molecular formula C21H25ClN2O2 B1314020 Tabersonine hydrochloride CAS No. 28972-21-6

Tabersonine hydrochloride

Cat. No.: B1314020
CAS No.: 28972-21-6
M. Wt: 372.9 g/mol
InChI Key: BBASQSWPQOKOQI-OCIDDWSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tabersonine hydrochloride is a useful research compound. Its molecular formula is C21H25ClN2O2 and its molecular weight is 372.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H/t19-,20-,21-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBASQSWPQOKOQI-OCIDDWSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29479-00-3, 28972-21-6
Record name Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:1), (5α,12R,19α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29479-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:?), (5α,12R,19α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28972-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Tabersonine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028972216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tabersonine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029479003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride, (5α,12β,19α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, monohydrochloride, (5α,12R,19α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TABERSONINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR7D6J5TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Botanical Treasury of Tabersonine Hydrochloride: A Technical Guide to Its Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tabersonine, an indole alkaloid, serves as a critical precursor in the biosynthesis of several pharmacologically significant monoterpenoid indole alkaloids (MIAs), including the anti-cancer agents vinblastine and vincristine[1][2]. Its hydrochloride salt is often utilized in research and development due to its stability and solubility. This technical guide provides an in-depth overview of the natural sources of tabersonine, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visual representation of its biosynthetic origins.

Principal Natural Sources of Tabersonine

Tabersonine is primarily found within various species of the Apocynaceae family, a plant family renowned for its rich diversity of alkaloids[3][4]. The primary genera known to produce significant quantities of tabersonine include Voacanga, Catharanthus, and Amsonia.

  • Voacanga africana : The seeds of this small tropical African tree are the most economically important and high-yielding natural source of tabersonine[5][6]. The concentration in the seeds is notably high, making it the preferred raw material for industrial extraction[5]. The root bark also contains a variety of alkaloids, but the seeds are the major repository of tabersonine[7][8].

  • Catharanthus roseus (Madagascar Periwinkle) : This plant is arguably the most studied source of MIAs due to its production of vinblastine and vincristine[2]. Tabersonine is a key intermediate in the biosynthesis of vindoline (a precursor to vinblastine) within the leaves of the plant[9][10][11]. While the entire plant contains tabersonine, its metabolism is highly regulated and compartmentalized, with different pathways being prominent in the roots versus the aerial parts[9][12].

  • Amsonia tabernaemontana (Eastern Bluestar) : This species, along with others in the Amsonia genus, is a known source of tabersonine[4][13]. Historically, it was one of the first genera from which tabersonine was isolated[4].

Other reported plant sources include species from the genera Stemadenia, Tabernaemontana, and Alstonia[4][14].

Data Presentation: Tabersonine Content in Natural Sources

The concentration of tabersonine can vary significantly based on the plant species, the specific organ, developmental stage, and environmental conditions. The following tables summarize the available quantitative data from cited literature.

Plant SpeciesPlant PartConcentration (% w/w)Reference(s)
Voacanga africanaSeeds2.0 - 3.0%[5][15]
Voacanga africanaSeeds0.6 - 1.6%[7]
Voacanga africanaRoot Bark~1.0% (Voacangine)[8]

Table 1: Quantitative Analysis of Tabersonine in Voacanga africana.

Plant SpeciesPlant PartPathway SignificanceReference(s)
Catharanthus roseusLeavesPrecursor to Vindoline[9][10][16]
Catharanthus roseusRootsPrecursor to Lochnericine, Hörhammericine[12][17]

Table 2: Organ-Specific Biosynthetic Role of Tabersonine in Catharanthus roseus.

Biosynthesis and Metabolic Pathways of Tabersonine

Tabersonine is a monoterpenoid indole alkaloid synthesized from the precursors tryptamine and secologanin. This pathway involves a series of complex enzymatic reactions leading to the central intermediate, strictosidine, which is then further modified to yield the diverse array of MIAs.

Tabersonine_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Intermediate1 4,21-Dehydrogeissoschizine Strictosidine->Intermediate1 SGD, GS, GO, Redox1, Redox2 Stemmadenine_Acetate Stemmadenine Acetate Intermediate1->Stemmadenine_Acetate SAT Precondylocarpine_Acetate Precondylocarpine Acetate Stemmadenine_Acetate->Precondylocarpine_Acetate PAS Tabersonine Tabersonine Precondylocarpine_Acetate->Tabersonine TS

Diagram 1: Simplified biosynthetic pathway leading to Tabersonine.[11]

Once synthesized, tabersonine serves as a crucial branch-point intermediate, particularly in Catharanthus roseus, where its metabolic fate is tissue-specific. In the leaves, it enters the seven-step vindoline pathway. In the roots, it is converted into other alkaloids.

Tabersonine_Metabolism cluster_leaves Leaf Epidermis & Mesophyll cluster_roots Root Cortex Tabersonine_L Tabersonine Hydroxy_Tab 16-Hydroxytabersonine Tabersonine_L->Hydroxy_Tab T16H Methoxy_Tab 16-Methoxytabersonine Hydroxy_Tab->Methoxy_Tab 16OMT Vindoline_Intermediates Downstream Intermediates Methoxy_Tab->Vindoline_Intermediates T3O, T3R, NMT Vindoline Vindoline Vindoline_Intermediates->Vindoline D4H, DAT Tabersonine_R Tabersonine Lochnericine Lochnericine Tabersonine_R->Lochnericine TEX1/2 Hydroxy19_Tab 19-Hydroxytabersonine Tabersonine_R->Hydroxy19_Tab T19H Horhammericine Hörhammericine Hydroxy19_Tab->Horhammericine MAT Tabersonine_Main Tabersonine (Biosynthesis) Tabersonine_Main->Tabersonine_L Transport to Aerial Parts Tabersonine_Main->Tabersonine_R Metabolism in Roots

Diagram 2: Organ-dependent metabolic fate of Tabersonine in C. roseus.[9][10][12][15][16]

Experimental Protocols

Extraction and Isolation of Tabersonine from Voacanga africana Seeds

This protocol is a generalized representation based on common laboratory-scale and industrial patent literature[4][5][18][19].

Methodology:

  • Milling: Dry Voacanga africana seeds are pulverized to a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for extraction[5].

  • Defatting (Optional but Recommended): The seed powder is first extracted with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus. This step removes fatty materials that can interfere with subsequent alkaloid extraction[4].

  • Acid-Base Extraction:

    • Acidification: The defatted powder is extracted with acidified water (e.g., 2% aqueous hydrochloric acid or sulfuric acid)[4][18]. In this step, the basic tabersonine is converted to its water-soluble salt form, separating it from neutral and weakly basic compounds.

    • Basification: The acidic aqueous extract is collected, filtered, and then basified to a pH of ~9 using a base such as aqueous ammonia or sodium hydroxide solution[5][19]. This converts the tabersonine salt back to its free base form, which is soluble in organic solvents.

    • Organic Solvent Extraction: The basified aqueous solution is then repeatedly extracted with a water-immiscible organic solvent, such as ethyl acetate, chloroform, or dichloromethane[18]. The organic layers containing the crude alkaloid mixture are combined.

  • Concentration and Crystallization:

    • The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid residue[18].

    • This residue can be further purified by recrystallization. The crude product is dissolved in a minimal amount of a suitable solvent (e.g., methanol, acetone) and allowed to crystallize, often by cooling, to yield purified tabersonine or its salt[5][18]. For instance, dissolving the residue in methanol and adding hydrochloric acid can precipitate tabersonine hydrochloride[5].

Extraction_Workflow Start Voacanga africana Seeds Grinding Grinding / Milling Start->Grinding Defatting Defatting with Non-polar Solvent (e.g., Hexane) Grinding->Defatting AcidExtraction Acidic Water Extraction (e.g., 2% HCl) Defatting->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification Basification of Aqueous Extract (pH ~9 with NH4OH) Filtration1->Basification SolventExtraction Organic Solvent Extraction (e.g., Ethyl Acetate) Basification->SolventExtraction Concentration Concentration of Organic Phase SolventExtraction->Concentration Crystallization Crystallization / Purification Concentration->Crystallization End Pure Tabersonine HCl Crystallization->End

Diagram 3: General experimental workflow for Tabersonine extraction.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC/MS)

This protocol outlines a general method for the simultaneous analysis of voacanga alkaloids, including tabersonine, in commercial products derived from V. africana[7].

Methodology:

  • Sample Preparation:

    • A precisely weighed amount of the powdered plant material (e.g., 100 mg) is extracted with a suitable solvent (e.g., methanol) with sonication.

    • The mixture is centrifuged, and the supernatant is collected.

    • The extract is filtered through a membrane filter (e.g., 0.45 µm) prior to injection.

  • LC/MS Conditions:

    • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Mass Spectrometry System: A mass spectrometer, often a time-of-flight (TOF) or quadrupole instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection and Quantification:

    • Tabersonine is identified based on its retention time and its accurate mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ for tabersonine (C₂₁H₂₄N₂O₂) is approximately 337.19.

    • Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of tabersonine in the sample is compared to the calibration curve to determine its concentration.

References

The Tabersonine Hydrochloride Biosynthetic Pathway in Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of tabersonine hydrochloride in the medicinal plant Catharanthus roseus (Madagascar periwinkle). Tabersonine is a crucial precursor to the production of valuable monoterpenoid indole alkaloids (MIAs), including the potent anti-cancer agents vinblastine and vincristine. This document details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Introduction to Tabersonine Biosynthesis

Catharanthus roseus is a rich source of over 130 MIAs, with the dimeric alkaloids vinblastine and vincristine being of significant pharmaceutical importance.[1] The biosynthesis of these complex molecules is a multi-step process involving numerous enzymes and intermediates, spatially and temporally regulated within the plant.[2] Tabersonine, an aspidosperma-type MIA, serves as a critical branch-point intermediate. In the leaves of C. roseus, tabersonine is primarily channeled into the vindoline biosynthetic pathway, a seven-step enzymatic conversion that is now well-characterized at the molecular and biochemical levels.[3][4] Understanding this pathway is paramount for metabolic engineering efforts aimed at increasing the production of these valuable alkaloids.

The Seven-Step Biosynthetic Pathway from Tabersonine to Vindoline

The conversion of tabersonine to vindoline is a highly compartmentalized process within the leaf tissues of C. roseus. The initial steps are localized in the leaf epidermis, while the final steps occur in specialized idioblast and laticifer cells.[3][4] The pathway involves a series of hydroxylation, methylation, oxidation, reduction, and acetylation reactions, each catalyzed by a specific enzyme.

The seven key enzymes involved in the conversion of tabersonine to vindoline are:

  • Tabersonine 16-hydroxylase (T16H)

  • 16-hydroxytabersonine O-methyltransferase (16OMT)

  • Tabersonine 3-oxygenase (T3O)

  • Tabersonine 3-reductase (T3R)

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

  • Desacetoxyvindoline-4-hydroxylase (D4H)

  • Deacetylvindoline-4-O-acetyltransferase (DAT)

The sequential transformation of tabersonine into vindoline is a critical pathway for the eventual synthesis of vinblastine.[5]

Quantitative Data on Pathway Enzymes

The efficiency of the tabersonine to vindoline biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. The following table summarizes the available quantitative data for these enzymes.

EnzymeSubstrate(s)K_m_ (μM)V_max_Source(s)
Tabersonine 16-hydroxylase 1 (T16H1)Tabersonine0.35 ± 0.11.8 ± 0.05 µM min⁻¹[3]
Tabersonine 16-hydroxylase 2 (T16H2)Tabersonine0.07 ± 0.022.2 ± 0.25 µM min⁻¹[3]
16-hydroxytabersonine O-methyltransferase (16OMT)16-hydroxytabersonine, S-adenosyl methionineSimilar to 16OMT2Not Reported[6]
Tabersonine 3-oxygenase (T3O)Tabersonine3.1Not Reported[7]
Tabersonine 3-reductase (T3R)(3R)-1,2-didehydro-3-hydroxy-2,3-dihydrotabersonineNot ReportedNot Reported
N-methyltransferase (NMT)3-hydroxy-16-methoxy-2,3-dihydrotabersonineNot ReportedNot Reported
Desacetoxyvindoline-4-hydroxylase (D4H)Desacetoxyvindoline, 2-oxoglutarate, O₂Not ReportedNot Reported
Deacetylvindoline-4-O-acetyltransferase (DAT)Deacetylvindoline, Acetyl-CoA1.3, 6.510.1, 12.6 pkat/µg[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the tabersonine biosynthetic pathway.

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

VIGS is a powerful reverse genetics tool used to study gene function in plants by transiently silencing the expression of a target gene.

Protocol:

  • Vector Construction: Fragments of the target gene (e.g., T3O or T3R) are cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

  • Agrobacterium Transformation: The pTRV2 construct and a helper plasmid (pTRV1) are introduced into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Plant Inoculation: C. roseus seedlings are inoculated by pinching the stem below the apical meristem with forceps dipped in a mixture of Agrobacterium cultures containing pTRV1 and the pTRV2-gene construct.

  • Phenotypic Analysis: Plants are monitored for silencing phenotypes. For pathway genes, this typically involves analyzing the metabolic profile of silenced tissues.

  • Gene Expression Analysis: The efficiency of gene silencing is confirmed by quantifying the target gene's mRNA levels using qRT-PCR.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the transcript abundance of pathway genes in different tissues or under various experimental conditions.

Protocol:

  • RNA Extraction: Total RNA is isolated from C. roseus tissues (e.g., leaf epidermis, whole leaves) using a suitable method, followed by DNase treatment to remove genomic DNA contamination.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

  • Primer Design: Gene-specific primers are designed to amplify a unique region of the target gene.

  • Real-Time PCR: The PCR reaction is performed in a real-time PCR system using a SYBR Green-based detection method.

  • Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method, with a suitable reference gene (e.g., actin) for normalization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

LC-MS/MS is a highly sensitive and selective analytical technique used for the identification and quantification of MIAs.

Protocol:

  • Sample Preparation: Plant tissues are ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., methanol). The extract is then filtered before analysis.

  • Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column to separate the different alkaloids. A gradient elution program with solvents such as acetonitrile and water (often with formic acid or ammonium acetate) is typically used.

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer. Data can be acquired in full scan mode to detect all ions within a specific mass range or in a targeted mode (e.g., multiple reaction monitoring, MRM) for sensitive and specific quantification of known alkaloids.

  • Data Analysis: The obtained data is processed using specialized software to identify and quantify the alkaloids based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns.

Visualizing the Pathway and Workflows

Diagrams are essential for visualizing the complex relationships within the tabersonine biosynthetic pathway and the experimental procedures used to study it.

Tabersonine to Vindoline Biosynthetic Pathway Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 16-Methoxytabersonine->3-Hydroxy-16-methoxy-2,3-dihydrotabersonine T3O, T3R Desacetoxyvindoline Desacetoxyvindoline 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: The seven-step enzymatic conversion of tabersonine to vindoline in Catharanthus roseus.

Experimental Workflow for Pathway Analysis cluster_0 Gene Function Analysis cluster_1 Enzyme Characterization VIGS VIGS Metabolite Profiling (LC-MS/MS) Metabolite Profiling (LC-MS/MS) VIGS->Metabolite Profiling (LC-MS/MS) Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) VIGS->Gene Expression Analysis (qRT-PCR) Functional Characterization Functional Characterization Metabolite Profiling (LC-MS/MS)->Functional Characterization Heterologous Expression Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis

Caption: A generalized workflow for the functional analysis of genes and enzymes in the tabersonine biosynthetic pathway.

Conclusion

The elucidation of the tabersonine to vindoline biosynthetic pathway in Catharanthus roseus represents a significant achievement in plant biochemistry and metabolic engineering. The identification and characterization of the seven key enzymes provide a roadmap for manipulating this pathway to enhance the production of medicinally important alkaloids. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to harness the synthetic capabilities of this remarkable plant. Further research into the regulatory networks governing this pathway will undoubtedly unlock new opportunities for the sustainable production of these life-saving medicines.

References

Chemical and physical properties of Tabersonine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Tabersonine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine is a monoterpenoid indole alkaloid originally isolated from the medicinal plant Catharanthus roseus and also found in plants of the Voacanga genus.[1] As a versatile phytochemical, it serves as a crucial intermediate in the biosynthesis of potent anticancer agents like vindoline, a precursor to vinblastine.[1][2] The hydrochloride salt of tabersonine is often utilized in research due to its improved stability and solubility properties compared to the free base.

Recent studies have highlighted the diverse pharmacological activities of tabersonine, including anti-inflammatory, anti-tumor, and neuroprotective effects.[2][3][4] It has been shown to inhibit the NLRP3 inflammasome, modulate key signaling pathways such as NF-κB and PI3K/Akt, and induce apoptosis in cancer cells through multiple mechanisms.[3][5][6] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its key biological pathways to support ongoing research and development efforts.

Chemical and Physical Properties

The chemical and physical properties of Tabersonine and its hydrochloride salt are summarized below. Data for the free base are included for comparison where specific data for the hydrochloride form are not available.

Quantitative Data Summary
PropertyThis compoundTabersonine (Free Base)Citations
CAS Number 29479-00-34429-63-4[1][7]
Molecular Formula C₂₁H₂₅ClN₂O₂C₂₁H₂₄N₂O₂[8][9]
Molecular Weight 372.89 g/mol 336.43 g/mol [7][8]
Appearance -Light Yellow to Dark Yellow Solid[3][10][11]
Melting Point 195-196 °C196 °C[10][11]
Boiling Point -~488.7 °C (Predicted)[11][12]
Density -~1.3 g/cm³ (Predicted)[10][11][12]
UV λmax -226, 296, 329 nm[2]
Stability -Light Sensitive[10][11]
Storage Store at -20°C, desiccatedStore in freezer, under -20°C, inert atmosphere[10][11][13]
Solubility
SolventThis compoundTabersonine (Free Base)Citations
Water Soluble (as a salt)Insoluble[14]
Methanol Sparingly solubleSoluble[14][15]
Ethanol -Slightly Soluble[2][10][11][12]
Chloroform -Soluble[12]
DMSO -Soluble (2 mg/mL)[2][16][17]
DMF -Soluble (2 mg/mL)[2][17]
Ethyl Acetate -Slightly Soluble[10][11]

Note: As an alkaloid salt, this compound is generally soluble in neutral water, whereas the free base is typically insoluble in neutral water but soluble in polar organic solvents and acidic aqueous solutions.[14]

Experimental Protocols

This section outlines the methodologies for key experiments used in the characterization and analysis of this compound.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures and for assessing its purity.

TLC is a simple, rapid, and cost-effective method for qualitative analysis.[18]

  • Stationary Phase: TLC aluminum plates pre-coated with silica gel 60F-254 are commonly used.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Application: Spot a small volume (1-5 µL) of the sample solution onto the TLC plate.

  • Mobile Phase (Solvent System): A common solvent system for alkaloids is a mixture of a non-polar solvent, a polar solvent, and a base. An example system could be n-hexane-methanol-diethylamine (80:40:5, v/v/v).[18] The optimal system should be determined empirically.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization: After development, dry the plate. The separated spots can be visualized under UV light (254 nm or 365 nm) or by spraying with a visualizing reagent, such as a modified Dragendorff's reagent, which typically yields brown spots for alkaloids.[18][19] The retention factor (Rf) value is then calculated for identification.

HPLC is a highly sensitive and quantitative method used for purity assessment and concentration determination.[11]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The addition of a small amount of acid can improve peak shape for alkaloids.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Set based on the UV absorbance maxima, such as 226 nm, 296 nm, or 329 nm.[2]

  • Quantification: Create a calibration curve using certified reference standards of this compound at multiple concentration levels. Purity is determined by the area percentage of the main peak.

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

NMR provides detailed information about the molecular structure.[20][21]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)). Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and coupling of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete molecular structure.

MS is used to determine the molecular weight and elemental composition.[21]

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization Technique: Electrospray Ionization (ESI) is common for polar molecules like this compound and is typically performed in positive ion mode.

  • Analysis: The full scan mass spectrum will show the protonated molecular ion [M+H]⁺. For this compound, the free base ion at m/z 337.19 would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. Tandem MS (MS/MS) experiments can provide structural information through fragmentation patterns.

IR spectroscopy is used to identify the functional groups present in the molecule.[21]

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum will show characteristic absorption bands for functional groups such as N-H (amine), C=O (ester), C=C (alkene), and C-N and C-O bonds.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways involving tabersonine and a general experimental workflow for its analysis.

Biological Signaling Pathways

NLRP3_Inhibition Tabersonine Tabersonine Hydrochloride NLRP3 NLRP3 (NACHT domain) Tabersonine->NLRP3 Binds to ATPase ATPase Activity Tabersonine->ATPase Inhibits Oligo Oligomerization Tabersonine->Oligo Inhibits NLRP3->ATPase NLRP3->Oligo ASC ASC Speck Formation Oligo->ASC Leads to Casp1 Pro-Caspase-1 to Active Caspase-1 ASC->Casp1 Activates IL1b Pro-IL-1β to Active IL-1β Casp1->IL1b Cleaves Release Inflammatory Cytokine Release IL1b->Release

NFkB_PI3K_MAPK_Inhibition cluster_pathways Downstream Signaling Tabersonine Tabersonine TRAF6 TRAF6 Ubiquitination (K63-linked) Tabersonine->TRAF6 Inhibits NFkB NF-κB Pathway TRAF6->NFkB PI3K_Akt PI3K/Akt Pathway TRAF6->PI3K_Akt p38_MAPK p38 MAPK Pathway TRAF6->p38_MAPK Inflammation Inflammatory Response NFkB->Inflammation PI3K_Akt->Inflammation p38_MAPK->Inflammation

Apoptosis_Pathways cluster_mito Mitochondrial Pathway cluster_death Death Receptor Pathway Tabersonine Tabersonine Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Tabersonine->Bax_Bcl2 Fas ↑ Fas/FasL Expression Tabersonine->Fas MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Fas->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Vindoline_Biosynthesis Tab Tabersonine HTab 16-Hydroxytabersonine Tab->HTab T16H MTab 16-Methoxytabersonine HTab->MTab 16OMT H2MTab 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine MTab->H2MTab T3O, T3R Intermediates Further Steps... (N-methylation, etc.) H2MTab->Intermediates Vindoline Vindoline Intermediates->Vindoline

General Experimental Workflow

Experimental_Workflow cluster_structure Spectroscopic Methods start Sample Receipt (Tabersonine HCl) prep Sample Preparation (Weighing, Dissolution, Filtration) start->prep qual Qualitative Analysis (TLC) prep->qual quant Quantitative Analysis (HPLC-UV) prep->quant structure Structural Confirmation prep->structure report Data Analysis & Reporting qual->report quant->report nmr NMR (¹H, ¹³C, 2D) ms HRMS ir IR nmr->report ms->report ir->report

References

Tabersonine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Tabersonine hydrochloride, a naturally occurring indole alkaloid, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and potential therapeutic applications, with a focus on its anti-inflammatory and anti-cancer activities.

Core Chemical Data

This compound is the salt form of Tabersonine, an alkaloid found in various medicinal plants, including those of the Catharanthus and Voacanga genera.[1] The hydrochloride salt is often preferred for research and formulation due to its increased stability and solubility.

IdentifierValueSource
CAS Number 29479-00-3[1][2]
Molecular Formula C₂₁H₂₅ClN₂O₂[2]
Molecular Weight 372.9 g/mol [2]
IUPAC Name methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride[2]
Tabersonine (free base) CAS 4429-63-4[1][3][4][5]
Tabersonine (free base) Formula C₂₁H₂₄N₂O₂[1][4][5]
Tabersonine (free base) Mol. Wt. 336.435 g·mol⁻¹[1]

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound has been identified as a selective and orally active inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[6] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a range of inflammatory diseases.

The mechanism of inhibition involves the direct binding of Tabersonine to the NACHT domain of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3 and its subsequent oligomerization. As a result, the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) speck is blocked, leading to reduced activation of caspase-1 and a decrease in the release of pro-inflammatory cytokines such as IL-1β.[6]

NLRP3_Inhibition_by_Tabersonine cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by Tabersonine PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 Signal 1 NF-kB NF-kB TLR4->NF-kB Priming Pro-IL-1B Pro-IL-1B NF-kB->Pro-IL-1B NLRP3_inactive Inactive NLRP3 NF-kB->NLRP3_inactive Upregulation IL-1B Mature IL-1β Pro-IL-1B->IL-1B Cleavage NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 (e.g., ATP) ASC ASC NLRP3_active->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1B Tabersonine Tabersonine Tabersonine->NLRP3_active Binds to NACHT domain

Caption: Inhibition of the NLRP3 inflammasome signaling pathway by Tabersonine.

Anti-Tumor Activity: Induction of Apoptosis in Hepatocellular Carcinoma

Recent studies have highlighted the potential of Tabersonine as an anti-tumor agent, particularly in hepatocellular carcinoma (HCC).[3][6] Tabersonine has been shown to inhibit the viability and proliferation of liver cancer cells and induce apoptosis through multiple pathways.

The anti-cancer mechanism of Tabersonine involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6] Key molecular events include the inhibition of Akt phosphorylation, a reduction in mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytoplasm.[3][7] This leads to an increased Bax/Bcl-2 ratio, activating the caspase cascade.[3][7] Furthermore, Tabersonine treatment has been observed to arrest the cell cycle at the G0/G1 phase in SMMC-7721 liver cancer cells.[6]

Apoptosis_Induction_by_Tabersonine cluster_cell Hepatocellular Carcinoma Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Tabersonine Tabersonine Death_Receptors Death_Receptors Tabersonine->Death_Receptors Activates Akt Akt Tabersonine->Akt Inhibits Phosphorylation Bcl-2 Bcl-2 Tabersonine->Bcl-2 Downregulates Bax Bax Tabersonine->Bax Upregulates Caspase-8 Caspase-8 Death_Receptors->Caspase-8 Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Akt->Bcl-2 Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Pore Formation Bax->Mitochondrion Promotes Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction in liver cancer cells by Tabersonine.

Experimental Protocols

The following are summaries of experimental methodologies that have been employed to investigate the biological activities of Tabersonine.

Cell Viability and Proliferation Assays
  • MTT Assay: To assess the cytotoxic effects of Tabersonine, hepatocellular carcinoma cell lines (e.g., SMMC7721, Bel7402, HepG2) are treated with varying concentrations of Tabersonine (e.g., 6, 12, 18, 24, 30 μM) for a specified period.[6] The viability of the cells is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Colony Formation Assay: The anti-proliferative activity of Tabersonine can be evaluated by a colony formation assay.[6] Cells are seeded at a low density and treated with Tabersonine. After a period of incubation to allow for colony growth, the colonies are fixed, stained, and counted.

Apoptosis Detection
  • Morphological Observation: Changes in cell morphology indicative of apoptosis can be observed using staining techniques such as Acridine Orange/Ethidium Bromide (AO/EB) and Hoechst 33258 staining.[3][6]

  • Annexin V-FITC/PI Staining: The percentage of apoptotic cells can be quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[3][6]

  • Mitochondrial Membrane Potential (MMP): Changes in MMP can be detected using JC-1 staining followed by flow cytometry or fluorescence microscopy.[3][6]

Western Blot Analysis

Western blotting is employed to study the molecular mechanisms underlying Tabersonine's effects.[3][6] This technique can be used to measure the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved-caspase-3, cleaved-PARP) and cell cycle regulation (e.g., CDK4, Cyclin D1).[6]

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of Tabersonine in vivo, a xenograft model can be established.[3] For example, human hepatoma cells (e.g., HepG2) are subcutaneously injected into immunodeficient mice. Once tumors are established, the mice are treated with Tabersonine, and tumor growth is monitored over time.[3]

Summary and Future Directions

This compound is a promising natural compound with well-defined mechanisms of action against inflammation and cancer. Its ability to selectively inhibit the NLRP3 inflammasome makes it a strong candidate for the development of novel therapeutics for a variety of inflammatory disorders. Furthermore, its pro-apoptotic effects in hepatocellular carcinoma warrant further investigation for its potential as an anti-cancer agent. Future research should focus on preclinical and clinical studies to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties.

References

The Discovery and Isolation of Tabersonine from Voacanga africana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabersonine, a monoterpenoid indole alkaloid, is a key natural product isolated from the seeds of Voacanga africana. This document provides a comprehensive overview of the discovery, isolation, and purification of Tabersonine from this significant botanical source. It details various experimental protocols, presents comparative quantitative data on extraction yields, and visualizes the biosynthetic pathway of vindoline from Tabersonine, as well as its role in key anti-inflammatory signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery of Tabersonine in Voacanga africana

The botanical history of Voacanga africana dates back to its formal identification by Otto Stapf in 1894.[1] Initially, the plant was considered to have limited economic value.[1] However, a significant shift in perspective occurred in 1955 when French chemists Maurice-Marie Janot and Robert Goutarel began to explore its chemical constituents, leading to the isolation of several alkaloids.[2] While the presence of a rich diversity of alkaloids in Voacanga africana was established, the specific timeline for the first isolation of Tabersonine from this particular species is not extensively documented in readily available literature. However, its presence in the seeds has been well-established over time, making it a primary source for this valuable compound.[3] Today, Voacanga africana is a major source of Tabersonine, which serves as a crucial precursor for the semi-synthesis of important pharmaceutical agents, including the anti-cancer drug vinblastine.[2]

Experimental Protocols for Isolation and Purification

The isolation of Tabersonine from Voacanga africana seeds typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. Various methods have been developed, each with its own set of advantages and efficiencies. Below are detailed protocols for some of the commonly employed techniques.

Acid-Base Extraction Method

This classical method leverages the basic nature of alkaloids to separate them from other plant constituents.

Protocol:

  • Grinding: Grind the dried Voacanga africana seeds into a fine powder.

  • Acidic Extraction: Macerate the powdered seeds in an acidic aqueous solution (e.g., 1-3% sulfuric acid or hydrochloric acid) with stirring for several hours.[4][5] This protonates the alkaloids, rendering them soluble in the aqueous phase.

  • Filtration: Filter the mixture to separate the acidic extract from the solid plant material.

  • Basification: Basify the acidic extract with a base (e.g., ammonia or sodium carbonate solution) to a pH of 9-10.[5] This deprotonates the alkaloids, causing them to precipitate out of the solution.

  • Solvent Extraction: Extract the basified aqueous solution with an immiscible organic solvent such as chloroform, dichloromethane, or ethyl acetate. The free-base alkaloids will partition into the organic layer.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain the crude alkaloid mixture.

  • Purification: Subject the crude extract to column chromatography on silica gel or alumina for further purification. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate Tabersonine.

Solvent Extraction Method

Direct extraction with organic solvents is another widely used technique.

Protocol:

  • Grinding and Defatting (Optional): Grind the dried seeds. For a cleaner extract, a pre-extraction with a non-polar solvent like hexane can be performed to remove fats and oils.

  • Extraction: Extract the powdered seeds with a suitable organic solvent. Common solvents include methanol, ethanol, or acetone.[6][7] The extraction can be performed at room temperature with stirring or under reflux for higher efficiency.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to yield a crude extract.

  • Chromatographic Purification: Purify the crude extract using column chromatography as described in the acid-base extraction method. Techniques like thin-layer chromatography (TLC) can be used to monitor the separation process.[8]

Quantitative Data Presentation

The yield of Tabersonine from Voacanga africana seeds can vary significantly depending on the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Tabersonine Yields from Different Extraction Methods

Extraction MethodStarting MaterialYield of Crude AlkaloidsYield of Purified TabersonineReference
Acid-Base Extraction (Sulfuric Acid)100 g ground seeds2.2 g (as hydrochloride)1.7 g (recrystallized)[4]
Acid-Base Extraction (Hydrochloric Acid)50 kg ground seeds6.3 kg (wet precipitate)1.2 kg (95.8% purity)[5]
Solvent Extraction (Acetone)100 g root bark9-10 gNot specified for Tabersonine[6]

Table 2: Purity and Yield from a Patented Extraction Process

Process StepKey ParametersResultReference
Extraction 50 kg pulverized seeds, 150 kg 3% aq. HCl, 80°CExtract containing Tabersonine hydrochloride[5]
Precipitation Adjust pH to 9 with 25% aq. Na2CO36.3 kg wet precipitate[5]
Solvent Extraction Chloroform2.5 kg oily matter[5]
Crystallization Refrigeration overnight1.2 kg pale yellow powder[5]
Final Purity -95.8%[5]
Overall Yield -2.4%[5]

Signaling Pathways and Experimental Workflows

Tabersonine is not only a valuable synthetic precursor but also exhibits biological activities through its interaction with various cellular signaling pathways.

Biosynthesis of Vindoline from Tabersonine

Tabersonine is a crucial intermediate in the biosynthesis of vindoline, a precursor to the anticancer drugs vinblastine and vincristine. This multi-step enzymatic conversion is a key area of research in plant biochemistry and metabolic engineering.

Vindoline_Biosynthesis Tabersonine Tabersonine 16_Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16_Hydroxytabersonine T16H 16_Methoxytabersonine 16-Methoxytabersonine 16_Hydroxytabersonine->16_Methoxytabersonine 16OMT 3_Hydroxy_16_methoxy_2_3_dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine 16_Methoxytabersonine->3_Hydroxy_16_methoxy_2_3_dihydrotabersonine T3O, T3R Desacetoxyvindoline Desacetoxyvindoline 3_Hydroxy_16_methoxy_2_3_dihydrotabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Tabersonine Tabersonine Tabersonine->NFkB_Activation inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NFkB_Activation->Inflammatory_Mediators PI3K_Akt_Inhibition Growth_Factors Growth Factors/ Cytokines Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream_Effectors Downstream Effectors (e.g., NF-κB, mTOR) Akt->Downstream_Effectors Inflammation_Proliferation Inflammation & Cell Proliferation Downstream_Effectors->Inflammation_Proliferation Tabersonine Tabersonine Tabersonine->PI3K inhibits Isolation_Workflow Start Voacanga africana Seeds Grinding Grinding Start->Grinding Extraction Extraction (Acid-Base or Solvent) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purified_Tabersonine Purified Tabersonine TLC_Analysis->Purified_Tabersonine

References

Tabersonine as a Precursor for Vindoline and Vinblastine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway converting tabersonine into the critical anticancer drug precursors, vindoline and vinblastine. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the core processes for clarity and reproducibility.

Introduction

The dimeric monoterpenoid indole alkaloids (MIAs), vinblastine and vincristine, are vital chemotherapeutic agents used in the treatment of various cancers. Their production in the medicinal plant Catharanthus roseus is exceedingly low, leading to high costs and potential supply shortages. A key bottleneck in the synthesis of these complex molecules is the generation of their monomeric precursors, vindoline and catharanthine. This guide focuses on the well-elucidated seven-step enzymatic conversion of the readily available MIA, tabersonine, into vindoline, and the subsequent enzymatic coupling of vindoline with catharanthine to form vinblastine. Understanding and optimizing this pathway is paramount for developing robust biotechnological production platforms, such as in engineered microorganisms.

The Biosynthetic Pathway from Tabersonine to Vindoline

The conversion of tabersonine to vindoline is a complex process involving seven distinct enzymatic reactions primarily occurring in the leaves of C. roseus. The enzymes are localized in different cell types, with the initial steps taking place in the leaf epidermis and the final steps in the mesophyll cells.[1]

The seven key enzymes in this pathway are:

  • Tabersonine 16-hydroxylase (T16H)

  • 16-hydroxytabersonine O-methyltransferase (16OMT)

  • Tabersonine 3-oxygenase (T3O)

  • Tabersonine 3-reductase (T3R)

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

  • Desacetoxyvindoline-4-hydroxylase (D4H)

  • Deacetylvindoline-4-O-acetyltransferase (DAT)

Signaling Pathway Diagram

Vindoline_Biosynthesis Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT 16-Methoxy-2,3-dihydro-3-hydroxytabersonine 16-Methoxy-2,3-dihydro-3-hydroxytabersonine 16-Methoxytabersonine->16-Methoxy-2,3-dihydro-3-hydroxytabersonine T3O / T3R Desacetoxyvindoline Desacetoxyvindoline 16-Methoxy-2,3-dihydro-3-hydroxytabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT T16H T16H 16OMT 16OMT T3O_T3R T3O / T3R NMT NMT D4H D4H DAT DAT

Biosynthetic pathway from tabersonine to vindoline.

Quantitative Data on Vindoline and Vinblastine Synthesis

Significant progress has been made in reconstituting the vindoline biosynthetic pathway in microbial hosts, particularly Saccharomyces cerevisiae. This has allowed for the quantification of pathway efficiency and identification of rate-limiting steps.

Vindoline Production in Engineered Yeast
Host OrganismPrecursor FedKey Engineering StrategiesVindoline Titer (mg/L)Reference
S. cerevisiaeTabersonineCRISPR/Cas9 mediated multiplex genome integration, tuning gene copy numbers, pairing CYPs with CPRs, enhancing cofactor supply, optimizing fermentation.~16.5[2]
S. cerevisiaeTabersonineIncreased copy numbers of D4H and DAT.26.8[3]
S. cerevisiae16-MethoxytabersonineExpression of five-gene pathway (T3O, T3R, NMT, D4H, DAT).2.7 (in 12h)[4]
S. cerevisiaeTabersonineExpression of the complete seven-gene pathway.1.1 (in 12h)[4]
S. cerevisiaede novoReconstitution of the entire 31-step pathway.0.3051[5]
Enzyme Kinetic Parameters
EnzymeSubstrate(s)KmVmaxOptimal pHReference
T16H (CYP71D12)Tabersonine350 ± 100 nM1.8 ± 0.05 µM min-1-[4]
T3O (CYP71D1V2)Tabersonine3.1 µM--[2][6]
DATDeacetylvindoline30 µM3.81 pmol/sec/mg7.5 - 9.0[1]
DATAcetyl-CoA9.5 µM1.9 pmol/sec/mg7.5 - 9.0[1]

Note: Kinetic data for 16OMT, T3R, NMT, and D4H are not yet well-defined in the literature.

Vinblastine Synthesis Yield

The coupling of vindoline and catharanthine to form vinblastine can be achieved through both chemical and enzymatic methods.

Coupling MethodCatalystYieldReference
ChemicalFe(III)-promoted coupling43% Vinblastine, 23% Leurosidine[7]
ChemicalTriarylaminium radical cation85% Anhydrovinblastine[8]
ChemicalSinglet oxygen20% Vinblastine[9]
EnzymaticLaccase from Trametes sp.56% Anhydrovinblastine[10]
EnzymaticHorseradish PeroxidaseFormation of anhydrovinblastine[11]

Experimental Protocols

Detailed experimental protocols are crucial for the successful study and application of the vindoline and vinblastine biosynthetic pathways. The following sections provide methodologies for key experiments.

General Workflow for Heterologous Expression and Analysis

Experimental_Workflow cluster_gene_synthesis Gene Synthesis & Plasmid Construction cluster_yeast_engineering Yeast Engineering cluster_biotransformation Biotransformation & Analysis Codon_Optimization Codon Optimization for Yeast Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Plasmid_Construction Cloning into Yeast Expression Vector Gene_Synthesis->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Genomic_Integration Genomic Integration (e.g., CRISPR/Cas9) Yeast_Transformation->Genomic_Integration Yeast_Culture Yeast Culture and Induction Precursor_Feeding Precursor Feeding (e.g., Tabersonine) Yeast_Culture->Precursor_Feeding Extraction Metabolite Extraction (e.g., Ethyl Acetate) Precursor_Feeding->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis

General workflow for heterologous expression and analysis.
In Vitro Coupled Enzyme Assay for T3O and T3R

This protocol is adapted from methodologies used in the characterization of T3O and T3R.[12]

Objective: To determine the coupled activity of Tabersonine 3-oxygenase (T3O) and Tabersonine 3-reductase (T3R) by measuring the consumption of NADPH.

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • NADPH solution (1 mM)

  • Substrate solution (25 µM of tabersonine, 16-hydroxytabersonine, or 16-methoxytabersonine in a suitable solvent like DMSO)

  • Microsomal protein preparation containing recombinant T3O from engineered yeast.

  • Purified recombinant T3R enzyme.

  • Ethyl acetate

  • Methanol

  • 96-well microplate reader or spectrophotometer capable of reading absorbance at 340 nm.

  • LC-MS system for product confirmation.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the following reaction mixture (100 µL total volume):

    • 50 µL of 50 mM HEPES buffer (pH 7.5)

    • 10 µL of 1 mM NADPH

    • 1 µL of 2.5 mM substrate stock (final concentration 25 µM)

    • 50 µg of microsomal protein containing T3O

    • Variable amounts of purified recombinant T3R (e.g., 2 µg)

    • Adjust the final volume to 100 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Reaction Termination and Extraction (for LC-MS analysis):

    • Stop the reaction by adding 100 µL of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 50 µL) for LC-MS analysis.

  • Kinetic Assay (Spectrophotometric):

    • Prepare the reaction mixture as described in step 1, but with varying concentrations of the substrate (tabersonine).

    • Use a final NADPH concentration of 0.25 mM.

    • Initiate the reaction by adding the microsomal protein and T3R.

    • Immediately measure the decrease in absorbance at 340 nm over time at 30°C.

    • Calculate the initial reaction velocity from the linear portion of the curve.

    • Determine Km and Vmax by plotting the initial velocities against substrate concentrations and fitting to the Michaelis-Menten equation.

Deacetylvindoline-4-O-acetyltransferase (DAT) Enzyme Assay

This protocol is based on the characterization of DAT.[1]

Objective: To measure the activity of DAT by quantifying the formation of vindoline from deacetylvindoline and acetyl-CoA.

Materials:

  • Tris-HCl buffer (pH 7.6)

  • Deacetylvindoline solution

  • Acetyl-CoA solution

  • Purified recombinant DAT enzyme or plant protein extract.

  • Methanol

  • LC-MS system for product quantification.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with final concentrations of:

    • 30 µM deacetylvindoline

    • 9.5 µM acetyl-CoA

    • Enzyme preparation (e.g., purified DAT or protein extract)

    • Tris-HCl buffer (pH 7.6) to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of methanol.

    • Centrifuge to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Quantification:

    • Analyze the sample by LC-MS.

    • Quantify the amount of vindoline produced by comparing the peak area to a standard curve of authentic vindoline.

    • Calculate the specific activity of the enzyme (e.g., in pmol/sec/mg of protein).

Synthesis of Vinblastine from Vindoline and Catharanthine

The final step in producing vinblastine is the coupling of vindoline and catharanthine. This can be achieved through chemical or enzymatic means.

Logical Relationship of Vinblastine Synthesis

Vinblastine_Synthesis_Logic Vindoline Vindoline Coupling_Reaction Coupling Reaction Vindoline->Coupling_Reaction Catharanthine Catharanthine Catharanthine->Coupling_Reaction Anhydrovinblastine Anhydrovinblastine Coupling_Reaction->Anhydrovinblastine Peroxidase (e.g., CrPrx1) or Chemical Reagents Reduction_Oxidation Reduction/ Oxidation Anhydrovinblastine->Reduction_Oxidation Vinblastine Vinblastine Reduction_Oxidation->Vinblastine Further enzymatic or chemical steps

Logical steps in the synthesis of vinblastine.
Enzymatic Coupling using Peroxidase

The enzymatic coupling is catalyzed by a class III peroxidase, such as CrPrx1 from C. roseus.[13] This reaction typically forms anhydrovinblastine, which can then be further converted to vinblastine.

Experimental Protocol Outline:

  • Reaction Buffer: A suitable buffer, typically in the slightly acidic to neutral pH range.

  • Substrates: Vindoline and catharanthine, often in equimolar amounts.

  • Enzyme: Purified peroxidase (e.g., CrPrx1 or horseradish peroxidase).

  • Cofactor: Hydrogen peroxide (H₂O₂) is required for peroxidase activity.

  • Reaction Conditions: Incubation at a controlled temperature with gentle agitation.

  • Product Analysis: The reaction progress is monitored, and the product (anhydrovinblastine) is quantified using LC-MS.

Conclusion and Future Outlook

The elucidation of the seven-step biosynthetic pathway from tabersonine to vindoline has been a landmark achievement in plant biochemistry and metabolic engineering. The successful reconstitution of this pathway in yeast demonstrates the potential for microbial-based production of this vital precursor. While significant progress has been made in increasing vindoline titers, further optimization is necessary to achieve industrially relevant yields. Key areas for future research include:

  • Complete Elucidation of Enzyme Kinetics: A thorough understanding of the kinetic parameters of all seven enzymes will enable more accurate metabolic modeling and identification of true rate-limiting steps.

  • Protein Engineering: Engineering of pathway enzymes for improved stability, activity, and substrate specificity could enhance overall pathway flux.

  • Host Strain Optimization: Further engineering of the microbial host to improve precursor and cofactor supply will be critical.

  • Optimization of Enzymatic Vinblastine Synthesis: Developing a robust and efficient one-pot enzymatic conversion of vindoline and catharanthine directly to vinblastine remains a significant challenge and a highly desirable goal.

This technical guide provides a comprehensive foundation for researchers and drug development professionals working on the synthesis of vindoline and vinblastine. The presented data, protocols, and visualizations are intended to facilitate further research and development in this critical area of pharmaceutical biotechnology.

References

Solubility and stability of Tabersonine hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of tabersonine hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from analogous compounds, general principles of alkaloid chemistry, and established analytical methodologies. It is intended to serve as a foundational resource for researchers and professionals engaged in the development of formulations containing this compound.

Introduction to this compound

Tabersonine is an indole alkaloid that serves as a key precursor in the biosynthesis of several important monoterpenoid indole alkaloids, including the anticancer agent vindoline.[1] As with many alkaloids, it is often formulated as a hydrochloride salt to enhance its aqueous solubility and stability.[2] this compound has the molecular formula C₂₁H₂₅ClN₂O₂ and a molecular weight of 372.89 g/mol .[3] Understanding its solubility and stability profile is critical for the development of viable pharmaceutical formulations.

Solubility of this compound

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in peer-reviewed literature, some information on the solubility of the free base, tabersonine, is available. This data, combined with the general principles of salt formation, can provide valuable insights.[4] The conversion of a poorly soluble drug into its salt form is a common strategy to significantly increase its solubility.[5]

Reported Solubility of Tabersonine (Free Base)

The following table summarizes the reported solubility of tabersonine in specific formulations. It is important to note that these are not saturation solubilities in single solvents but rather concentrations achieved in complex vehicle systems.

Formulation ComponentsAchieved Concentration (mg/mL)Achieved Concentration (mM)Reference
5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O3.75010.06[4]
5% DMSO, 95% Corn oil0.9002.41[4]

It is generally noted that a solubility of <1 mg/mL is considered slightly soluble or insoluble.[4]

As a hydrochloride salt, this compound is expected to exhibit significantly higher aqueous solubility compared to its free base form. The solubility of ionizable drugs, such as alkaloid hydrochlorides, is often pH-dependent.[5] Generally, the salt form will be more soluble in acidic to neutral aqueous solutions.

Stability of this compound

Key factors that can affect the stability of this compound include:

  • pH: The stability of hydrochloride salts of drugs can be pH-dependent, with some compounds showing accelerated degradation in highly acidic or alkaline conditions.[6] For some compounds, a U-shaped rate-pH profile is observed, indicating both acid and base catalysis of degradation.

  • Temperature: Elevated temperatures typically accelerate chemical degradation reactions, following the principles of the Arrhenius equation.[6][7]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of photosensitive compounds.[8] Photostability testing is a crucial part of drug development.

  • Oxidation: The indole nucleus present in tabersonine can be susceptible to oxidation. The presence of oxygen and certain metal ions can catalyze oxidative degradation.

Common degradation pathways for similar molecules include hydrolysis and oxidation.[9][10] For instance, studies on other hydrochloride compounds have shown that hydrolysis of amide bonds can be a primary degradation route.[9]

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound. These are based on general best practices in the pharmaceutical industry.[5][11]

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is typically used.

  • Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mM).

G Experimental Workflow for Solubility Determination A Add excess Tabersonine HCl to solvent B Agitate at constant temperature (24-48h) A->B Equilibration C Centrifuge and filter the suspension B->C Phase Separation D Quantify concentration in filtrate via HPLC C->D Analysis E Determine equilibrium solubility D->E Calculation

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents or formulation buffers at a known concentration.

  • Stress Conditions: Expose the solutions to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Data Evaluation: Determine the percentage of degradation of this compound and identify the major degradation products. The degradation kinetics can also be evaluated.

G Logical Flow for Forced Degradation Study cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Analyze via Stability-Indicating HPLC Acid->Analysis at various time points Base Basic Hydrolysis Base->Analysis at various time points Oxidation Oxidation (H₂O₂) Oxidation->Analysis at various time points Thermal Thermal Stress Thermal->Analysis at various time points Photo Photostability Photo->Analysis at various time points Prep Prepare Tabersonine HCl Solution Prep->Acid Prep->Base Prep->Oxidation Prep->Thermal Prep->Photo Evaluation Evaluate Degradation Profile Analysis->Evaluation

Caption: Overview of a Forced Degradation Study Protocol.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While specific, quantitative data remains limited in the public domain, the information provided on the free base, general principles of alkaloid salts, and standardized analytical protocols offers a solid foundation for researchers. It is imperative that comprehensive experimental work, as outlined in the suggested protocols, be conducted to fully characterize the physicochemical properties of this compound to support its development as a potential therapeutic agent.

References

The Modern Pharmacology of a Traditional Remedy: A Technical Guide to Tabersonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted role of tabersonine hydrochloride, an indole alkaloid with roots in traditional medicine that is now a subject of intense scientific scrutiny. Historically, plants containing tabersonine, such as Catharanthus roseus and Voacanga africana, have been utilized in various traditional healing practices.[1][2][3][4] Modern pharmacological studies have begun to elucidate the molecular mechanisms underpinning the therapeutic potential of this natural compound, revealing its significant anti-inflammatory, anti-tumor, and neuroprotective properties. This document provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory activity across a range of preclinical models. Its mechanisms primarily involve the inhibition of key inflammatory signaling pathways and inflammasome activation.

Inhibition of the NLRP3 Inflammasome

A key finding is the role of tabersonine as a direct inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system implicated in numerous inflammatory diseases.[2] Aberrant activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines IL-1β and IL-18.

A study investigating the anti-inflammatory effects of tabersonine found that it potently inhibited NLRP3-mediated IL-1β production in bone marrow-derived macrophages (BMDMs) with an IC50 value of 0.71 μM.[2] The researchers demonstrated that tabersonine suppresses the assembly of the NLRP3 inflammasome, specifically by interfering with the interaction between NLRP3 and ASC.[2]

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are primed with lipopolysaccharide (LPS).

  • Treatment: The primed cells are then treated with various concentrations of tabersonine.

  • NLRP3 Activation: Following treatment, NLRP3 is activated using a standard stimulus such as ATP or nigericin.

  • Cytokine Measurement: The supernatant is collected, and the concentration of IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

CompoundTargetCell LineIC50 (μM)
TabersonineNLRP3 InflammasomeBMDMs0.71[2]
Attenuation of Rheumatoid Arthritis

In the context of autoimmune disorders, tabersonine has shown promise in models of rheumatoid arthritis (RA). It has been found to inhibit the inflammatory response and disease progression by targeting the pathogenic activity of RA-fibroblast-like synoviocytes (FLS).[1] The underlying mechanism involves the suppression of the PI3K/AKT signaling pathway, which in turn leads to the inactivation of the NF-κB signaling cascade.[1] This results in a decreased production of proinflammatory mediators.

In a collagen-induced arthritis (CIA) mouse model, administration of tabersonine led to a significant reduction in ankle swelling, paw thickness, and the overall arthritis score.[1]

  • Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Booster: A booster injection is given after 21 days to ensure the development of arthritis.

  • Treatment: Once arthritis is established, mice are treated with tabersonine or a vehicle control.

  • Assessment: Disease severity is monitored by measuring paw thickness and assigning an arthritis score based on inflammation and joint swelling.

  • Histological Analysis: At the end of the study, joint tissues are collected for histological examination to assess inflammation and cartilage damage.

Anti-Tumor Activity

Tabersonine exhibits significant anti-tumor properties, particularly in hepatocellular carcinoma.[4] Its mechanism of action is centered on the induction of apoptosis through multiple pathways.

Induction of Apoptosis in Liver Cancer Cells

Research has shown that tabersonine can induce apoptosis in HepG2 liver cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Treatment with tabersonine resulted in the inhibition of Akt phosphorylation, a key step in a major cell survival pathway.[4] This leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytoplasm and increasing the Bax/Bcl-2 ratio.[4]

Furthermore, tabersonine was found to activate the death receptor pathway by increasing the expression of Fas and FasL, and subsequently activating caspase-8.[4] In vivo studies using a xenograft tumor model demonstrated that tabersonine significantly inhibited tumor growth.[4] Mice treated with 25 mg/kg/day and 50 mg/kg/day of tabersonine showed effective tumor suppression without significant side effects on the overall growth of the mice.[4]

  • Cell Implantation: Human hepatocellular carcinoma cells (e.g., HepG2) are subcutaneously injected into nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment groups and administered tabersonine or a vehicle control, typically via intraperitoneal injection.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

Treatment GroupDosageTumor Growth Inhibition
Tabersonine25 mg/kg/daySignificant[4]
Tabersonine50 mg/kg/daySignificant[4]

Signaling Pathways and Molecular Interactions

The therapeutic effects of this compound can be attributed to its interaction with specific signaling pathways. The following diagrams illustrate the key molecular interactions.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates NF-kB NF-kB AKT->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Promotes Transcription Tabersonine Tabersonine Tabersonine->AKT Inhibits

Figure 1: Tabersonine's inhibition of the PI3K/AKT/NF-κB signaling pathway.

G cluster_1 Cytoplasm NLRP3 NLRP3 ASC ASC NLRP3->ASC Binds Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b Cleaves IL-1b IL-1b Pro-IL-1b->IL-1b Mature Form Tabersonine Tabersonine Tabersonine->ASC Inhibits Interaction with NLRP3

Figure 2: Mechanism of tabersonine's inhibition of the NLRP3 inflammasome.

G cluster_0 Cell Membrane cluster_1 Cytoplasm FasL FasL Fas Fas FasL->Fas Binds Pro-caspase-8 Pro-caspase-8 Fas->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Bid Bid Caspase-8->Bid Cleaves Apoptosis Apoptosis Caspase-8->Apoptosis tBid tBid Bid->tBid tBid->Apoptosis

Figure 3: The death receptor pathway of apoptosis influenced by tabersonine.

Conclusion

This compound, a natural product with a rich history in traditional medicine, is emerging as a promising therapeutic agent with well-defined molecular targets. Its ability to modulate key signaling pathways involved in inflammation and cancer underscores its potential for the development of novel drugs. The data presented in this guide highlight the importance of further research into the clinical applications of this compound for a variety of diseases, including rheumatoid arthritis, inflammatory conditions, and cancer. The detailed experimental protocols provided herein offer a framework for future investigations into this versatile natural compound.

References

The Complete Biosynthetic Pathway of Tabersonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabersonine, a monoterpenoid indole alkaloid (MIA), stands as a critical biosynthetic hub in plants, notably in Catharanthus roseus (the Madagascar periwinkle). It serves as the precursor to a diverse array of complex alkaloids, including the pharmaceutically vital anti-cancer agent vindoline, a component of vinblastine and vincristine. The elucidation of its complete biosynthetic pathway, from the central intermediate strictosidine, represents a significant achievement in plant biochemistry and metabolic engineering. This guide provides an in-depth technical overview of the nine-step enzymatic cascade leading to tabersonine, detailing the enzymes, intermediates, and regulatory networks. It includes a summary of quantitative data, detailed experimental protocols for key methodologies, and visualizations of the pathway to facilitate a comprehensive understanding for research and development applications.

The Biosynthetic Pathway from Strictosidine to Tabersonine

The synthesis of tabersonine from the universal MIA precursor, strictosidine, is a complex process involving nine distinct enzymatic reactions. This pathway is characterized by several unstable intermediates, necessitating a highly coordinated sequence of enzymatic activities. The pathway begins with the deglycosylation of strictosidine and proceeds through a series of oxidations, reductions, and cyclizations to form the characteristic aspidosperma alkaloid scaffold of tabersonine.

The nine key enzymes in this pathway are:

  • Strictosidine β-D-Glucosidase (SGD)

  • Geissoschizine Synthase (GS)

  • Geissoschizine Oxidase (GO)

  • Redox1

  • Redox2

  • Stemmadenine O-Acetyltransferase (SAT)

  • Precondylocarpine Acetate Synthase (PAS)

  • Dihydroprecondylocarpine Acetate Synthase (DPAS)

  • Tabersonine Synthase (TS)

The overall transformation from strictosidine to tabersonine is depicted in the following diagram.

Tabersonine_Biosynthesis Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (unstable) Strictosidine->Strictosidine_Aglycone SGD Geissoschizine 19-E-Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Dehydrogeissoschizine 4,21-Dehydrogeissoschizine (unstable) Geissoschizine->Dehydrogeissoschizine GO Preakuammicine Preakuammicine (unstable) Dehydrogeissoschizine->Preakuammicine Redox1 Stemmadenine Stemmadenine Preakuammicine->Stemmadenine Redox2 Stemmadenine_Acetate Stemmadenine Acetate Stemmadenine->Stemmadenine_Acetate SAT Precondylocarpine_Acetate Precondylocarpine Acetate Stemmadenine_Acetate->Precondylocarpine_Acetate PAS Dihydroprecondylocarpine_Acetate Dihydroprecondylocarpine Acetate Precondylocarpine_Acetate->Dihydroprecondylocarpine_Acetate DPAS Dehydrosecodine Dehydrosecodine (unstable) Dihydroprecondylocarpine_Acetate->Dehydrosecodine (spontaneous) Tabersonine Tabersonine Dehydrosecodine->Tabersonine TS

Figure 1: The nine-step enzymatic pathway from strictosidine to tabersonine.

Quantitative Data

Quantitative analysis of the tabersonine biosynthetic pathway has been primarily achieved through heterologous expression systems, which allow for the measurement of product titers and provide insights into pathway bottlenecks. While comprehensive kinetic data for all enzymes is still an active area of research, the following tables summarize the available quantitative information.

Table 1: Production Titers in Heterologous Systems

ProductHost OrganismTiterReference(s)
Precondylocarpine AcetateNicotiana benthamiana~2.7 mg per g frozen tissue[1][2]
TabersonineNicotiana benthamiana~10 ng per g frozen tissue[1]
CatharanthineNicotiana benthamiana~60 ng per g frozen tissue[1]
Vindoline (from Tabersonine)Saccharomyces cerevisiae1.1 mg·L⁻¹ 12 h⁻¹[3]

Table 2: Known Enzyme Kinetic Parameters

EnzymeSubstrateKmReference(s)
Strictosidine Synthase (STR)Tryptamine~9 µM
Tabersonine 3-Oxygenase (T3O)*Tabersonine3.1 µM (apparent)[4]
Geissoschizine Oxidase (AsGO)GeissoschizineSimilar affinity to AsRHS[5][6]
Rhazimal Synthase (AsRHS)GeissoschizineSimilar affinity to AsGO[5][6]

*Note: T3O is part of the downstream pathway converting tabersonine to vindoline, included here for context.

Transcriptional Regulation of the MIA Pathway

The biosynthesis of monoterpenoid indole alkaloids, including tabersonine, is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stimuli such as jasmonate signaling.[7][8] A complex network of transcription factors (TFs) orchestrates the expression of the pathway genes.

Key transcription factor families involved include:

  • AP2/ERF (APETALA2/Ethylene-Responsive Factor): The ORCA (Octadecanoid-responsive Catharanthus AP2-domain) TFs are major activators of MIA biosynthetic genes.[9][10][11] ORCA2, ORCA3, ORCA4, ORCA5, and ORCA6 form a gene cluster and differentially regulate pathway genes.[10]

  • bHLH (basic Helix-Loop-Helix): MYC2 acts as a master regulator, linking jasmonate signaling to the activation of ORCA TFs and other downstream genes.[12][13] The BIS (bHLH Iridoid Synthesis) TFs specifically regulate the iridoid branch of the pathway, which produces secologanin, a precursor to strictosidine.[13]

  • WRKY: TFs like CrWRKY1 have been shown to transactivate the promoter of Tryptophan Decarboxylase (TDC), which supplies the tryptamine precursor for strictosidine synthesis.[13]

MIA_Regulation cluster_signaling Signaling cluster_tfs Transcription Factors cluster_pathways Biosynthetic Pathways Jasmonate Jasmonate Signal (e.g., MeJA) MYC2 MYC2 Jasmonate->MYC2 activates WRKY WRKY TFs Jasmonate->WRKY influences ORCAs ORCA Cluster (ORCA2, ORCA3, etc.) MYC2->ORCAs induces BIS BIS TFs MYC2->BIS induces Tabersonine_Pathway Tabersonine Pathway Genes (STR, SGD, GS, GO...) ORCAs->Tabersonine_Pathway activate Iridoid_Pathway Iridoid Pathway Genes (produces Secologanin) BIS->Iridoid_Pathway activate Indole_Pathway Indole Pathway Genes (e.g., TDC) WRKY->Indole_Pathway activate

Figure 2: Simplified signaling pathway for the transcriptional regulation of MIA biosynthesis.

Experimental Protocols

The elucidation of the tabersonine pathway has heavily relied on heterologous expression systems. Below are detailed methodologies for two key experimental approaches.

Protocol for Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

This technique allows for the rapid, in-planta reconstitution of biosynthetic pathways by co-expressing multiple enzyme-coding genes.[14][15][16][17][18]

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) harboring binary vectors with the desired biosynthetic genes.

  • Agrobacterium strain containing the p19 silencing suppressor.

  • Healthy, 4-week-old Nicotiana benthamiana plants.

  • YEP or LB medium with appropriate antibiotics (e.g., rifampicin, kanamycin).

  • Infiltration Medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150-200 µM acetosyringone (added fresh).

  • Needleless 1 mL syringes.

Procedure:

  • Culture Preparation (Day 1-3):

    • Transform A. tumefaciens with the plant expression constructs for each pathway gene and the p19 silencing suppressor.

    • Inoculate 5 mL of YEP/LB medium containing selective antibiotics with a single colony of each transformed Agrobacterium strain.

    • Grow cultures overnight (24-48 hours) at 28°C with shaking (200-250 rpm).

  • Infiltration Preparation (Day 4):

    • Measure the optical density at 600 nm (OD₆₀₀) of each overnight culture.

    • Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 min).

    • Resuspend the pellets in the Infiltration Medium. Dilute each culture to a final OD₆₀₀ of 0.3-0.5. The p19 culture is typically used at an OD₆₀₀ of 0.1-0.3.

    • Combine equal volumes of the resuspended cultures for all biosynthetic genes to be co-expressed, along with the p19 culture.

    • Incubate the mixture at room temperature for 2-3 hours to allow for the induction of virulence genes by acetosyringone.

  • Infiltration (Day 4):

    • Using a 1 mL needleless syringe, gently press against the abaxial (underside) of a young, fully expanded N. benthamiana leaf.

    • Slowly infiltrate the Agrobacterium suspension into the leaf apoplast until a water-soaked area is visible. Infiltrate 2-3 leaves per plant.

  • Incubation and Harvest (Day 6-10):

    • Return the plants to standard growth conditions.

    • Harvest the infiltrated leaf tissue 3-5 days post-infiltration. Flash-freeze in liquid nitrogen and store at -80°C until metabolite extraction.

  • Metabolite Analysis:

    • Homogenize the frozen tissue and extract metabolites using an appropriate solvent (e.g., ethyl acetate or methanol).

    • Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify tabersonine and its intermediates.

Agroinfiltration_Workflow Start Start: Gene Constructs in Agrobacterium Culture Overnight Culture (28°C, 24-48h) Start->Culture Harvest Harvest & Resuspend Cells in Infiltration Medium Culture->Harvest Mix Combine Cultures of Pathway Genes + p19 Silencing Suppressor Harvest->Mix Incubate Incubate at RT (2-3h) Mix->Incubate Infiltrate Infiltrate N. benthamiana Leaves Incubate->Infiltrate Grow Incubate Plants (3-5 days) Infiltrate->Grow Harvest_Leaf Harvest & Freeze Infiltrated Tissue Grow->Harvest_Leaf Extract Metabolite Extraction Harvest_Leaf->Extract Analyze LC-MS Analysis Extract->Analyze End End: Pathway Reconstituted, Products Quantified Analyze->End

Figure 3: Experimental workflow for transient expression in Nicotiana benthamiana.
Protocol for Yeast (Saccharomyces cerevisiae) Biotransformation Assay

Yeast is a powerful host for reconstituting biosynthetic pathways and for biotransformation of supplied precursors. This protocol is adapted for the production of MIA intermediates.[19][20]

Materials:

  • S. cerevisiae strain (e.g., WAT11).

  • Yeast expression vectors (e.g., pESC series) containing the biosynthetic genes under an inducible promoter (e.g., GAL1).

  • Appropriate yeast growth media (e.g., synthetic complete (SC) dropout medium for plasmid selection, YPD for growth).

  • Induction medium (e.g., SC medium with galactose instead of glucose).

  • Biotransformation buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate (e.g., tabersonine, strictosidine).

Procedure:

  • Yeast Transformation:

    • Transform the S. cerevisiae strain with the expression plasmids containing the genes of interest using a standard method (e.g., lithium acetate/PEG).

    • Select for transformants on appropriate SC dropout agar plates.

  • Pre-culture and Induction:

    • Inoculate a single colony into 5 mL of selective SC medium with 2% glucose and grow overnight at 30°C.

    • Inoculate a larger volume of selective SC medium containing 2% raffinose (to de-repress the GAL promoter) with the pre-culture and grow to an OD₆₀₀ of ~1.0.

    • Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 18-24 hours at a lower temperature (e.g., 20-25°C).

  • Biotransformation:

    • Harvest the induced yeast cells by centrifugation (e.g., 3000 x g for 5 min).

    • Wash the cell pellet with sterile water or biotransformation buffer.

    • Resuspend the cells in the biotransformation buffer to a desired cell density.

    • Add the substrate (e.g., tabersonine dissolved in a minimal amount of DMSO or methanol) to the cell suspension to a final concentration of 20-250 µM.

    • Incubate the reaction at 30°C with gentle shaking for 12-48 hours.

  • Extraction and Analysis:

    • Separate the yeast cells from the medium by centrifugation. As many MIAs are secreted, the supernatant is the primary source of product.

    • Extract the supernatant with an organic solvent like ethyl acetate.

    • Dry the organic phase, resuspend the residue in methanol, and analyze by LC-MS to identify and quantify the biotransformed products.

Conclusion

The complete elucidation of the tabersonine biosynthetic pathway is a landmark achievement, providing a genetic and biochemical blueprint for the production of this key MIA intermediate. This knowledge empowers researchers in the fields of synthetic biology and drug development to engineer microbial or plant-based platforms for the sustainable and high-yield production of valuable alkaloids. The methodologies and data presented in this guide offer a comprehensive resource for professionals seeking to understand, manipulate, and harness this complex and important metabolic pathway. Further research focusing on the kinetic characterization of all pathway enzymes and the intricate details of its regulatory network will continue to refine our ability to engineer MIA production.

References

The Biological Activity of Tabersonine Hydrochloride Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, a monoterpenoid indole alkaloid primarily isolated from the medicinal plant Catharanthus roseus, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a precursor in the biosynthesis of the potent anticancer agent vinblastine, its own therapeutic potential and that of its metabolites are areas of active investigation. This technical guide provides a comprehensive overview of the current understanding of the biological activities of tabersonine hydrochloride and its known metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

I. In Vivo Metabolism of this compound

The metabolic fate of this compound in mammalian systems is a critical area of research for its development as a therapeutic agent. While comprehensive in vivo metabolic studies in humans are not yet available, research in animal models provides initial insights. The primary routes of metabolism are anticipated to involve oxidation, hydroxylation, and conjugation reactions mediated by cytochrome P450 enzymes in the liver.

Identified and potential metabolites of tabersonine include:

  • 16-Hydroxytabersonine: Formed through hydroxylation.

  • 16-Methoxytabersonine: Results from the O-methylation of 16-hydroxytabersonine.

  • 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine: A further metabolite in the biosynthetic pathway to vindoline.

  • Lochnericine: An epoxide derivative of tabersonine.

  • Hörhammericine: Another metabolite identified in plant systems.

Further pharmacokinetic studies are required to fully elucidate the metabolic profile of this compound in vivo.

II. Biological Activities and Quantitative Data

Tabersonine and its derivatives have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The available quantitative data for these activities are summarized below.

Table 1: Anti-Cancer Activity of Tabersonine
Cell LineCancer TypeAssayIC50 (µM)Reference
SMMC7721Hepatocellular CarcinomaMTT7.89 ± 1.2[1]
Bel7402Hepatocellular CarcinomaMTT5.07 ± 1.4[1]
HepG2Hepatocellular CarcinomaMTT12.39 ± 0.7[1]
Table 2: Anti-Inflammatory Activity of Tabersonine
Cell Line/ModelConditionEndpointIC50/EffectReference
LPS-induced RAW264.7 macrophagesInflammationNO productionSignificant inhibition[2]
Murine model of acute lung injuryLPS-induced inflammationTNF-α, IL-6, IL-1β productionSignificant reduction[2]

Note: Specific IC50 values for the anti-inflammatory activity of tabersonine metabolites are not yet widely available in the literature.

III. Signaling Pathways Modulated by Tabersonine and its Metabolites

The biological effects of tabersonine and its derivatives are mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

A. Anti-Cancer Mechanisms: Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Tabersonine has been shown to induce apoptosis in cancer cells by inhibiting this pathway.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Tabersonine Tabersonine Tabersonine->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory effect of Tabersonine.

B. Anti-Inflammatory Mechanisms: Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. Chronic activation of this pathway is implicated in various inflammatory diseases. Tabersonine has been demonstrated to exert anti-inflammatory effects by suppressing the activation of the NF-κB pathway.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Tabersonine Tabersonine Tabersonine->TRAF6 Inhibition of Ubiquitination

Caption: NF-κB Signaling Pathway and the inhibitory effect of Tabersonine.

IV. Detailed Experimental Protocols

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of tabersonine and its metabolites on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, SMMC7721, Bel7402)

  • Complete culture medium

  • This compound or its metabolites

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

B. Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is used to determine the effect of tabersonine and its metabolites on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

C. High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

This protocol provides a general framework for the separation and analysis of tabersonine and its metabolites.

Instrumentation:

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Reversed-phase C18 column

Mobile Phase (example):

  • A: Acetonitrile

  • B: Water with 0.1% formic acid

Gradient Elution (example):

  • A linear gradient from 10% to 90% A over 30 minutes.

Detection:

  • UV detection at a wavelength appropriate for indole alkaloids (e.g., 280 nm).

  • MS detection for identification and structural elucidation of metabolites.

Sample Preparation:

  • Plasma or tissue samples may require protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration before injection.

V. Conclusion and Future Directions

This compound and its metabolites represent a promising class of compounds with significant anti-cancer, anti-inflammatory, and neuroprotective potential. The modulation of critical signaling pathways such as PI3K/Akt and NF-κB provides a mechanistic basis for their observed biological activities. However, further research is imperative to fully characterize the in vivo metabolic profile of this compound in humans and to determine the specific biological activities and potency of its individual metabolites. The development of more targeted and detailed analytical and pharmacological studies will be crucial for advancing these natural compounds from promising leads to clinically effective therapeutic agents.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Tabersonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tabersonine hydrochloride. The method is suitable for the determination of this compound in various sample matrices, including pharmaceutical preparations and biological extracts. The described protocol offers excellent linearity, precision, and accuracy, making it a reliable tool for researchers, scientists, and professionals in drug development.

Introduction

Tabersonine, an indole alkaloid, is a key precursor in the biosynthesis of several important monoterpenoid indole alkaloids, including the anticancer agents vinblastine and vincristine.[1] Its quantification is crucial for metabolic engineering studies, quality control of natural product extracts, and in the development of semi-synthetic pharmaceuticals. This document provides a detailed protocol for the quantification of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: NUCLEOSIL C8 (or equivalent C8 column), 4.6 x 250 mm, 5 µm.[2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Diethylamine, dibutylamine (or other suitable amine modifier), and phosphoric acid.

  • Standard: this compound reference standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column NUCLEOSIL C8, 4.6 x 250 mm, 5 µm[2]
Mobile Phase Acetonitrile:Methanol:Water (25:5:75, v/v/v) with 0.2% diethylamine and 0.1% dibutylamine, pH adjusted to 3.2 with phosphoric acid.[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 228 nm[2]
Injection Volume 20 µL
Column Temperature 25 °C
Run Time 15 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general protocol for a solid sample is provided below:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with methanol, using sonication for 15-20 minutes to ensure complete dissolution of this compound.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Results and Discussion

The described HPLC method provides a well-resolved peak for Tabersonine with a typical retention time of approximately 7-9 minutes. The use of amine modifiers in the mobile phase is crucial for reducing peak tailing and improving peak shape by masking the silanol groups on the stationary phase.[3] The calibration curve should demonstrate excellent linearity over the specified concentration range. The accuracy and precision of the method are expected to be within the acceptable limits for routine quantitative analysis.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Signaling Pathway (Illustrative)

While this compound itself is not part of a signaling pathway, it is a precursor in the biosynthesis of other alkaloids. The following diagram illustrates a simplified representation of its position in the monoterpenoid indole alkaloid pathway.

MIA_Pathway Strictosidine Strictosidine Tabersonine Tabersonine Strictosidine->Tabersonine Multiple Steps Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Steps Vindoline Vindoline Tabersonine->Vindoline Multiple Steps Vinblastine Vinblastine / Vincristine Vindoline->Vinblastine Catharanthine->Vinblastine

Caption: Simplified biosynthetic pathway of monoterpenoid indole alkaloids.

Conclusion

The HPLC method detailed in this application note is a reliable and efficient technique for the quantification of this compound. The protocol is straightforward to implement and can be adapted for various research and quality control applications. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols: LC-MS/MS for Tabersonine Analysis in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine is a crucial monoterpenoid indole alkaloid found in various medicinal plants, most notably in Catharanthus roseus. It serves as a key precursor in the biosynthesis of high-value dimeric alkaloids such as vinblastine and vincristine, which are potent anticancer agents. Accurate and sensitive quantification of tabersonine in plant extracts is essential for metabolic engineering studies, quality control of herbal medicines, and the development of semi-synthetic drug production processes. This document provides a detailed LC-MS/MS protocol for the robust and reliable analysis of tabersonine in plant extracts.

Experimental Protocols

Sample Preparation: Extraction of Tabersonine from Plant Material

This protocol outlines a general procedure for the extraction of tabersonine from plant tissues, such as leaves or seeds.

Materials:

  • Fresh or dried plant material (e.g., Catharanthus roseus leaves)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonia solution (25%)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Homogenization: Freeze the plant material (approximately 1 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the powdered sample to a centrifuge tube and add 10 mL of methanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Add another 10 mL of methanol to the plant residue, vortex, sonicate, and centrifuge as described above. Combine the supernatants.

  • Acid-Base Partitioning (Optional, for cleaner extracts):

    • Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator.

    • Redissolve the residue in 10 mL of 2% (v/v) formic acid in water.

    • Wash the acidic solution with 10 mL of dichloromethane to remove non-polar impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.

    • Extract the alkaloids by partitioning three times with 10 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Final Preparation: Evaporate the final extract (either the combined methanolic supernatants or the dichloromethane extract) to dryness. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 85:15 Water with 0.1% Formic Acid: Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 15% B; 1-8 min: 15-50% B; 8-10 min: 50-95% B; 10-12 min: 95% B; 12.1-15 min: 15% B (equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transition Tabersonine: m/z 337.5 → 168.3
Collision Energy 20-30 eV (Optimization is recommended for the specific instrument)
Dwell Time 100 ms

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of tabersonine using the described LC-MS/MS method. These values should be determined experimentally during method validation in your laboratory.

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Concentration in C. roseus Stem Tissue Approximately 0.017 ± 0.003 µg/mg fresh weight.[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for tabersonine quantification.

experimental_workflow plant_material Plant Material (e.g., Catharanthus roseus leaves) homogenization Homogenization (Cryogenic Grinding) plant_material->homogenization extraction Solvent Extraction (Methanol) homogenization->extraction cleanup Optional Cleanup (Acid-Base Partitioning) extraction->cleanup final_prep Final Preparation (Reconstitution) extraction->final_prep Direct to Final Prep cleanup->final_prep lc_ms_analysis LC-MS/MS Analysis (MRM Mode) final_prep->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing vindoline_biosynthesis tabersonine Tabersonine h16_hydroxytabersonine 16-Hydroxytabersonine tabersonine->h16_hydroxytabersonine T16H h16_methoxytabersonine 16-Methoxytabersonine h16_hydroxytabersonine->h16_methoxytabersonine 16OMT h3_hydroxy_16_methoxy_2_3_dihydrotabersonine 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine h16_methoxytabersonine->h3_hydroxy_16_methoxy_2_3_dihydrotabersonine T3O, T3R n_methylated_intermediate N-methylated Intermediate h3_hydroxy_16_methoxy_2_3_dihydrotabersonine->n_methylated_intermediate NMT desacetoxyvindoline Desacetoxyvindoline n_methylated_intermediate->desacetoxyvindoline D4H vindoline Vindoline desacetoxyvindoline->vindoline DAT

References

Application Notes and Protocols for In Vitro Anti-Cancer Assays Using Tabersonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, a naturally occurring indole alkaloid, has demonstrated significant anti-cancer properties in preclinical studies. These application notes provide a comprehensive overview of the in vitro assays used to characterize the anti-cancer effects of Tabersonine hydrochloride. The included protocols and data are intended to guide researchers in evaluating its therapeutic potential. This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3]

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following IC50 values were determined using the MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
Bel7402Hepatocellular Carcinoma5.07 ± 1.4
SMMC7721Hepatocellular Carcinoma7.89 ± 1.2
HepG2Hepatocellular Carcinoma12.39 ± 0.7

Data sourced from a study on the anti-cancer effects of Tabersonine on hepatocellular carcinoma cells.[1]

Table 2: Apoptosis Induction by this compound in HepG2 Cells

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The following data was obtained using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry analysis after 24 hours of treatment.

TreatmentConcentration (µM)Apoptotic Cells (%)
Control (DMSO)-Not Reported
Tabersonine3027

This result indicates a significant induction of apoptosis in HepG2 cells upon treatment with 30 µM Tabersonine.[1]

Note on Cell Cycle Analysis: While studies have investigated the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide staining and flow cytometry, specific quantitative data representing the percentage of cells in the G1, S, and G2/M phases were not available in the reviewed literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HepG2, SMMC7721, Bel7402)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines (e.g., HepG2)

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to model the cell cycle and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, Fas, FasL, Caspase-8, Bid, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometry analysis to quantify the relative protein expression levels.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Evaluation of this compound cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action cluster_3 Data Analysis & Interpretation cell_culture Cancer Cell Lines (e.g., HepG2, SMMC7721) treatment Treatment with This compound cell_culture->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V-FITC/PI Staining treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: A flowchart illustrating the key steps in the in vitro evaluation of this compound's anti-cancer activity.

Signaling Pathways of this compound-Induced Apoptosis

G Proposed Signaling Pathways of this compound-Induced Apoptosis cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway tabersonine Tabersonine Hydrochloride fasl FasL ↑ tabersonine->fasl fas Fas ↑ tabersonine->fas akt p-Akt ↓ tabersonine->akt bcl2 Bcl-2 ↓ tabersonine->bcl2 bax Bax ↑ tabersonine->bax fasl->fas Binds caspase8 Caspase-8 ↓ fas->caspase8 Activates bid Bid ↓ caspase8->bid Cleaves caspase3 Cleaved Caspase-3 ↑ caspase8->caspase3 Activates akt->bcl2 Inhibits Inhibition mito Mitochondrial Membrane Potential ↓ bcl2->mito bax->mito cyto_c Cytochrome c Release ↑ mito->cyto_c cyto_c->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram depicting the dual apoptotic signaling pathways activated by this compound in cancer cells.

References

Application Note: Tabersonine Hydrochloride as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, an indole alkaloid, is a key precursor in the biosynthesis of several pharmacologically significant monoterpenoid indole alkaloids, including the anticancer agents vincristine and vinblastine. Its hydrochloride salt, tabersonine hydrochloride, serves as a stable and soluble reference standard for analytical method development and quality control in pharmaceutical research and natural product analysis. This document provides detailed protocols and application notes for the use of this compound as an analytical standard, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

Standard Preparation

Accurate preparation of the this compound standard is critical for reliable and reproducible analytical results. The following protocol outlines the preparation of a stock and working standard solutions.

Protocol for Standard Solution Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with HPLC-grade methanol and mix thoroughly.

    • Store the stock solution at 2-8°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the analysis.

    • For example, to prepare a 100 µg/mL working standard, dilute 1 mL of the stock solution to 10 mL with the mobile phase.

    • Further dilutions can be made to construct a calibration curve over the desired concentration range.

High-Performance Liquid Chromatography (HPLC) Method

This section details a recommended starting point for the development of an HPLC method for the quantification of this compound.

Recommended HPLC Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Start with a lower concentration of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm or 330 nm
Column Temperature 25°C
Experimental Protocol: HPLC Analysis
  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve Construction:

    • Inject a series of at least five concentrations of this compound working standards.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the linearity of the method by calculating the correlation coefficient (R²), which should be ≥ 0.999.

  • Sample Analysis:

    • Prepare the sample solution containing this compound at a concentration within the calibration range.

    • Inject the sample solution into the HPLC system.

    • Identify the tabersonine peak based on the retention time of the standard.

    • Quantify the amount of tabersonine in the sample using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for analyzing complex matrices.

Recommended LC-MS/MS Parameters
ParameterRecommended Condition
Liquid Chromatography
ColumnC18 or PFP (Pentafluorophenyl) reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation from matrix components
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)To be determined by infusion of standard
Product Ions (Q3)To be determined by infusion of standard
Collision EnergyTo be optimized for each transition
Experimental Protocol: LC-MS/MS Analysis
  • Tuning and Optimization:

    • Infuse a standard solution of this compound (e.g., 1 µg/mL in mobile phase) directly into the mass spectrometer to determine the precursor ion and optimize fragmentation for sensitive product ions.

  • System Suitability:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Perform multiple injections of a mid-level concentration standard to ensure system stability (peak area RSD < 5%).

  • Method Validation:

    • Evaluate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.

  • Sample Analysis:

    • Prepare and inject the samples.

    • Quantify tabersonine using the optimized MRM transitions and the calibration curve generated from the standards.

Visualized Workflows

General Workflow for Analytical Method Development

G cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Routine Analysis StandardPrep Prepare Tabersonine HCl Stock and Working Standards ColumnSelection Select Column (e.g., C18, PFP) StandardPrep->ColumnSelection SamplePrep Prepare Sample Matrix SamplePrep->ColumnSelection MobilePhase Optimize Mobile Phase (Solvent ratio, pH) ColumnSelection->MobilePhase Detection Optimize Detection (Wavelength, MS parameters) MobilePhase->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Routine Routine Sample Analysis LOD_LOQ->Routine

Caption: Workflow for analytical method development and validation.

Biosynthetic Pathway of Vindoline from Tabersonine

G Tabersonine Tabersonine Intermediate1 16-Hydroxytabersonine Tabersonine->Intermediate1 T16H Intermediate2 16-Methoxytabersonine Intermediate1->Intermediate2 16OMT Intermediate3 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine Intermediate2->Intermediate3 T3O/T3R Intermediate4 N-methyltransferase Product Intermediate3->Intermediate4 NMT Vindoline Vindoline Intermediate4->Vindoline D4H/DAT

Caption: Simplified biosynthetic pathway from tabersonine to vindoline.

Summary of Method Validation Parameters

The following table summarizes typical acceptance criteria for method validation when using this compound as a standard.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intraday: ≤ 15% Interday: ≤ 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

These protocols and guidelines provide a robust framework for the utilization of this compound as a reference standard in analytical laboratories. The specific parameters for HPLC and LC-MS/MS methods should be optimized based on the instrumentation available and the specific requirements of the analysis.

Application of Tabersonine in Metabolic Engineering of Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tabersonine in the metabolic engineering of Saccharomyces cerevisiae (yeast) to produce valuable monoterpenoid indole alkaloids (MIAs), particularly vindoline. Vindoline is a critical precursor for the semi-synthesis of the anticancer drugs vinblastine and vincristine. The low abundance of these compounds in their natural source, the Madagascar periwinkle (Catharanthus roseus), necessitates the development of alternative production platforms like engineered yeast.[1][2][3][4][5] This guide summarizes key findings, presents quantitative data from various engineering strategies, and offers detailed protocols for replicating and building upon this research.

Application Notes

The precursor-directed biosynthesis of vindoline from tabersonine in engineered yeast is a promising strategy for sustainable production.[1][3] This approach involves the heterologous expression of a multi-step enzymatic pathway from C. roseus in S. cerevisiae. The yeast is then fed with tabersonine, which it converts into vindoline.

Core Concepts and Strategies
  • Reconstitution of the Vindoline Biosynthetic Pathway: The conversion of tabersonine to vindoline requires the functional expression of seven enzymes from C. roseus.[3][4][5][6][7][8]

  • Addressing Bottlenecks: Initial attempts at pathway reconstruction often result in low yields due to various bottlenecks, including inefficient enzyme activity, substrate competition, and insufficient cofactor supply.[1][2][9]

  • Metabolic Engineering Strategies: To enhance vindoline production, researchers have employed several strategies:

    • Modulating Gene Copy Numbers: Increasing the expression of rate-limiting enzymes can significantly improve product titers.[1][2][9][10][11]

    • Pairing of Cytochrome P450 Enzymes (CYPs) and their Reductases (CPRs): The activity of CYP enzymes, such as T16H2 and T3O, is dependent on CPRs. Selecting the optimal CYP-CPR pair is crucial for maximizing efficiency.[9][10]

    • Enhancing Cofactor Supply: The biosynthetic pathway requires cofactors like NADPH and S-adenosylmethionine (SAM). Engineering yeast to increase the intracellular pools of these cofactors can boost production.[9][10]

    • Fermentation Optimization: Process parameters such as medium composition, pH, and feeding strategies play a significant role in the final product yield.[10][12]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the metabolic engineering of yeast for vindoline production from tabersonine.

Table 1: Vindoline Production in Engineered S. cerevisiae

Strain/StudyKey Engineering StrategiesTabersonine Fed (mg/L)Vindoline Titer (mg/L)Conversion Yield (%)Reference
Qu et al., 2015Initial 7-gene pathway assemblyNot specified1.1 (in 12h)Not specified[7]
Liu et al., 2021Gene copy number tuning, CPR pairing, cofactor enhancement, fermentation optimization50~16.5Not specified[9][10][13]
Theron et al., 2022 (Conference Abstract)Fine-tuning gene copies, medium optimization, fed-batch bioreactorNot specified26688[12]

Table 2: Impact of CPR Pairing on Vindoline Production

CPR OriginVindoline Titer (relative to control)Reference
C. roseus (CrCPR)~1.0[10]
A. thaliana (AtCPR1)~1.5[10]
G. uralensis (GuCPR1)~2.0[10]
G. lucidum (GlCPR)~1.2[10]
M. truncatula (MTR2)~1.8[10]

Visualizations

Metabolic Pathway

The following diagram illustrates the biosynthetic pathway from tabersonine to vindoline and the competing vindorosine pathway.

Vindoline_Biosynthesis Tabersonine Tabersonine 16-OH-Tab 16-hydroxytabersonine Tabersonine->16-OH-Tab T16H2 Tabersonine-Epoxide Tabersonine epoxide Tabersonine->Tabersonine-Epoxide T3O 16-MeO-Tab 16-methoxytabersonine 16-OH-Tab->16-MeO-Tab 16OMT 16-MeO-Tab-Epoxide 16-methoxytabersonine epoxide 16-MeO-Tab->16-MeO-Tab-Epoxide T3O 3-OH-16-MeO-Tab 3-hydroxy-16-methoxy- 2,3-dihydrotabersonine 16-MeO-Tab-Epoxide->3-OH-16-MeO-Tab T3R Desacetoxyvindoline Desacetoxyvindoline 3-OH-16-MeO-Tab->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT 3-OH-Tab 3-hydroxy-2,3- dihydrotabersonine Tabersonine-Epoxide->3-OH-Tab T3R Desacetoxyvindorosine Desacetoxyvindorosine 3-OH-Tab->Desacetoxyvindorosine NMT Deacetylvindorosine Deacetylvindorosine Desacetoxyvindorosine->Deacetylvindorosine D4H Vindorosine Vindorosine Deacetylvindorosine->Vindorosine DAT

Caption: Biosynthetic pathway of vindoline and vindorosine from tabersonine.

Experimental Workflow

This diagram outlines a general workflow for engineering yeast to produce vindoline from tabersonine.

Yeast_Engineering_Workflow cluster_0 Strain Construction cluster_1 Production & Analysis cluster_2 Optimization Gene_Cloning Gene Cloning (T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT, CPRs) Yeast_Transformation Yeast Transformation (e.g., CRISPR/Cas9 integration) Gene_Cloning->Yeast_Transformation Strain_Verification Strain Verification (PCR, Sequencing) Yeast_Transformation->Strain_Verification Cultivation Yeast Cultivation (e.g., SC-Galactose medium) Strain_Verification->Cultivation Tabersonine_Feeding Tabersonine Feeding Cultivation->Tabersonine_Feeding Extraction Metabolite Extraction (e.g., Ethyl Acetate) Tabersonine_Feeding->Extraction Analysis Metabolite Analysis (LC-MS) Extraction->Analysis Data_Analysis Data Analysis & Bottleneck Identification Analysis->Data_Analysis Engineering_Cycle Further Engineering (Gene copy tuning, CPR pairing, etc.) Data_Analysis->Engineering_Cycle Fermentation_Optimization Fermentation Optimization (Medium, pH, Feeding) Engineering_Cycle->Fermentation_Optimization Fermentation_Optimization->Cultivation Iterate

Caption: General workflow for engineering and optimizing yeast for vindoline production.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the referenced literature.[3][6][7][8][10]

Protocol 1: Construction of Vindoline-Producing Yeast Strain

Objective: To integrate the seven vindoline biosynthetic genes from C. roseus into the S. cerevisiae genome.

Materials:

  • S. cerevisiae strain (e.g., CEN.PK113-7D)

  • Plasmids containing codon-optimized versions of T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT, and a suitable CPR (e.g., from A. thaliana).

  • CRISPR/Cas9 plasmids for genomic integration.

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).

  • Selective media (e.g., YPD with appropriate antibiotic or SC drop-out media).

Method:

  • Gene Synthesis and Cloning:

    • Synthesize codon-optimized versions of the seven pathway genes and the chosen CPR for optimal expression in yeast.

    • Clone each gene into an appropriate yeast expression vector under the control of a strong promoter (e.g., TDH3, TEF1). For multi-gene integration, assemble the genes into a single donor DNA construct.

  • Yeast Transformation (CRISPR/Cas9 Mediated):

    • Prepare competent yeast cells using the lithium acetate method.

    • Co-transform the yeast cells with the Cas9 expression plasmid, a gRNA expression plasmid targeting the desired integration site(s) in the yeast genome, and the donor DNA cassette(s) containing the pathway genes.

    • Plate the transformed cells onto selective media to isolate successful integrants.

  • Strain Verification:

    • Isolate genomic DNA from putative transformants.

    • Perform colony PCR using primers specific to the integrated genes to confirm their presence.

    • Sequence the integration junctions to verify correct insertion.

Protocol 2: Shake-Flask Cultivation and Tabersonine Feeding

Objective: To produce vindoline from a previously constructed yeast strain in a small-scale culture.

Materials:

  • Engineered S. cerevisiae strain.

  • Synthetic Complete (SC) medium with 2% (w/v) galactose and appropriate supplements for selection.

  • Tabersonine stock solution (e.g., 10 mg/mL in DMSO).

  • Shake flasks.

  • Incubator shaker.

Method:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of SC medium.

    • Grow overnight at 30°C with shaking at 220 rpm.

  • Main Culture:

    • Inoculate 50 mL of SC medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Grow the culture at 30°C with shaking at 220 rpm.

  • Induction and Tabersonine Feeding:

    • When the culture reaches an OD₆₀₀ of approximately 1.0 (log phase), add galactose to induce gene expression if using an inducible promoter.

    • Add tabersonine from the stock solution to a final concentration of 50 mg/L.[10]

  • Cultivation and Sampling:

    • Continue incubation for 48-72 hours.

    • Collect samples at regular intervals (e.g., 24, 48, 72 hours) for metabolite analysis. Centrifuge the samples to separate the supernatant and cell pellet. Store at -20°C until analysis.

Protocol 3: Metabolite Extraction and Analysis

Objective: To extract and quantify vindoline and related MIAs from the yeast culture.

Materials:

  • Yeast culture supernatant.

  • Ethyl acetate.

  • Sodium carbonate (Na₂CO₃).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Methanol.

  • Vortex mixer, centrifuge.

  • Rotary evaporator or nitrogen stream evaporator.

  • LC-MS system.

  • Authentic standards for tabersonine, vindoline, and other intermediates.

Method:

  • Extraction:

    • To 1 mL of culture supernatant, add 100 µL of 1 M Na₂CO₃ to basify the solution.

    • Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and pool the organic layers.

  • Drying and Reconstitution:

    • Dry the pooled organic extract over anhydrous Na₂SO₄.

    • Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol.

  • LC-MS Analysis:

    • Analyze the reconstituted sample using a reverse-phase C18 column on an LC-MS system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor for the specific mass-to-charge ratios (m/z) of tabersonine, vindoline, and other expected intermediates.

    • Quantify the compounds by comparing their peak areas to a standard curve generated from authentic standards.

References

Application Note and Protocol: Investigating Tabersonine-Induced Apoptosis in HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, a naturally occurring indole alkaloid found in plants of the Apocynaceae family, has demonstrated various pharmacological activities.[1][2] Recent studies have highlighted its anti-tumor properties, particularly its ability to induce apoptosis in hepatocellular carcinoma (HCC) cells, such as the HepG2 cell line.[1][2][3][4][5] This document provides a detailed protocol for studying tabersonine-induced apoptosis in HepG2 cells, outlining key experiments to elucidate its mechanism of action.

Tabersonine has been shown to significantly inhibit the viability and proliferation of liver cancer cells by inducing apoptosis.[1][3][4] The underlying mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2][3][4][6][7] Key molecular events include the inhibition of Akt phosphorylation, a decrease in mitochondrial membrane potential, the release of cytochrome c, and an altered Bax/Bcl-2 ratio.[1][2][3][4] Furthermore, tabersonine treatment has been observed to upregulate Fas and FasL expression, leading to the activation of the death receptor pathway.[3]

These findings suggest that tabersonine is a promising candidate for further investigation as a potential therapeutic agent for liver cancer.[1][2][3][4][7] The following protocols and data presentation guidelines are designed to assist researchers in systematically investigating the apoptotic effects of tabersonine on HepG2 cells.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of Tabersonine on HepG2 Cell Viability (MTT Assay)

Tabersonine Concentration (µM)Incubation Time (h)Absorbance (OD 570 nm) (Mean ± SD)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Control)24100
624
1224
1824
2424
3024
0 (Control)48100
648
1248
1848
2448
3048

Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

TreatmentConcentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Control0
Tabersonine12
Tabersonine18
Tabersonine24

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

Target ProteinTreatment (Tabersonine Conc. µM)Relative Protein Expression (Normalized to β-actin) (Mean ± SD)Fold Change vs. Control
Mitochondrial Pathway
Bcl-20 (Control)1.0
12
18
24
Bax0 (Control)1.0
12
18
24
Cytochrome c (cytosolic)0 (Control)1.0
12
18
24
Cleaved Caspase-90 (Control)1.0
12
18
24
Death Receptor Pathway
Fas0 (Control)1.0
12
18
24
FasL0 (Control)1.0
12
18
24
Cleaved Caspase-80 (Control)1.0
12
18
24
Common Executioner
Cleaved Caspase-30 (Control)1.0
12
18
24
Cleaved PARP0 (Control)1.0
12
18
24
PI3K/Akt Pathway
p-Akt0 (Control)1.0
12
18
24
Total Akt0 (Control)1.0
12
18
24

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis & Interpretation HepG2 HepG2 Cell Culture Tabersonine Tabersonine Treatment (e.g., 0, 6, 12, 18, 24, 30 µM) HepG2->Tabersonine MTT Cell Viability Assay (MTT) Tabersonine->MTT AnnexinV Apoptosis Quantification (Annexin V/PI Staining & Flow Cytometry) Tabersonine->AnnexinV WesternBlot Protein Expression Analysis (Western Blot) Tabersonine->WesternBlot ViabilityData IC50 Determination MTT->ViabilityData ApoptosisData Quantification of Apoptotic Cells AnnexinV->ApoptosisData ProteinData Analysis of Apoptotic Markers WesternBlot->ProteinData Mechanism Elucidation of Apoptotic Mechanism ViabilityData->Mechanism ApoptosisData->Mechanism ProteinData->Mechanism

Caption: Experimental workflow for studying tabersonine-induced apoptosis in HepG2 cells.

Experimental Protocols

HepG2 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging the human hepatoma cell line, HepG2.

Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[8][9]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.05% Trypsin-EDTA solution[8]

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[8]

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryovial of frozen HepG2 cells in a 37°C water bath.

    • Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.[8]

  • Sub-culturing (Passaging):

    • When cells reach 70-80% confluency, aspirate the medium.[10]

    • Wash the cell monolayer once with sterile PBS.[8]

    • Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C, or until cells detach.[8]

    • Neutralize the trypsin by adding 4 volumes of complete growth medium.[8]

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Centrifuge the cell suspension at 100 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:4 to 1:6.[8][10]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG2 cells

  • 96-well plates

  • Tabersonine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[9][12][13]

  • Treat the cells with various concentrations of tabersonine (e.g., 6, 12, 18, 24, 30 µM) and a vehicle control (DMSO) for 24 or 48 hours.[3]

  • After the incubation period, add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[11][14]

  • Aspirate the medium containing MTT.

  • Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 540 nm or 570 nm using a microplate reader.[12]

  • Calculate cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[12]

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • HepG2 cells treated with tabersonine

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HepG2 cells and treat with desired concentrations of tabersonine for the specified time.

  • Harvest the cells (including floating cells from the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 400-600 x g for 5 minutes.[15]

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[15]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][15][16]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples by flow cytometry within one hour.[6]

    • Viable cells: Annexin V- and PI-

    • Early apoptotic cells: Annexin V+ and PI-

    • Late apoptotic/necrotic cells: Annexin V+ and PI+

Western Blot Analysis

This technique is used to detect and quantify specific apoptosis-related proteins.

Materials:

  • HepG2 cells treated with tabersonine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Fas, FasL, Cleaved Caspase-8, Cleaved Caspase-3, Cleaved PARP, p-Akt, Akt, and β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment with tabersonine, lyse the HepG2 cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[17]

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.[18]

Signaling Pathways of Tabersonine-Induced Apoptosis in HepG2 Cells

G cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_pi3k PI3K/Akt Pathway cluster_execution Execution Pathway Tabersonine Tabersonine FasL FasL Tabersonine->FasL upregulates Bcl2 Bcl-2 Tabersonine->Bcl2 downregulates Bax Bax Tabersonine->Bax upregulates pAkt p-Akt (Active) Tabersonine->pAkt inhibits Fas Fas FasL->Fas binds Casp8 Pro-Caspase-8 Fas->Casp8 c_Casp8 Cleaved Caspase-8 Casp8->c_Casp8 Casp3 Pro-Caspase-3 c_Casp8->Casp3 Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes pore formation CytC Cytochrome c Mito->CytC release Casp9 Pro-Caspase-9 CytC->Casp9 c_Casp9 Cleaved Caspase-9 Casp9->c_Casp9 c_Casp9->Casp3 PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt pAkt->Bcl2 promotes survival c_Casp3 Cleaved Caspase-3 Casp3->c_Casp3 PARP PARP c_Casp3->PARP c_PARP Cleaved PARP PARP->c_PARP Apoptosis Apoptosis c_PARP->Apoptosis

References

Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Tabersonine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tabersonine, a naturally occurring indole alkaloid found in plants of the Apocynaceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the molecular mechanisms of tabersonine, focusing on its impact on key cellular signaling pathways. Understanding these pathways is crucial for the development of tabersonine as a potential therapeutic agent.

Key Signaling Pathways Affected by Tabersonine:

Western blot analyses have been instrumental in elucidating the influence of tabersonine on several critical signaling cascades:

  • PI3K/Akt Signaling Pathway: Tabersonine has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[1][3] This pathway is central to cell survival, proliferation, and metabolism, and its inhibition by tabersonine is implicated in the induction of apoptosis in cancer cells.[1][4]

  • NF-κB Signaling Pathway: Tabersonine can suppress the activation of the NF-κB pathway, a crucial regulator of inflammation.[2][5] Studies have demonstrated that tabersonine inhibits the phosphorylation of IKK and p65, and prevents the degradation of IκBα, thereby reducing the nuclear translocation of NF-κB and the expression of pro-inflammatory mediators like iNOS.[2][5]

  • Apoptosis Signaling Pathways: Tabersonine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4] Western blot analysis has revealed that tabersonine treatment leads to an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases.[1] It also modulates the expression of proteins in the death receptor pathway, such as Fas and Fas-L.[1]

  • JAK/STAT Signaling Pathway: Research indicates that tabersonine can attenuate inflammation and apoptosis by suppressing the activation of the JAK1/STAT3 signaling pathway.[6]

Data Presentation: Summary of Tabersonine's Effects on Key Signaling Proteins

The following tables summarize the observed effects of tabersonine on the expression and phosphorylation of key proteins in various signaling pathways, as determined by Western blot analysis.

Signaling PathwayTarget ProteinEffect of Tabersonine TreatmentCell Type/ModelReference
PI3K/Akt p-AktDecreasedHepG2 cells[1]
AktNo significant changeHepG2 cells[1]
p-AKTDecreasedRA-FLS[3]
NF-κB p-IKKDecreasedBV2 microglia cells[2][5]
IκBαIncreasedBV2 microglia cells[2][5]
p-p65DecreasedBV2 microglia cells[2][5]
iNOSDecreasedBV2 microglia cells[2][5]
Apoptosis Bax/Bcl-2 ratioIncreasedHepG2 cells[1]
Cytochrome c (cytosolic)IncreasedHepG2 cells[1]
FasIncreasedHepG2 cells[1]
Fas-LIncreasedHepG2 cells[1]
Caspase-8IncreasedHepG2 cells[1]
BidIncreasedHepG2 cells[1]
JAK/STAT JAK1/STAT3 activationSuppressedRAW264.7 cells, ALI mouse model[6]

Experimental Protocols:

This section provides a detailed, generalized protocol for performing Western blot analysis to investigate the effects of tabersonine on signaling pathways.

Protocol 1: Western Blot Analysis of Protein Expression and Phosphorylation

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., HepG2, BV2) in appropriate media and conditions.

  • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.

  • Treat cells with varying concentrations of tabersonine (e.g., 3, 6, 10, 12, 18, 24, 30 µM) or a vehicle control for the desired time period (e.g., 1, 4, 24 hours).[1][5]

2. Protein Extraction:

  • After treatment, wash the cells twice with ice-cold PBS.[1]

  • Lyse the cells by adding RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes.[1]

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.[1]

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing the lysate with 4X SDS sample buffer and heating at 95-100°C for 5 minutes.[7]

  • Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.[5][7]

  • Run the gel electrophoresis to separate the proteins by molecular weight.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][8]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7][9]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[9]

  • Wash the membrane three times for 10 minutes each with TBST.[7]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

  • Wash the membrane three times for 10 minutes each with TBST.[7]

5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.[1]

  • Perform densitometric analysis of the bands using appropriate software to quantify the protein expression levels. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).

Visualizations:

Signaling Pathway Diagrams

Tabersonine_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathways cluster_Extrinsic Extrinsic cluster_Intrinsic Intrinsic cluster_JAKSTAT JAK/STAT Pathway Tabersonine Tabersonine Akt Akt Tabersonine->Akt Inhibits (p-Akt↓) IKK IKK Tabersonine->IKK Inhibits (p-IKK↓) Fas Fas Tabersonine->Fas Promotes Bax Bax Tabersonine->Bax Promotes (Bax/Bcl2↑) JAK1 JAK1 Tabersonine->JAK1 Inhibits PI3K PI3K PI3K->Akt Survival_Proliferation Survival_Proliferation Akt->Survival_Proliferation Promotes IkBa IkBa IKK->IkBa Phosphorylates IKK->IkBa NFkB NFkB IkBa->NFkB Inhibits IkBa->NFkB Inflammation Inflammation NFkB->Inflammation Promotes FasL FasL FasL->Fas Caspase8 Caspase8 Fas->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release Cytochrome_c->Apoptosis Bcl2 Bcl2 Bcl2->Bax Inhibits STAT3 STAT3 JAK1->STAT3 Inflammation_Apoptosis Inflammation_Apoptosis STAT3->Inflammation_Apoptosis Regulates

Caption: Signaling pathways modulated by Tabersonine.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture & Tabersonine Treatment protein_extraction Protein Extraction (Lysis) start->protein_extraction quantification Protein Quantification (BCA/Bradford) protein_extraction->quantification sds_page SDS-PAGE (Separation by Size) quantification->sds_page transfer Protein Transfer (to PVDF/NC Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Western Blot experimental workflow.

Logical Relationship Diagram

Logical_Relationship cluster_pathways Examples of Modulated Pathways cluster_effects Examples of Cellular Effects tabersonine Tabersonine pathway_inhibition Signaling Pathway Modulation tabersonine->pathway_inhibition leads to cellular_effects Cellular Effects pathway_inhibition->cellular_effects results in pi3k PI3K/Akt↓ nfkb NF-κB↓ apoptosis Apoptosis↑ jak_stat JAK/STAT↓ therapeutic_potential Therapeutic Potential cellular_effects->therapeutic_potential suggests anti_inflammatory Anti-inflammatory anti_cancer Anti-cancer apoptosis_induction Apoptosis Induction

Caption: Logical flow of Tabersonine's mechanism.

References

Application Notes: Tabersonine Hydrochloride as a Potent Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Tabersonine hydrochloride, a natural indole alkaloid derived from the medicinal plant Catharanthus roseus, has emerged as a promising small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in studying NLRP3 inflammasome activation, including its mechanism of action, detailed experimental protocols, and a summary of its inhibitory effects.

Mechanism of Action: this compound directly targets the NLRP3 protein to suppress inflammasome activation.[1][2][3] Its mechanism involves:

  • Direct Binding to the NLRP3 NACHT Domain: Tabersonine directly binds to the NACHT domain of the NLRP3 protein.[1][2][3][4] This interaction is crucial for its inhibitory activity.

  • Inhibition of NLRP3 ATPase Activity: The binding of Tabersonine to the NACHT domain inhibits the ATPase activity of NLRP3.[4][5] This enzymatic activity is essential for the subsequent oligomerization of NLRP3.

  • Suppression of NLRP3 Oligomerization: By inhibiting ATPase activity, Tabersonine prevents the self-oligomerization of NLRP3, a critical step in the assembly of the inflammasome complex.[1][2][3]

  • Blocking Inflammasome Assembly: The inhibition of NLRP3 oligomerization consequently prevents the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), thereby blocking the complete assembly of the NLRP3 inflammasome.[1][2]

  • Inhibition of Caspase-1 Activation and Cytokine Release: As a result of the blocked inflammasome assembly, the auto-cleavage and activation of caspase-1 are inhibited. This, in turn, prevents the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][6]

Signaling Pathway of this compound in NLRP3 Inflammasome Inhibition

cluster_0 NLRP3 Inflammasome Activation cluster_1 Inhibition by this compound PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, Nigericin) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation NLRP3->NLRP3 NEK7 NEK7 NLRP3->NEK7 Interaction ASC ASC NLRP3->ASC Recruitment NEK7->NLRP3 Licensing Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1B Mature IL-1β Pro_IL1B->IL1B Secretion Tabersonine Tabersonine Hydrochloride Tabersonine->NLRP3 Inhibition of Oligomerization NACHT NLRP3 NACHT Domain Tabersonine->NACHT Direct Binding cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture 1. Cell Culture (BMDMs, THP-1) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Treatment 3. Tabersonine HCl Treatment Priming->Treatment Activation 4. NLRP3 Activation (e.g., ATP, Nigericin) Treatment->Activation Data_Collection 5. Data Collection (ELISA, Western Blot, Co-IP) Activation->Data_Collection Animal_Model 1. Animal Model (e.g., Peritonitis, ALI) Tab_Admin 2. Tabersonine HCl Administration Animal_Model->Tab_Admin Disease_Induction 3. Disease Induction (e.g., Alum, LPS) Tab_Admin->Disease_Induction Sample_Collection 4. Sample Collection (Peritoneal fluid, Lung tissue) Disease_Induction->Sample_Collection Analysis 5. Analysis Sample_Collection->Analysis

References

Application Notes and Protocols for High-Throughput Screening of Tabersonine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) of tabersonine derivatives for potential anticancer and neuroprotective activities. The protocols are designed to be adaptable for various derivatives of the parent compound, tabersonine, an indole alkaloid with demonstrated biological activities.

Section 1: Anticancer Activity Screening

Tabersonine has been shown to induce apoptosis in cancer cells, making its derivatives promising candidates for anticancer drug discovery. The following protocols are designed to screen for cytotoxic and apoptotic effects in a high-throughput format.

Application Note: Anticancer Screening of Tabersonine Derivatives

This application note describes a high-throughput screening workflow to identify and characterize tabersonine derivatives with potent anticancer activity. The primary screen utilizes a cell viability assay to identify cytotoxic compounds. Hits from the primary screen are then subjected to secondary assays to confirm their apoptotic activity and elucidate their mechanism of action.

Key Molecular Targets and Pathways:

Tabersonine has been reported to induce apoptosis in hepatocellular carcinoma and triple-negative breast cancer cells through the modulation of key signaling pathways.[1][2][3] These include:

  • PI3K/Akt Pathway: Inhibition of Akt phosphorylation.[3]

  • Mitochondrial Apoptosis Pathway: Regulation of the Bax/Bcl-2 ratio, reduction of mitochondrial membrane potential, and release of cytochrome c.[3]

  • Death Receptor Pathway: Activation of the Fas/FasL system and subsequent caspase activation.[3]

  • Aurora Kinase A (AURKA): Identified as a potential downstream target.[1][2]

Screening Strategy:

A tiered screening approach is recommended:

  • Primary Screen: High-throughput screening of a library of tabersonine derivatives using a cell viability assay (e.g., MTT or CellTiter-Glo®) to identify compounds that reduce cancer cell viability.

  • Secondary Screen (Hit Confirmation and Elucidation):

    • Apoptosis Assay: Confirmation of apoptosis induction using an Annexin V-FITC/Propidium Iodide assay.

    • Mechanism of Action Studies: Further investigation of confirmed hits to understand their effects on specific signaling pathways (e.g., Western blotting for key proteins like Akt, Bax, Bcl-2, caspases).

Data Presentation: Anticancer Activity of Tabersonine

The following table summarizes the reported IC50 values for the parent compound, tabersonine, in various cancer cell lines. This format should be used to present data for screened derivatives.

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)Reference
BT549Triple-Negative Breast Cancer18.148[1]
MDA-MB-231Triple-Negative Breast Cancer27.048[1]
SMMC7721Hepatocellular Carcinoma7.89 ± 1.2Not Specified[3]
Bel7402Hepatocellular Carcinoma5.07 ± 1.4Not Specified[3]
HepG2Hepatocellular Carcinoma12.39 ± 0.7Not Specified[3]
Experimental Protocols: Anticancer Screening

This protocol is for a primary screen to assess the effect of tabersonine derivatives on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., BT549, MDA-MB-231, HepG2)

  • Complete cell culture medium

  • Tabersonine derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well or 384-well clear flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the tabersonine derivatives. Add the compounds to the wells, ensuring the final DMSO concentration is <0.5%. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

This protocol is for a secondary screen to confirm that the observed cytotoxicity is due to apoptosis.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Tabersonine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 96-well black, clear-bottom microplates

  • Flow cytometer with a 96-well plate reader or a high-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with hit compounds from the primary screen at their approximate IC50 concentrations for 24-48 hours.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry or high-content imaging.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition.

Visualization: Anticancer Signaling Pathway of Tabersonine

anticancer_pathway Tabersonine Tabersonine Derivatives Akt Akt Tabersonine->Akt inhibits Bcl2 Bcl-2 Tabersonine->Bcl2 inhibits Bax Bax Tabersonine->Bax activates FasL FasL Tabersonine->FasL activates AURKA AURKA Tabersonine->AURKA inhibits Akt->Bcl2 activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Fas Fas Receptor FasL->Fas binds Caspase8 Caspase-8 Fas->Caspase8 activates Caspase8->Caspase3 activates

Caption: Anticancer signaling pathway of tabersonine.

Section 2: Neuroprotective Activity Screening

Tabersonine has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The following protocols are designed to screen for tabersonine derivatives that can prevent or disrupt Aβ fibril formation.

Application Note: Neuroprotective Screening of Tabersonine Derivatives

This application note outlines a high-throughput screening workflow to identify tabersonine derivatives with neuroprotective properties, specifically focusing on the inhibition of Aβ aggregation. The primary assay is a Thioflavin T (ThT) fluorescence-based assay that monitors the kinetics of Aβ fibrillization.

Key Molecular Target:

  • Amyloid-beta (Aβ) peptide: The primary target is the inhibition of Aβ peptide (specifically Aβ42) aggregation into neurotoxic fibrils.

Screening Strategy:

  • Primary Screen: High-throughput screening of a library of tabersonine derivatives using a ThT assay to identify compounds that inhibit Aβ fibril formation.

  • Secondary Screen (Hit Validation):

    • Confirmation of Inhibition: Validate hits using orthogonal methods such as transmission electron microscopy (TEM) to visually confirm the absence of fibrils.

    • Cell-based Toxicity Assay: Assess the ability of hit compounds to protect neuronal cells (e.g., SH-SY5Y) from Aβ-induced toxicity using a cell viability assay.

Data Presentation: Neuroprotective Activity

Data from the primary ThT screen should be presented as the percentage of inhibition of Aβ aggregation at a specific concentration. For confirmed hits, EC50 values for the inhibition of aggregation and protection against cytotoxicity should be determined and tabulated.

Derivative ID% Inhibition of Aβ Aggregation (at X µM)EC50 (Aβ Aggregation Inhibition, µM)EC50 (Neuroprotection, µM)
TBN-D1
TBN-D2
...
Experimental Protocols: Neuroprotective Screening

This protocol is for a primary screen to identify inhibitors of Aβ42 fibrillization.

Materials:

  • Synthetic Aβ42 peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Tabersonine derivative library (dissolved in DMSO)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Aβ42 Preparation: Prepare a stock solution of Aβ42 monomer by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in assay buffer.

  • Reaction Setup: In each well of the microplate, add the assay buffer, ThT solution, and the tabersonine derivative at the desired final concentration.

  • Initiation of Aggregation: Add the Aβ42 monomer solution to each well to initiate the aggregation reaction. The final Aβ42 concentration is typically in the range of 5-10 µM.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals for up to 24-48 hours.

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. Calculate the percentage of inhibition for each compound by comparing the final fluorescence signal to that of the vehicle control.

Visualization: HTS Experimental Workflow

hts_workflow Library Tabersonine Derivative Library PrimaryScreen Primary HTS (e.g., MTT or ThT Assay) Library->PrimaryScreen Hits Primary Hits PrimaryScreen->Hits DoseResponse Dose-Response Analysis Hits->DoseResponse IC50 IC50/EC50 Determination DoseResponse->IC50 SecondaryScreen Secondary Assays (e.g., Apoptosis, TEM) IC50->SecondaryScreen ConfirmedHits Confirmed Hits SecondaryScreen->ConfirmedHits LeadOpt Lead Optimization ConfirmedHits->LeadOpt

Caption: General experimental workflow for HTS.

References

Application Notes and Protocols for Radiolabeling Tabersonine Hydrochloride in ADMET Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Tabersonine hydrochloride with Tritium (³H) and Carbon-14 (¹⁴C) for use in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies. The following sections detail the rationale for isotope selection, step-by-step experimental procedures, data presentation, and visual workflows to guide researchers in their drug development endeavors.

Introduction to Radiolabeled this compound in ADMET Studies

Tabersonine, a terpene indole alkaloid, has garnered significant interest for its therapeutic potential, notably as a selective inhibitor of the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases. To advance the preclinical and clinical development of this compound, a thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential. ADMET studies are critical in this phase of drug development, and the use of radiolabeled compounds is considered the gold standard for providing quantitative data on a drug's fate in an organism.

Radiolabeling this compound with isotopes such as Tritium (³H) or Carbon-14 (¹⁴C) allows for highly sensitive and specific tracking of the molecule and its metabolites in biological systems. This enables comprehensive mass balance studies, metabolite profiling, and tissue distribution analysis, which are often required by regulatory agencies.

Isotope Selection:

  • Tritium (³H): Ideal for early-stage discovery and preclinical studies due to its high specific activity, lower cost of synthesis, and the relative ease of incorporation through late-stage hydrogen isotope exchange reactions. The high specific activity of ³H-labeled compounds makes them particularly suitable for receptor binding assays and autoradiography.

  • Carbon-14 (¹⁴C): The preferred isotope for late-stage development, including human ADMET studies. The ¹⁴C-label is metabolically more stable, reducing the risk of label loss and ensuring that the radiotracer accurately reflects the disposition of the parent molecule's core structure.

Quantitative Data Summary

The choice of radiolabeling technique can influence the specific activity, radiochemical purity, and overall yield of the final product. The following table summarizes expected quantitative data for the radiolabeling of this compound based on the protocols provided below and data from similar compounds.

Parameter[³H]-Tabersonine HCl (Catalytic Tritiation)[¹⁴C]-Tabersonine HCl (Methylation)
Isotope Tritium (³H)Carbon-14 (¹⁴C)
Label Position Aromatic ring (non-labile)N-methyl or O-methyl group
Specific Activity 15-30 Ci/mmol50-60 mCi/mmol
Radiochemical Purity >98%>98%
Chemical Purity >98%>98%
Yield 10-20%20-30%

Experimental Protocols

Safety Precautions: All work with radioactive materials must be conducted in a designated and appropriately certified laboratory by trained personnel. Proper personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to institutional and national regulations.

Protocol 1: Tritiation of this compound via Catalytic Hydrogen Isotope Exchange

This protocol describes the tritiation of this compound at one of the aromatic positions, which are generally less susceptible to metabolic exchange.

Materials:

  • This compound

  • Precursor (e.g., Bromo-Tabersonine)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Tritium gas (³H₂)

  • Anhydrous solvent (e.g., Dioxane or Ethyl Acetate)

  • Triethylamine (Et₃N)

  • HPLC grade solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid)

  • Scintillation cocktail and vials

Procedure:

  • Precursor Synthesis (if required): If starting from Tabersonine, a halogenated precursor (e.g., Bromo-Tabersonine) may need to be synthesized to facilitate catalytic tritium exchange. This can be achieved through electrophilic aromatic substitution.

  • Reaction Setup: In a specialized tritiation manifold, dissolve the precursor and a stoichiometric amount of a base like triethylamine in an anhydrous solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • Tritiation Reaction: Evacuate the manifold and introduce tritium gas to the desired pressure. The reaction mixture is then stirred vigorously at room temperature or with gentle heating for several hours to overnight.

  • Reaction Quenching and Workup: After the reaction is complete, the excess tritium gas is recovered. The catalyst is removed by filtration through a celite pad. The solvent is evaporated under reduced pressure.

  • Purification: The crude [³H]-Tabersonine is purified by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.

  • Quality Control:

    • Radiochemical Purity: Determined by radio-HPLC. The purity should be >98%.

    • Specific Activity: Measured using a combination of UV-Vis spectrophotometry (to determine the mass) and liquid scintillation counting (to determine the radioactivity).

    • Identity Confirmation: Confirmed by co-elution with an authentic standard of non-labeled this compound on HPLC and by mass spectrometry.

  • Final Product Formulation: The purified [³H]-Tabersonine hydrochloride is dissolved in a suitable vehicle for in vitro or in vivo administration.

Protocol 2: Carbon-14 Labeling of this compound via N-methylation

This protocol describes the introduction of a ¹⁴C-label at the N-methyl position of a suitable precursor. This assumes a precursor with a secondary amine is available or can be synthesized.

Materials:

  • Desmethyl-Tabersonine precursor

  • [¹⁴C]-Methyl iodide ([¹⁴C]CH₃I)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃)

  • HPLC grade solvents for purification

  • Scintillation cocktail and vials

Procedure:

  • Precursor Availability: This synthesis requires a desmethyl precursor of Tabersonine.

  • Reaction Setup: In a sealed reaction vial, dissolve the desmethyl-Tabersonine precursor in anhydrous DMF.

  • Base and [¹⁴C]CH₃I Addition: Add potassium carbonate to the solution, followed by the addition of [¹⁴C]-Methyl iodide. The reaction vial is securely sealed.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and the solvent is evaporated.

  • Purification: The crude [¹⁴C]-Tabersonine is purified by RP-HPLC.

  • Quality Control:

    • Radiochemical Purity: Assessed by radio-HPLC (>98%).

    • Specific Activity: Determined by liquid scintillation counting and mass determination. The theoretical maximum specific activity for a single ¹⁴C label is approximately 62.4 mCi/mmol.

    • Identity Confirmation: Verified by co-chromatography with an authentic standard and mass spectrometry.

  • Salt Formation and Formulation: The purified [¹⁴C]-Tabersonine free base is converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent. The final product is then formulated for administration.

Visualizations

Signaling Pathway of this compound

Tabersonine_NLRP3_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., LPS, ATP) cluster_Cell Macrophage Stimulus PAMPs/DAMPs NLRP3 NLRP3 Stimulus->NLRP3 Activation ASC ASC NLRP3->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pyroptosis Pyroptosis IL1b->Pyroptosis Tabersonine Tabersonine Hydrochloride Tabersonine->NLRP3 Inhibition of ATPase activity

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental Workflow for Radiolabeling

Radiolabeling_Workflow cluster_Synthesis Synthesis cluster_Purification Purification & Analysis cluster_Final Final Product Precursor Tabersonine Precursor Reaction Radiolabeling Reaction Precursor->Reaction Reagents Radioactive Reagent ([³H]₂ gas or [¹⁴C]CH₃I) + Catalyst/Base Reagents->Reaction Crude Crude Radiolabeled Tabersonine Reaction->Crude Workup HPLC RP-HPLC Purification Crude->HPLC QC Quality Control (Purity, Specific Activity) HPLC->QC PureProduct Purified Radiolabeled Tabersonine HCl QC->PureProduct Formulation Formulation for ADMET Studies PureProduct->Formulation

Caption: General workflow for the synthesis and purification of radiolabeled Tabersonine HCl.

General ADMET Study Workflow

ADMET_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Analysis cluster_Data Data Interpretation Dosing Administer Radiolabeled Tabersonine HCl to Animal Model Samples Collect Blood, Urine, Feces, and Tissues at Timed Intervals Dosing->Samples Quantification Quantify Radioactivity (LSC or AMS) Samples->Quantification Profiling Metabolite Profiling (Radio-HPLC, LC-MS/MS) Samples->Profiling Distribution Tissue Distribution (QWBA) Samples->Distribution PK_PD Pharmacokinetic Modeling (Absorption, Distribution, Metabolism, Excretion) Quantification->PK_PD Profiling->PK_PD Distribution->PK_PD Toxicity Toxicity Assessment PK_PD->Toxicity

Caption: Overview of a typical in vivo ADMET study using a radiolabeled compound.

Application Notes and Protocols for the Electrochemical Detection of Tabersonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine hydrochloride, an indole alkaloid precursor to several important chemotherapeutic agents like vinblastine and vincristine, requires sensitive and efficient analytical methods for its detection and quantification in various matrices, including plant extracts and pharmaceutical formulations. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing rapid analysis, high sensitivity, portability, and cost-effectiveness.[1][2] This document provides detailed application notes and protocols for the electrochemical detection of this compound, leveraging established methodologies for structurally similar indole alkaloids.

The core of this method is the electrochemical oxidation of the indole moiety present in the Tabersonine structure at the surface of a working electrode.[1][3] By applying a potential scan, a current response is generated that is proportional to the concentration of the analyte, enabling its quantification. This protocol will focus on voltammetric techniques, which are well-suited for the analysis of electroactive species like indole alkaloids.

Signaling Pathway and Detection Principle

The electrochemical detection of this compound is based on the oxidation of its indole ring. The general mechanism involves the transfer of electrons from the indole nucleus to the electrode surface upon the application of a specific potential. This process is typically irreversible and pH-dependent. The resulting oxidation products can sometimes adsorb onto the electrode surface, which can be both a challenge (fouling) and an opportunity (stripping analysis).

G cluster_electrode Electrode Surface cluster_solution Solution Working_Electrode Working Electrode (e.g., GCE) Oxidized_Tabersonine Oxidized Tabersonine Working_Electrode->Oxidized_Tabersonine Oxidation H_plus H+ electron e- Working_Electrode->electron Electron Transfer Tabersonine This compound Tabersonine->Working_Electrode Diffusion

Caption: Electrochemical oxidation of Tabersonine at the electrode surface.

Experimental Workflow

The development and application of an electrochemical method for this compound detection follows a systematic workflow, from electrode preparation to data analysis.

G Start Start Electrode_Prep Working Electrode Preparation/Modification Start->Electrode_Prep Electrolyte_Prep Supporting Electrolyte and Sample Preparation Electrode_Prep->Electrolyte_Prep Optimization Optimization of Experimental Parameters (e.g., pH, scan rate) Electrolyte_Prep->Optimization Voltammetric_Analysis Voltammetric Analysis (CV, DPV, SWV) Optimization->Voltammetric_Analysis Calibration Construction of Calibration Curve Voltammetric_Analysis->Calibration Sample_Analysis Analysis of Real Samples Calibration->Sample_Analysis Data_Analysis Data Analysis and Quantification Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for electrochemical detection of Tabersonine.

Experimental Protocols

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE) is recommended as a starting point.

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: Britton-Robinson (B-R) buffer or phosphate buffer saline (PBS) at various pH values.

  • This compound Standard: High purity standard for calibration.

  • Solvents: Deionized water, ethanol, or other suitable solvents for stock solution preparation.

  • Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.

Instrumentation
  • A potentiostat/galvanostat with a three-electrode cell setup.

Preparation of Standard Solutions
  • Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., ethanol or deionized water).

  • Store the stock solution in a dark, refrigerated environment.

  • Prepare working standard solutions by diluting the stock solution with the supporting electrolyte to the desired concentrations.

Working Electrode Preparation
  • Polishing: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinsing: Rinse the electrode thoroughly with deionized water.

  • Sonication: Sonicate the electrode in deionized water and then in ethanol for 2 minutes each to remove any adsorbed alumina particles.

  • Drying: Dry the electrode surface under a stream of nitrogen.

  • Electrochemical Cleaning (Optional but Recommended): Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V until a stable voltammogram is obtained.

Voltammetric Analysis Protocol
  • Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes in the supporting electrolyte.

  • Deaeration: Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Cyclic Voltammetry (CV) for Characterization:

    • Scan the potential in the range where the oxidation of the indole moiety is expected (e.g., +0.2 V to +1.2 V vs. Ag/AgCl).

    • Use a scan rate of 50 or 100 mV/s to observe the electrochemical behavior of this compound.

    • Record the voltammogram of the blank supporting electrolyte first, then add the this compound standard and record the response.

  • Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) for Quantification:

    • These techniques offer higher sensitivity and better resolution than CV for quantitative analysis.

    • Optimize parameters such as pulse amplitude, pulse width, and scan increment for DPV, or frequency, amplitude, and step potential for SWV.

    • Record the voltammograms for a series of standard solutions of this compound to construct a calibration curve.

  • Sample Analysis:

    • Prepare the real sample (e.g., plant extract, pharmaceutical formulation) by dissolving it in the supporting electrolyte. Filtration or further purification may be necessary to remove interfering substances.

    • Record the DPV or SWV response of the sample under the optimized conditions.

    • Determine the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

Analyte (Indole Alkaloid)ElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
CatharanthineCoulometricHPLC-ECNot specified< 0.05 (as pg)[2][3]
AjmalicineCoulometricHPLC-ECNot specified< 0.05 (as pg)[2][3]
SerotoninCarbon Fiber MicroelectrodeFSCV0.1 - 100.02[4][5]
TryptophanGlassy Carbon PasteVoltammetry1 - 1000.1[6]
VincristineDropping Mercury ElectrodeDPP0.006 - 60.006[7]
VinblastineDropping Mercury ElectrodeDPP0.006 - 60.006[7]

Troubleshooting and Considerations

  • Electrode Fouling: The oxidation products of indole alkaloids can polymerize and passivate the electrode surface, leading to a decrease in signal with repeated measurements. Regular polishing or electrochemical cleaning of the electrode is crucial.[8]

  • Matrix Effects: Real samples may contain other electroactive compounds that can interfere with the detection of this compound. Sample preparation steps like solid-phase extraction may be necessary. The use of modified electrodes can also enhance selectivity.

  • pH Optimization: The pH of the supporting electrolyte can significantly affect the peak potential and peak current of the analyte. It is essential to investigate a range of pH values to find the optimal condition for analysis.

  • Reproducibility: Careful and consistent electrode preparation is key to achieving reproducible results.

Conclusion

Electrochemical methods, particularly voltammetric techniques, present a promising avenue for the rapid and sensitive detection of this compound. By adapting protocols established for other indole alkaloids and systematically optimizing experimental parameters, researchers can develop robust and reliable analytical procedures. The information provided in these application notes serves as a comprehensive guide for initiating research in this area.

References

Troubleshooting & Optimization

Optimizing Tabersonine hydrochloride extraction yield from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Tabersonine hydrochloride from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for Tabersonine extraction?

A1: Tabersonine is a terpene indole alkaloid found predominantly in plants of the Apocynaceae family. The most significant natural sources include the seeds of Voacanga africana, and plants from the genera Catharanthus, Amsonia, Stemadenia, and Tabernaemontana.[1][2] Voacanga africana seeds are particularly noted for their high concentration of Tabersonine, with yields reported to be around 20-30 grams per kilogram of seeds.[1]

Q2: What are the common methods for extracting Tabersonine?

A2: The most prevalent methods involve solvent extraction, often followed by an acid-base purification strategy. Common approaches include:

  • Acid-Base Extraction: This involves initially extracting the alkaloids with an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) to form their water-soluble salts. The aqueous extract is then basified (e.g., with ammonia or sodium carbonate) to precipitate the alkaloids, which are subsequently extracted into an organic solvent.[3][4][5]

  • Soxhlet Extraction: This method uses a non-polar solvent like petroleum ether to first remove fatty materials and non-alkaloid substances. The plant material is then further extracted with more polar solvents to isolate the Tabersonine.[1]

  • Direct Organic Solvent Extraction: This involves directly extracting the pulverized plant material with an organic solvent such as acetone, followed by purification steps.[6] A clean production method has also been developed using a mixed solvent system to minimize waste.[7]

Q3: Which factors significantly influence the yield of Tabersonine extraction?

A3: Several factors can impact the final yield:

  • Plant Material Preparation: The plant material, typically seeds, must be properly dried and finely pulverized to maximize the surface area for solvent penetration.[1][4] Incomplete grinding can lead to inefficient extraction.[8][9]

  • Solvent Selection: The choice of solvent is critical. A multi-step extraction using solvents of decreasing selectivity can progressively remove unwanted fatty materials and other substances, which is beneficial due to the high lipid content in sources like Voacanga seeds.[1]

  • pH Control: During acid-base extraction, precise control of pH is essential for converting the alkaloid to its salt form and then back to the free base for efficient separation.[5]

  • Extraction Temperature and Time: Higher temperatures can increase solubility and extraction rates, but excessive heat may degrade the thermally sensitive Tabersonine molecule.[10][11] The duration of extraction must be sufficient to ensure complete leaching of the alkaloid.

Q4: How is Tabersonine converted to this compound?

A4: Tabersonine free base is often difficult to crystallize. Therefore, it is typically converted to its hydrochloride salt, which crystallizes more readily.[12][13] This is usually achieved by dissolving the purified Tabersonine free base in a suitable solvent (e.g., methanol or acetone) and then adding hydrochloric acid. The this compound then precipitates and can be collected by filtration.[1][3]

Q5: How is the quantity of Tabersonine determined in an extract?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and accurate method for the quantitative analysis of Tabersonine.[14][15] This technique allows for the separation and quantification of Tabersonine from other related alkaloids, such as methoxytabersonine. Optimization of the mobile phase, including pH and the use of amine modifiers, is crucial for achieving good peak shape and accurate results.[14]

Troubleshooting Guide

Problem 1: Low or No Yield of Tabersonine

  • Possible Cause: Incomplete grinding of the plant material.

    • Solution: Ensure the plant material (e.g., Voacanga africana seeds) is milled to a fine powder (e.g., mesh 0.8 mm).[1] Using liquid nitrogen during grinding with a mortar and pestle can help make the tissue brittle and facilitate the creation of a fine powder.[8]

  • Possible Cause: Inefficient initial extraction.

    • Solution: For acid-base extraction, ensure the acidic solution thoroughly penetrates the plant material by stirring for an adequate duration (e.g., overnight).[3] For solvent extraction, consider using a Soxhlet apparatus for continuous and efficient extraction.[1] The choice of solvent is crucial; petroleum ether is effective for initial defatting.[1]

  • Possible Cause: Loss of product during liquid-liquid partitioning.

    • Solution: Perform multiple extractions (e.g., three washes) with the organic solvent to ensure complete transfer of the alkaloid from the aqueous phase.[1][3] Check the pH of the aqueous layer before extraction to ensure it is sufficiently alkaline for the Tabersonine to be in its free base form.

Problem 2: Formation of a Persistent Emulsion During Solvent Extraction

  • Possible Cause: High concentration of lipids and other surfactants in the crude extract.

    • Solution: To break the emulsion, try adding a saturated sodium chloride (brine) solution.[3] Centrifugation can also be an effective method to separate the layers. Filtering the emulsion layer through a bed of Celite may also help break it and separate the phases.[3]

Problem 3: An Abundant Crystalline Precipitate Forms at the Liquid-Liquid Interface During Acid Wash

  • Possible Cause: This is a known phenomenon during the extraction from Voacanga africana seeds when washing the initial organic extract (e.g., petroleum ether) with aqueous acid.[1] This precipitate is generally considered an impurity.

    • Solution: The precipitate should be removed by filtration before proceeding with the separation of the liquid phases.[1] This step is crucial for preventing contamination of the final product.

Problem 4: Difficulty in Purifying the Crude Tabersonine Extract

  • Possible Cause: Co-extraction of significant amounts of fatty materials and other non-alkaloid substances.

    • Solution: Implement a preliminary defatting step. Extracting the raw, non-alkalized powder with a non-polar solvent like petroleum ether or hexanes in a Soxhlet apparatus will effectively remove a large portion of the lipids before the main alkaloid extraction.[1][16]

  • Possible Cause: The final product is an oil or a low-purity solid that does not crystallize easily.

    • Solution: Convert the crude Tabersonine free base to its hydrochloride salt, which has better crystallization properties.[12][13] Recrystallization from a suitable solvent like acetone or a methanol/ether mixture can significantly improve purity.[1][3] Placing the concentrated extract in a refrigerator overnight can also promote crystallization.[5]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Tabersonine from Voacanga africana Seeds

This protocol is adapted from established laboratory procedures.[3]

  • Milling: Grind 100g of dried Voacanga africana seeds into a fine powder.

  • Acid Extraction: Place the powder in a large Erlenmeyer flask and add 1 L of 1% aqueous sulfuric acid. Stir the mixture overnight.

  • Separation: Allow the plant material to settle, then siphon off the acidic aqueous extract into a separate flask.

  • Salting Out: Add 100g of sodium chloride to the acid extract and let it sit overnight. This can help in later phase separation.

  • Basification & Organic Extraction: Add 750 mL of chloroform to the flask and stir for 3-4 hours. Stop stirring and allow the layers to separate. An emulsion layer may form.

  • Phase Separation: Carefully separate the lower chloroform layer, which now contains the Tabersonine free base. If an emulsion is present, filter it through Celite to break it.

  • Drying and Concentration: Dry the chloroform layer with anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain crude Tabersonine.

  • Conversion to Hydrochloride: Dissolve the crude Tabersonine in a minimal amount of chloroform, then add a concentrated ammonia solution and stir. Separate the organic layer, dry it, and evaporate the solvent. Dissolve the resulting oil in acetone.

  • Crystallization: The addition of hydrochloric acid to the acetone solution will precipitate this compound. Alternatively, cool the concentrated organic extract to induce crystallization.[5]

  • Purification: Collect the crystals by filtration and recrystallize from fresh acetone to obtain pure this compound.[3]

Protocol 2: Multi-Solvent Extraction using Soxhlet Apparatus

This protocol is based on a patented industrial method.[1]

  • Milling: Pulverize 300g of Voacanga africana seeds in a hammer crusher to pass through a 0.8 mm screen.

  • Defatting: Place the non-alkalized powder into a Soxhlet apparatus and exhaustively extract with petroleum ether. This step removes the majority of fatty materials.

  • Acid Wash: Transfer the petroleum ether extract into a separatory funnel and wash it three times with 2% aqueous hydrochloric acid (e.g., 250 mL, then 100 mL, then 100 mL). A precipitate may form at the interface; this should be filtered off and discarded.

  • Combine Aqueous Phases: Combine the aqueous acid washings.

  • Basification: Alkalize the combined acidic solution with aqueous ammonia.

  • Final Extraction: Extract the alkaline solution three times with diethyl ether (e.g., 250 mL, then 100 mL, then 100 mL).

  • Concentration: Combine the ether extracts, wash with water, dry over a suitable drying agent, and evaporate the solvent to yield the Tabersonine residue.

Quantitative Data Summary

The following table summarizes reported yields from various extraction protocols.

Source MaterialExtraction MethodYieldPurityReference
50kg Voacanga seed0.5% Aqueous Sulfuric Acid Extraction3.0%99.1%[5]
50kg Voacanga seed3% Aqueous Hydrochloric Acid Extraction2.7%96.6%[5]
50kg Voacanga seed2% Aqueous Acetic Acid Extraction2.4%95.8%[5]
Voacanga africana seedsMulti-step solvent extraction~2.0% (crude)75-85%[5]
100g Voacanga africana beans1% Aqueous Sulfuric Acid Extraction1.7g (pure HCl salt)N/A[3]
Voacanga africana seedsPetroleum ether (Soxhlet), HCl wash1.4-1.55% (of starting drug)~75% (of total bases)[1]

Visualizations

ExtractionWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product Start Dried Voacanga africana Seeds Grind Pulverize to Fine Powder Start->Grind Acid_Extract Extract with Dilute Acid (e.g., H2SO4 or HCl) Grind->Acid_Extract Separate_Solid Filter to Separate Aqueous Extract Acid_Extract->Separate_Solid Basify Basify with Ammonia or Na2CO3 Separate_Solid->Basify Solvent_Extract Extract with Organic Solvent (e.g., Chloroform, Ether) Basify->Solvent_Extract Dry_Concentrate Dry and Concentrate Organic Phase Solvent_Extract->Dry_Concentrate Crystallize Crystallize as This compound Dry_Concentrate->Crystallize Final_Product Pure Tabersonine HCl Crystallize->Final_Product

Caption: General workflow for Acid-Base extraction of Tabersonine.

TroubleshootingLowYield cluster_causes Potential Causes & Solutions Start Low / No Yield Cause1 Incomplete Grinding? Start->Cause1 Solution1 Action: Re-grind material to a very fine powder. Use liquid N2. Cause1->Solution1 Yes Cause2 Inefficient Extraction? Cause1->Cause2 No End Optimized Yield Solution1->End Re-run Solution2 Action: Increase extraction time. Ensure proper solvent-to-solid ratio. Check pH during acid/base steps. Cause2->Solution2 Yes Cause3 Product Degradation? Cause2->Cause3 No Solution2->End Re-run Solution3 Action: Avoid excessive heat. Process sample quickly after collection. Cause3->Solution3 Yes Cause4 Loss during Wash? Cause3->Cause4 No Solution3->End Re-run Solution4 Action: Perform multiple, smaller volume washes instead of one large one. Check for emulsions. Cause4->Solution4 Yes Solution4->End Re-run

Caption: Troubleshooting flowchart for low Tabersonine yield.

ConversionPathway Tab_Base Tabersonine Free Base (In Organic Solvent, e.g., Acetone) Process Addition & Stirring Tab_Base->Process HCl Hydrochloric Acid (HCl) HCl->Process Tab_HCl This compound (Precipitate) Process->Tab_HCl Precipitation Filtration Filtration & Drying Tab_HCl->Filtration Final Purified Crystalline Solid Filtration->Final

Caption: Conversion of Tabersonine free base to its hydrochloride salt.

References

Technical Support Center: Purification of Tabersonine from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Tabersonine from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for Tabersonine extraction?

A1: Tabersonine is a terpene indole alkaloid predominantly found in medicinal plants of the Apocynaceae family. The most common sources for commercial and laboratory-scale extraction are the seeds of Voacanga africana and various parts of the Catharanthus roseus (Madagascar periwinkle) plant.[1][2][3]

Q2: What are the major challenges in purifying Tabersonine from these plant sources?

A2: The primary challenges in Tabersonine purification include:

  • Complex starting material: Crude plant extracts contain a wide array of compounds, including fatty materials, pigments, and other structurally related alkaloids, which can interfere with isolation.[4]

  • Co-extraction of related alkaloids: Several other indole alkaloids with similar chemical properties to Tabersonine are often co-extracted, making separation difficult. These can include lochnericine, hörhammericine, and vincadifformine.[5][6][7]

  • Tabersonine's chemical instability: As an indole alkaloid, Tabersonine can be susceptible to degradation under harsh pH or temperature conditions.

  • Crystallization difficulties: Obtaining high-purity crystalline Tabersonine can be challenging, with issues such as oiling out or the formation of amorphous precipitates.

Q3: What analytical techniques are recommended for monitoring the purification of Tabersonine?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of Tabersonine fractions during purification.[8] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of fraction purity. For structural confirmation and identification of impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[8][9]

Troubleshooting Guide

Extraction & Initial Purification

Problem: Low yield of Tabersonine in the initial crude extract.

  • Possible Cause 1: Inefficient cell lysis.

    • Solution: Ensure the plant material, particularly seeds, is finely ground to maximize the surface area for solvent penetration.

  • Possible Cause 2: Inappropriate solvent selection.

    • Solution: A multi-step extraction with solvents of varying polarity is often effective. A common approach involves initial defatting with a non-polar solvent like petroleum ether, followed by extraction of the alkaloids with a more polar solvent such as ethanol or methanol, often acidified to protonate the alkaloids and increase their solubility.[4]

  • Possible Cause 3: Incomplete extraction.

    • Solution: Increase the extraction time or the number of extraction cycles. Employing methods like Soxhlet extraction or ultrasonic-assisted extraction can also enhance efficiency.

Problem: The crude extract is a thick, oily, or waxy substance that is difficult to handle.

  • Possible Cause: High content of fatty materials.

    • Solution: Perform a preliminary defatting step on the powdered plant material using a non-polar solvent like petroleum ether or hexane before proceeding with the alkaloid extraction.[4]

Chromatographic Separation

Problem: Poor separation of Tabersonine from other alkaloids during column chromatography.

  • Possible Cause 1: Inappropriate stationary phase.

    • Solution: Silica gel is commonly used for the separation of indole alkaloids. However, if co-elution is an issue, consider using alumina or a reverse-phase C18 stationary phase.

  • Possible Cause 2: Unoptimized mobile phase.

    • Solution: A gradient elution is often more effective than an isocratic one. Start with a less polar mobile phase and gradually increase the polarity. Common solvent systems include mixtures of hexane/ethyl acetate or chloroform/methanol. Adding a small amount of a basic modifier, like triethylamine, can improve peak shape and resolution for alkaloids on silica gel.

Crystallization

Problem: Tabersonine fails to crystallize from the purified fraction.

  • Possible Cause 1: Solution is not supersaturated.

    • Solution: Concentrate the solution by slowly evaporating the solvent. If that doesn't work, try adding a non-solvent (a solvent in which Tabersonine is poorly soluble) dropwise until turbidity is observed, then gently warm the solution until it becomes clear and allow it to cool slowly.[10]

  • Possible Cause 2: Presence of impurities inhibiting crystallization.

    • Solution: The sample may require further purification. Consider re-chromatographing the material or performing an acid-base liquid-liquid extraction to remove neutral or acidic impurities.

  • Possible Cause 3: Lack of nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, if available, add a seed crystal of pure Tabersonine to the solution.[10]

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast.

    • Solution: Re-dissolve the oil in a small amount of the solvent and allow the solvent to evaporate more slowly at a slightly elevated temperature. Alternatively, re-dissolve the oil in a slightly larger volume of solvent and cool the solution more gradually.[10]

Problem: The resulting crystals are of low purity.

  • Possible Cause: The crystallization process was too rapid.

    • Solution: Rapid crystallization can trap impurities within the crystal lattice. To achieve higher purity, aim for a slower crystallization process by reducing the rate of cooling or by using a solvent system in which Tabersonine is slightly more soluble.[10] Recrystallization of the obtained crystals may be necessary.

Data Presentation

Table 1: Comparison of Tabersonine Extraction and Purification Methods

Plant SourceExtraction MethodPurification MethodPurityYieldReference
Voacanga africana seeds1% Sulfuric acid in waterChloroform extraction, recrystallization with acetone>95%1.7%[11]
Voacanga africana seedsMulti-solvent (Petroleum ether, Ethyl ether, Acidified ethanol)Acid-base extraction, crystallizationNot specified1.4-1.55%[4]
Catharanthus roseusNot specifiedNot specified>98%Not specified[12]

Experimental Protocols

Protocol 1: Acid Extraction of Tabersonine from Voacanga africana Seeds

This protocol is adapted from "The Isolation of Tabersonine and the Synthesis of Vincamine".[11]

  • Grinding: Grind 100g of Voacanga africana seeds into a fine powder.

  • Acid Extraction: Place the ground seeds in a large Erlenmeyer flask and add 1L of 1% aqueous sulfuric acid. Stir the mixture overnight.

  • Filtration: Filter the mixture through a Buchner funnel to separate the acidic extract from the plant material. Wash the plant material with additional water to ensure complete extraction.

  • Salting out (optional): To the acidic extract, add 100g of sodium chloride and let it sit overnight. This may help in the subsequent separation.

  • Liquid-Liquid Extraction (Acidic): Add 750ml of chloroform to the aqueous extract and stir for 3-4 hours. Allow the layers to separate. An emulsion layer may form.

  • Separation: Siphon off the upper aqueous layer. Filter the lower chloroform/emulsion layer through celite in a Buchner funnel to break the emulsion.

  • Liquid-Liquid Extraction (Basification and Extraction): The filtrate should separate into two distinct layers. Separate the layers using a separatory funnel. The Tabersonine will be in the chloroform layer as a salt. To convert it to the free base for further purification, basify the aqueous layer with an ammonia solution and re-extract with chloroform. Note: The original protocol proceeds with the chloroform layer containing the hydrochloride salt.

  • Drying and Concentration: Dry the chloroform layer containing the Tabersonine salt with magnesium sulfate and then remove the chloroform using a rotary evaporator. This will yield crude Tabersonine hydrochloride.

  • Recrystallization: Recrystallize the crude product from acetone to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow General Workflow for Tabersonine Purification start Plant Material (e.g., Voacanga africana seeds) grinding Grinding/Milling start->grinding defatting Defatting (e.g., with Hexane/Petroleum Ether) grinding->defatting extraction Alkaloid Extraction (e.g., with Acidified Ethanol/Methanol) defatting->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract acid_base_partition Acid-Base Liquid-Liquid Partitioning crude_extract->acid_base_partition chromatography Column Chromatography (e.g., Silica Gel) acid_base_partition->chromatography fractions Tabersonine-rich Fractions chromatography->fractions concentration Solvent Evaporation fractions->concentration crystallization Crystallization/Recrystallization concentration->crystallization pure_product Pure Tabersonine crystallization->pure_product analysis Purity Analysis (HPLC, TLC) pure_product->analysis

Caption: A generalized experimental workflow for the purification of Tabersonine.

Troubleshooting Decision Tree for Crystallization

crystallization_troubleshooting Troubleshooting Tabersonine Crystallization start Concentrated Tabersonine solution does not crystallize is_clear Is the solution clear? start->is_clear oiling_out Does it 'oil out'? start->oiling_out scratch Scratch inner surface of the flask with a glass rod is_clear->scratch Yes cloudy Is the solution cloudy/turbid? is_clear->cloudy No seed Add a seed crystal scratch->seed concentrate Concentrate the solution further seed->concentrate add_nonsolvent Add a non-solvent dropwise concentrate->add_nonsolvent success Crystals form add_nonsolvent->success repurify Repurify the sample (e.g., re-chromatograph) oiling_out->repurify No, still no crystals redissolve_slow_evap Redissolve in a small amount of solvent and allow for slower evaporation oiling_out->redissolve_slow_evap Yes redissolve_more_solvent Redissolve in more solvent and cool slowly redissolve_slow_evap->redissolve_more_solvent redissolve_slow_evap->success redissolve_more_solvent->success too_much_precipitate Too much precipitate forms too quickly cloudy->too_much_precipitate add_more_solvent Add more solvent, heat to redissolve, and cool slowly too_much_precipitate->add_more_solvent add_more_solvent->success

Caption: A decision tree for troubleshooting common issues in Tabersonine crystallization.

Relationship between Tabersonine and Related Alkaloids

related_alkaloids Biosynthetic Relationships of Tabersonine and Co-extracted Alkaloids tabersonine Tabersonine vindoline Vindoline tabersonine->vindoline Multiple steps in C. roseus lochnericine Lochnericine (Epoxidation product) tabersonine->lochnericine Biotransformation vindolinine Vindolinine tabersonine->vindolinine vinblastine Vinblastine vindoline->vinblastine Coupling hoerhammericine Hörhammericine catharanthine Catharanthine catharanthine->vinblastine Coupling

Caption: Simplified diagram showing Tabersonine's relationship to other alkaloids.

References

Technical Support Center: Improving the Solubility of Tabersonine Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Tabersonine hydrochloride for in vitro assays. Given that specific aqueous solubility data for this compound is not extensively published, this guide synthesizes available data with established principles for handling poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 75 mg/mL (201.13 mM) in fresh, anhydrous DMSO[1][2]. Ethanol can also be used, but the solubility is lower, reported between 12 mg/mL and 25 mg/mL[1].

Q2: Is this compound soluble in water or aqueous buffers like PBS?

A2: this compound is reported to be insoluble in water[1][2]. Direct dissolution in Phosphate-Buffered Saline (PBS) or cell culture media is not recommended and will likely result in poor solubility and inaccurate concentrations.

Q3: How can I prepare my working solution for a cell-based assay?

A3: The standard method is to first prepare a high-concentration stock solution in DMSO and then perform a serial dilution into your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity[3][4]. One study involving in vitro assays with Tabersonine (the free base) prepared a 50 mM stock solution in DMSO, which was then diluted into the culture medium to final concentrations ranging from 6 to 30 µM[5].

Q4: I observed a precipitate when I diluted my DMSO stock solution into my aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is no longer soluble as the solvent changes from organic (DMSO) to aqueous. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Q5: How should I store my this compound solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years)[1]. Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to a month[1][6]. Aqueous working solutions should ideally be prepared fresh just before use[7].

Solubility Data

While comprehensive data is limited, the following table summarizes the reported solubility of Tabersonine and its hydrochloride salt.

CompoundSolventReported SolubilityReference(s)
This compound DMSO 75 mg/mL (201.13 mM) [1][2]
Ethanol12 - 25 mg/mL[1]
WaterInsoluble[1][2]
Tabersonine (Free Base) DMSO 67 mg/mL (199.14 mM) [8]
Ethanol10 mg/mL[8]
ChloroformSlightly Soluble[9]
Ethyl AcetateSlightly Soluble[9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution, a concentration that has been successfully used in published research[5].

Materials:

  • This compound powder (MW: 372.89 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: To prepare a 50 mM solution, you will need 18.64 mg of this compound per 1 mL of DMSO. Adjust quantities as needed.

    • Calculation: 50 mmol/L * 372.89 g/mol = 18,644.5 mg/L = 18.64 mg/mL

  • Weighing: Carefully weigh the required amount of this compound powder in a suitable container.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Solubilization: Vortex the solution vigorously. If the compound does not dissolve completely, sonication in a water bath for 5-10 minutes or gentle warming in a 37°C water bath can be applied[7]. Ensure the solution is clear before proceeding.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage[1].

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • 50 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium, pre-warmed to 37°C.

Procedure:

  • Pre-warm Diluent: Ensure your aqueous buffer or cell culture medium is at the desired experimental temperature (typically 37°C) to facilitate dissolution.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution. It is critical not to add the stock solution directly to a large volume of buffer in a single step. A stepwise dilution is recommended[4].

    • Example for a 50 µM final concentration from a 50 mM stock (1:1000 dilution):

    • Step A (Intermediate Dilution): Add 2 µL of the 50 mM stock to 98 µL of pre-warmed medium to get a 1 mM solution. Vortex gently.

    • Step B (Final Dilution): Add 5 µL of the 1 mM intermediate solution to 95 µL of pre-warmed medium to achieve the final 50 µM concentration. Mix immediately by gentle pipetting or swirling.

  • Final DMSO Concentration: Verify that the final DMSO concentration is non-toxic to your cells. For the example above, the final DMSO concentration is 0.1%, which is generally considered safe for most cell lines[3].

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Powder does not dissolve in DMSO 1. Low-quality or hydrated DMSO.2. Insufficient mixing energy.1. Use fresh, anhydrous, high-purity DMSO. Moisture can significantly reduce solubility[1].2. Vortex thoroughly. If needed, use a brief sonication or gentle warming to 37°C[7].
Precipitation upon dilution in aqueous buffer 1. Supersaturation: The final concentration is above the solubility limit in the aqueous medium.2. Rapid Dilution: Adding the DMSO stock too quickly into the buffer.3. Temperature: Diluting into a cold buffer can decrease solubility.4. pH or Buffer Components: The pH of the final solution may not be optimal for solubility. Salts or proteins in the medium can also cause the compound to precipitate[10].1. Lower the Final Concentration: Test a range of lower concentrations.2. Use a Stepwise Dilution: Follow Protocol 2 to dilute the stock solution gradually[4].3. Pre-warm the Diluent: Ensure your culture medium or buffer is at 37°C before adding the compound.4. Consider Co-solvents/Surfactants: For challenging cases, a formulation approach using biocompatible excipients like PEG300 and Tween 80 (as used in some in vivo protocols) may be adapted, but requires careful validation for in vitro use[1].5. pH Adjustment: Since this compound is a salt of a weak base, its solubility is pH-dependent. Solubility is generally higher at a lower pH[11][12]. If your assay allows, test solubility in buffers with slightly acidic pH.
Inconsistent or Low Biological Activity 1. Inaccurate Concentration: Compound may have precipitated out of the working solution, leading to a lower effective concentration.2. Degradation: The compound may be unstable in the aqueous solution over the course of the experiment.1. Visually Inspect for Precipitation: Before adding to cells, ensure your working solution is clear. Centrifuge the solution and test the supernatant if unsure.2. Prepare Solutions Fresh: Always prepare aqueous working solutions immediately before use.3. Include a Positive Control: Use a known agonist/antagonist for your assay to ensure the system is working correctly.

Visualized Workflows and Logic

G Diagram 1: Workflow for Preparing a Solubilized Working Solution cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh Tabersonine HCl Powder dissolve Dissolve in Anhydrous DMSO (e.g., 50 mM) start->dissolve mix Vortex / Sonicate Until Clear dissolve->mix store Aliquot and Store at -80°C mix->store prewarm Pre-warm Aqueous Buffer or Medium to 37°C store->prewarm Start Experiment intermediate Perform Intermediate Dilution (e.g., to 1 mM) prewarm->intermediate final_dilution Perform Final Dilution (e.g., to 50 µM) intermediate->final_dilution use Use Immediately in Assay final_dilution->use

Diagram 1: Recommended workflow for solution preparation.

G Diagram 2: Troubleshooting Precipitation start Precipitate Observed After Diluting DMSO Stock? check_conc Is the final concentration high? start->check_conc Yes lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_dilution Was dilution done in a single step? check_conc->check_dilution No stepwise Action: Use a stepwise (serial) dilution method. check_dilution->stepwise Yes check_temp Was the diluent cold? check_dilution->check_temp No warm_buffer Action: Pre-warm buffer/ medium to 37°C. check_temp->warm_buffer Yes final_check Still Precipitating? check_temp->final_check No consider_ph Advanced: Consider buffer pH or co-solvent formulation. final_check->consider_ph Yes

Diagram 2: Decision tree for troubleshooting precipitation.

G Diagram 3: Impact of Solubility on a Signaling Assay cluster_good Proper Solubilization cluster_bad Poor Solubilization good_sol Tabersonine HCl (Fully Dissolved) receptor Cell Surface Receptor good_sol->receptor signal Intracellular Signaling Cascade receptor->signal response Accurate Biological Response signal->response bad_sol Tabersonine HCl (Precipitated) no_binding Reduced Receptor Binding bad_sol->no_binding no_signal Blocked/Reduced Signal no_binding->no_signal no_response Inaccurate/No Response no_signal->no_response

Diagram 3: How poor solubility can affect experimental outcomes.

References

Overcoming experimental artifacts in Tabersonine hydrochloride research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental artifacts and challenges encountered when working with Tabersonine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should this compound be stored to ensure its stability?

A2: this compound should be stored in a tightly sealed container, protected from light. For long-term storage, it is recommended to store the solid compound at -20°C. Once in solution, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Q3: What are the known signaling pathways modulated by Tabersonine?

A3: Tabersonine has been shown to modulate several signaling pathways, including:

  • PI3K/Akt Pathway: Inhibition of Akt phosphorylation has been observed, suggesting an anti-proliferative and pro-apoptotic effect in cancer cells.

  • JAK/STAT Pathway: Tabersonine can inhibit this pathway, contributing to its anti-inflammatory effects.

  • NF-κB Signaling Pathway: Inhibition of NF-κB activation is another mechanism underlying its anti-inflammatory properties.

  • Apoptosis Pathways: Tabersonine can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Troubleshooting Guides

Section 1: Analytical Chromatography (HPLC & LC-MS)

Q1: I am observing peak tailing and poor peak shape in my HPLC analysis of this compound. What could be the cause and how can I resolve it?

A1: Peak tailing in HPLC analysis of basic compounds like this compound is often due to interactions with acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. For basic compounds, a mobile phase with a slightly acidic pH (e.g., using a phosphate buffer around pH 2.5-3.5) can protonate the analyte and reduce tailing. Alternatively, a higher pH (around 7-8) can suppress the ionization of silanol groups.

  • Ionic Strength: Increase the ionic strength of the mobile phase by adding a salt (e.g., 25-50 mM potassium phosphate) to mask the residual silanol groups.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.

Q2: My LC-MS analysis shows a "ghost peak" with the same m/z as my target analyte but at a different retention time. What is this and how can I eliminate it?

A2: Ghost peaks in LC-MS can arise from several sources. A common cause for compounds like Tabersonine is in-source oxidation, where the analyte is oxidized in the mass spectrometer's ion source, leading to a product with a mass increase (e.g., +16 Da for oxidation). If you observe a peak with the same m/z, it could be an isomer or a result of carryover. Here’s how to troubleshoot:

  • Carryover: Inject a blank solvent run after a high-concentration sample to check for carryover from the injector or column. If a peak appears in the blank, clean the injection port and autosampler needle.

  • In-source Reactions: Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize in-source fragmentation or oxidation.

  • Chromatographic Separation: Ensure your HPLC method provides adequate separation of Tabersonine from any potential isomers or impurities.

Section 2: NMR Spectroscopy

Q1: The peaks in my 1H NMR spectrum of this compound are broad. What are the possible reasons and solutions?

A1: Broad peaks in NMR can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer should be the first step.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Try diluting your sample.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Insoluble particles can disrupt the magnetic field homogeneity.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant peak broadening. If suspected, consider treating your sample with a chelating agent.

  • Chemical Exchange: Protons involved in chemical exchange (e.g., -NH or -OH protons) can appear as broad signals. To confirm, you can perform a D2O exchange experiment, where these peaks will disappear or decrease in intensity.[2]

Section 3: Cell-Based Assays

Q1: My MTT assay results for this compound treatment show high variability between replicates. What could be the issue?

A1: High variability in MTT assays can stem from several sources:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique to have a similar number of cells in each well.

  • Incomplete Solubilization of Formazan Crystals: After adding the solubilization buffer (e.g., DMSO or SDS), make sure the formazan crystals are completely dissolved by pipetting up and down or using a plate shaker.[3][4] Incomplete dissolution is a common source of variability.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and metabolism. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Compound Precipitation: At higher concentrations, this compound might precipitate in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or the final concentration.

Q2: I am not observing the expected dose-dependent cytotoxic effect of this compound in my cell viability assay.

A2: Several factors could contribute to this observation:

  • Incorrect Concentration Range: You may be working at concentrations that are too low to induce a significant effect or too high, causing a plateau in the response. Perform a wider range of dilutions to determine the optimal concentration range.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is advisable to test the compound on multiple cell lines to understand its activity spectrum.

  • Incubation Time: The duration of treatment may not be sufficient for the compound to exert its cytotoxic effects. Consider performing a time-course experiment (e.g., 24h, 48h, 72h).

  • Compound Stability in Media: this compound may degrade in the cell culture medium over time. Ensure you are using freshly prepared solutions for your experiments.

Quantitative Data

Table 1: Physicochemical Properties of Tabersonine and this compound

PropertyTabersonineThis compoundReference(s)
CAS Number 4429-63-429479-00-3[5],[6]
Molecular Formula C₂₁H₂₄N₂O₂C₂₁H₂₅ClN₂O₂[5],[6]
Molecular Weight 336.43 g/mol 372.89 g/mol [5],[6]
Solubility DMF: 2 mg/mLDMSO: 2 mg/mLEthanol: slightly solubleSoluble in water, DMSO[7],[8]
Storage -20°C, protect from lightRoom temperature (short term), -20°C (long term)[7],[6]

Experimental Protocols

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxicity of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Sterile DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals. Alternatively, place the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Signaling Pathways

Tabersonine_PI3K_Akt_Pathway Tabersonine Tabersonine hydrochloride PI3K PI3K Tabersonine->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add Tabersonine HCl (various concentrations) B->C D Incubate 24-72h C->D E Add MTT reagent D->E F Incubate 2-4h E->F G Add solubilization solution (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for MTT cell viability assay.

References

Technical Support Center: Improving the Bioavailability of Tabersonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Tabersonine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies, with a focus on enhancing oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rat model. What could be the primary reason for this?

A1: The most likely reason for low and variable plasma concentrations of this compound is its poor aqueous solubility. Being a lipophilic compound, its dissolution in the gastrointestinal (GI) fluid is limited, which is a prerequisite for absorption. This poor dissolution leads to low absorption and consequently, low and erratic bioavailability.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: For lipophilic compounds like this compound, several formulation strategies can significantly improve oral bioavailability. The most common and effective approaches include:

  • Lipid-Based Formulations: Such as Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations keep the drug in a solubilized state in the GI tract, enhancing its absorption.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[1][2][3]

Q3: Can co-administration of this compound with a P-glycoprotein (P-gp) inhibitor improve its bioavailability?

A3: While not definitively studied for this compound, many alkaloids are substrates of the P-gp efflux pump in the intestines. If this compound is a P-gp substrate, this pump would actively transport the absorbed drug back into the intestinal lumen, reducing its net absorption. Co-administration with a P-gp inhibitor could potentially increase its bioavailability by blocking this efflux mechanism. Preliminary in vitro studies using Caco-2 cell monolayers could help determine if this compound is a P-gp substrate.

Q4: What are the critical parameters to monitor in an animal pharmacokinetic study to assess the improvement in bioavailability?

A4: The key pharmacokinetic parameters to compare between a standard formulation (e.g., a simple suspension) and an enhanced formulation are:

  • Area Under the Curve (AUC): This represents the total drug exposure over time. A significant increase in AUC indicates improved bioavailability.

  • Maximum Plasma Concentration (Cmax): This is the highest concentration of the drug reached in the plasma. An increased Cmax suggests a higher rate and extent of absorption.

  • Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is reached. A shorter Tmax may indicate a faster absorption rate.

  • Relative Bioavailability (Frel): This is calculated as (AUC_test / AUC_reference) * (Dose_reference / Dose_test) and provides a quantitative measure of the improvement in bioavailability of the test formulation compared to a reference formulation.

Troubleshooting Guides

Problem: Consistently low and variable plasma concentrations of this compound in rats following oral gavage.

This guide provides two potential solutions to enhance the oral bioavailability of this compound, complete with hypothetical comparative data and detailed experimental protocols.

Solution 1: Formulation as Solid Lipid Nanoparticles (SLNs)

SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs, protecting them from degradation in the GI tract and enhancing their absorption.[4]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Tabersonine HCl Suspension2085 ± 152.0450 ± 90100 (Reference)
Tabersonine HCl-SLNs20410 ± 501.52450 ± 300~544

This protocol is based on the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe sonication for 5-10 minutes in an ice bath to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

SLN_Preparation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Melt_Lipid Melt Glyceryl Monostearate Dissolve_Drug Dissolve Tabersonine HCl Melt_Lipid->Dissolve_Drug Homogenization High-Speed Homogenization Dissolve_Drug->Homogenization Dissolve_Surfactant Dissolve Poloxamer 188 in Water Heat_Aqueous Heat to Same Temperature Dissolve_Surfactant->Heat_Aqueous Heat_Aqueous->Homogenization Ultrasonication Probe Sonication Homogenization->Ultrasonication Cooling Cooling and Solidification Ultrasonication->Cooling SLN_Dispersion Final SLN Dispersion Cooling->SLN_Dispersion

Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Solution 2: Formulation as a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[5][6][7]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Tabersonine HCl Suspension2085 ± 152.0450 ± 90100 (Reference)
Tabersonine HCl-SEDDS20550 ± 701.03150 ± 400~700

Materials:

  • This compound

  • Oleic acid (Oil)

  • Tween 80 (Surfactant)

  • Transcutol P (Co-surfactant)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that offer the highest solubility.

  • Construction of Ternary Phase Diagram: Prepare a series of SEDDS formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear and stable microemulsion to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. Dissolve the accurately weighed this compound in this mixture with the aid of gentle vortexing and heating if necessary, until a clear solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug content.

SEDDS_Bioavailability SEDDS SEDDS Formulation (Oil, Surfactant, Co-surfactant) Oral_Admin Oral Administration SEDDS->Oral_Admin GI_Fluid Dispersion in GI Fluid Oral_Admin->GI_Fluid Microemulsion Spontaneous Microemulsion Formation GI_Fluid->Microemulsion Solubilized_Drug Drug in Solubilized State Microemulsion->Solubilized_Drug Absorption Enhanced Absorption through GI Mucosa Solubilized_Drug->Absorption Bioavailability Increased Systemic Bioavailability Absorption->Bioavailability

Mechanism of bioavailability enhancement by SEDDS.

Animal Pharmacokinetic Study Protocol

Animal Model: Male Sprague-Dawley rats (200-250 g)

Groups:

  • Control Group: Administered with this compound suspension (e.g., in 0.5% carboxymethylcellulose).

  • Test Group 1: Administered with this compound-loaded SLNs.

  • Test Group 2: Administered with this compound-loaded SEDDS.

Procedure:

  • Fasting: Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Dosing: Administer the respective formulations orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1][8]

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

PK_Study_Workflow Animal_Prep Animal Preparation (Fasting) Dosing Oral Gavage Dosing Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Centrifugation for Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS_Analysis->PK_Analysis Results Comparative Bioavailability Data PK_Analysis->Results

References

Technical Support Center: Optimizing Enzymatic Conversion of Tabersonine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the enzymatic conversion of Tabersonine into its valuable derivatives, such as Vindoline.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in converting Tabersonine to Vindoline?

A1: The biosynthetic pathway from Tabersonine to Vindoline involves a sequence of seven principal enzymes:

  • Tabersonine 16-hydroxylase (T16H): Initiates the pathway by hydroxylating Tabersonine.[1][2][3][4]

  • 16-hydroxytabersonine O-methyltransferase (16OMT): Methylates the 16-hydroxy group.[1][3][5]

  • Tabersonine 3-oxygenase (T3O): Catalyzes the epoxidation of 16-methoxytabersonine.[1][3][6][7]

  • Tabersonine 3-reductase (T3R): Reduces the epoxide to a hydroxyl group.[1][3][6][7]

  • N-methyltransferase (NMT): Adds a methyl group to the indole nitrogen.[1][3][7]

  • Desacetoxyvindoline-4-hydroxylase (D4H): Hydroxylates the C-4 position.[1][3][7][8]

  • Deacetylvindoline 4-O-acetyltransferase (DAT): The final step, which involves acetylation to form Vindoline.[1][3][7][8]

Q2: Why is there a competing reaction that forms Vindorosine?

A2: The enzyme Tabersonine 3-oxygenase (T3O) exhibits substrate promiscuity. It can act directly on Tabersonine before the initial hydroxylation and methylation steps. This action channels the substrate into a parallel pathway that results in the formation of Vindorosine, which lacks the C-16 methoxy group essential for condensation with Catharanthine to form Vinblastine.[3] Controlling this competing reaction is a key challenge in optimizing Vindoline yield.[3]

Q3: What are the primary applications of Tabersonine derivatives like Vindoline?

A3: Vindoline is a critical precursor for the semi-synthesis of the highly valuable anticancer drugs, Vinblastine and Vincristine.[1][7][9] These drugs are used extensively in chemotherapy. The limited supply from natural plant sources makes efficient enzymatic or microbial production a significant goal for the pharmaceutical industry.[3][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during experiments, providing targeted solutions.

Problem Area 1: Low or No Product Yield

Q: My reaction shows very low conversion of Tabersonine. What are the first steps to troubleshoot?

A: When facing low yield, a systematic check of core components is crucial.[10][11]

  • Verify Enzyme Activity: Ensure the enzyme is active. Improper storage, such as repeated freeze-thaw cycles, or exposure to extreme pH or heat can cause degradation.[10] Run a small-scale control reaction with a known active batch of the enzyme if available.

  • Check Substrate and Cofactor Integrity: Confirm the purity and concentration of your Tabersonine stock. Ensure all necessary cofactors (e.g., NADPH for P450 enzymes like T16H and T3O) are present at sufficient concentrations.[7]

  • Review Reaction Buffer and Conditions: Verify the pH of your buffer. Enzymes have optimal pH ranges for activity.[10] Ensure the reaction temperature is optimal; for many in vitro assays involving these enzymes, a temperature of around 30°C is used.[7]

  • Increase Enzyme Concentration: The amount of enzyme may be a limiting factor. Try incrementally increasing the enzyme concentration in the reaction mix.[12]

Q: I suspect my enzyme is inactive. How can I confirm this?

A: To confirm enzyme activity, perform a simple activity assay.

  • Set up a control reaction: Use a fresh substrate stock and ideal reaction conditions (buffer, pH, temperature, cofactors).

  • Use a known active enzyme: If possible, include a positive control with an enzyme batch known to be active.

  • Analyze results: Use a sensitive detection method like LC-MS to check for even trace amounts of product formation over a set time course.[7] No product formation under ideal conditions strongly suggests enzyme inactivity.

Problem Area 2: Formation of Undesired Byproducts

Q: My analysis shows significant production of Vindorosine and other intermediates, but very little Vindoline. How can I improve selectivity?

A: This is a common issue related to metabolic flux and enzyme competition.[3]

  • Optimize Gene Copy Number (in microbial systems): The competition between T16H (the first step to Vindoline) and T3O (which can lead to Vindorosine) for the Tabersonine substrate is a critical bottleneck.[3][13] In yeast or other microbial expression systems, increasing the gene copy number of T16H and 16OMT can channel more Tabersonine towards the Vindoline pathway before T3O can act on it.[3][14][15] This strategy has been shown to drastically reduce the formation of Vindorosine precursors.[3]

  • Sequential Reaction Coupling: In the absence of T3R, the product of the T3O reaction can spontaneously convert into unusable epoxide byproducts.[6][7] Ensuring that T3R is present and active in concert with T3O can prevent the accumulation of these dead-end products.

Q: I'm observing unidentified peaks in my LC-MS analysis. What could be their source?

A: Unidentified peaks could be degradation products or spontaneous byproducts.

  • Reaction Stability: The intermediate produced by T3O is unstable and can form various unusable isomers if not immediately reduced by T3R.[7] Ensure a coupled reaction setup where both enzymes are active simultaneously.

  • Sample Handling: Ensure that samples are processed and stored correctly post-reaction. Some intermediates may be sensitive to pH, light, or temperature. Extraction with a suitable solvent like ethyl acetate immediately after quenching the reaction is recommended.[7]

Problem Area 3: Product Purification Challenges

Q: What are the recommended methods for purifying Vindoline from the reaction mixture?

A: Purification of Vindoline typically involves a combination of extraction and chromatography.

  • Solvent Extraction: After the reaction, adjust the pH of the aqueous solution and extract the alkaloids using an organic solvent such as ethyl acetate or dichloromethane.[7][16]

  • Chromatography: Further purification can be achieved using chromatographic techniques.

    • Thin-Layer Chromatography (TLC): Preparative TLC on silica gel plates is a common method for isolating Vindoline.[17][18] A mobile phase such as petroleum ether, ethyl acetate, acetone, and ethanol in a 70:20:10:1 ratio can be effective.[18]

    • Column Chromatography: For larger scales, silica gel column chromatography is used. Elution with a gradient of solvents like methylene chloride and ethyl acetate can separate Vindoline from other alkaloids.[19]

  • Crystallization: The final purification step often involves crystallization from a solvent like methanol or ether to obtain high-purity Vindoline.[16][19]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for optimizing the enzymatic conversion.

Table 1: Key Enzymes in the Tabersonine to Vindoline Pathway

Enzyme Abbreviation Function Substrate Product
Tabersonine 16-hydroxylase T16H Adds a hydroxyl group at C-16 Tabersonine 16-Hydroxytabersonine[4]
16-hydroxytabersonine O-methyltransferase 16OMT Methylates the 16-hydroxyl group 16-Hydroxytabersonine 16-Methoxytabersonine[5]
Tabersonine 3-oxygenase T3O Epoxidizes the 2,3-double bond 16-Methoxytabersonine 16-Methoxytabersonine epoxide[1]
Tabersonine 3-reductase T3R Reduces the epoxide 16-Methoxytabersonine epoxide 16-Methoxy-2,3-dihydro-3-hydroxytabersonine[1]
N-methyltransferase NMT Methylates the indole nitrogen 16-Methoxy-2,3-dihydro-3-hydroxytabersonine Desacetoxyvindoline[1]
Desacetoxyvindoline-4-hydroxylase D4H Adds a hydroxyl group at C-4 Desacetoxyvindoline Deacetylvindoline[20]

| Deacetylvindoline 4-O-acetyltransferase | DAT | Adds an acetyl group at C-4 | Deacetylvindoline | Vindoline[9][20] |

Table 2: Example in vitro Reaction Conditions

Parameter Value Notes
Buffer 50 mM HEPES pH is critical for enzyme stability and activity.[7]
pH 7.5 Optimal for many enzymes in this pathway.[7]
Temperature 30 °C Ensure consistent temperature control.[7]
Substrate (Tabersonine) 25-225 µM Concentration may need optimization based on enzyme kinetics.[7]
Cofactor (NADPH) 0.25-1 mM Required for cytochrome P450 enzymes (T16H, T3O).[7]

| Incubation Time | 1 hour | Monitor reaction progress over time to find the optimal endpoint.[7] |

Experimental Protocols

Protocol 1: General in vitro Enzymatic Assay for Tabersonine Conversion

This protocol provides a general framework for a single-enzyme or coupled-enzyme reaction.

  • Reagent Preparation:

    • Prepare a 50 mM HEPES buffer solution and adjust the pH to 7.5.

    • Prepare stock solutions of Tabersonine (e.g., 10 mM in DMSO) and NADPH (e.g., 10 mM in buffer).

    • Prepare the enzyme solution (e.g., microsomal protein preparation or purified enzyme) in the reaction buffer.

  • Reaction Setup (100 µL total volume):

    • In a microcentrifuge tube, add 50 µL of 2x HEPES buffer (100 mM, pH 7.5).

    • Add NADPH to a final concentration of 1 mM.

    • Add Tabersonine to a final concentration of 25 µM.[7]

    • Add the enzyme preparation (e.g., 25-50 µg of microsomal protein).[7]

    • Add nuclease-free water to bring the total volume to 100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1 hour with gentle shaking.[7]

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume (100 µL) of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the alkaloids.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the phases.

  • Sample Preparation for Analysis:

    • Carefully transfer the upper organic (ethyl acetate) layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried extract in a small volume (e.g., 50 µL) of methanol.[7]

    • The sample is now ready for analysis by LC-MS or HPLC.

Visualizations

// Nodes Tabersonine [label="Tabersonine", fillcolor="#FBBC05", fontcolor="#202124"]; H_Tab [label="16-Hydroxytabersonine", fillcolor="#F1F3F4", fontcolor="#202124"]; M_Tab [label="16-Methoxytabersonine", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxide [label="16-Methoxytabersonine\nEpoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduced [label="16-Methoxy-2,3-dihydro-\n3-hydroxytabersonine", fillcolor="#F1F3F4", fontcolor="#202124"]; Desacetoxy [label="Desacetoxyvindoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Deacetyl [label="Deacetylvindoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Vindoline [label="Vindoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vindorosine [label="Vindorosine Pathway\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tabersonine -> H_Tab [label=" T16H"]; H_Tab -> M_Tab [label=" 16OMT"]; M_Tab -> Epoxide [label=" T3O"]; Epoxide -> Reduced [label=" T3R"]; Reduced -> Desacetoxy [label=" NMT"]; Desacetoxy -> Deacetyl [label=" D4H"]; Deacetyl -> Vindoline [label=" DAT"]; Tabersonine -> Vindorosine [label=" T3O\n(Side Reaction)", style=dashed, color="#EA4335"]; } dot Caption: Biosynthetic pathway from Tabersonine to Vindoline.

// Nodes Prep [label="1. Prepare Reagents\n(Enzyme, Substrate, Buffer, Cofactors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="2. Reaction Setup\n(Combine reagents in reaction vessel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="3. Incubation\n(Controlled Temperature & Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="4. Quench Reaction & Extract\n(e.g., with Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="5. Analysis\n(LC-MS / HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="6. Optimize Conditions\n(Adjust pH, Temp, Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep -> Setup; Setup -> Incubate; Incubate -> Quench; Quench -> Analyze; Analyze -> Optimize [label="Iterate based on results"]; Optimize -> Setup [style=dashed]; } dot Caption: General experimental workflow for optimization.

// Nodes Start [label="Low or No Yield Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckEnzyme [label="Is the enzyme active?\n(Check storage, run control)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Are reaction conditions optimal?\n(pH, Temp, Cofactors)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstrate [label="Is substrate concentration limiting?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Enzyme [label="Solution: Use fresh enzyme stock\nor purify enzyme.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions [label="Solution: Adjust buffer pH, temp,\nand cofactor concentration.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Substrate [label="Solution: Increase substrate\n or enzyme concentration.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckEnzyme; CheckEnzyme -> Sol_Enzyme [label=" No"]; CheckEnzyme -> CheckConditions [label=" Yes"]; CheckConditions -> Sol_Conditions [label=" No"]; CheckConditions -> CheckSubstrate [label=" Yes"]; CheckSubstrate -> Sol_Substrate [label=" Yes/No"]; } dot Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Enhancing Tabersonine Methoxylation in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of tabersonine methoxylation in yeast.

Frequently Asked Questions (FAQs)

Q1: My yeast strain is producing very little 16-methoxytabersonine and is accumulating 16-hydroxytabersonine. What is causing this bottleneck?

A1: The accumulation of 16-hydroxytabersonine suggests that the activity of tabersonine-16-O-methyltransferase (16OMT) is insufficient to process the amount of 16-hydroxytabersonine being produced by tabersonine 16-hydroxylase (T16H2).[1][2] This can be due to a low expression level of 16OMT or suboptimal catalytic activity. Studies have shown that even when 16-hydroxytabersonine is fed externally, yeast cells can take it up and convert it, indicating the issue lies with the intracellular 16OMT activity.[1]

Q2: I am observing the formation of undesired side-products like tabersonine epoxide. How can I reduce their formation?

A2: The formation of tabersonine epoxide is due to the activity of tabersonine 3-oxygenase (T3O), which competes with T16H2 for the common substrate, tabersonine.[2][3][4] T3O has been noted for its high substrate promiscuity.[2][3][4] To channel the metabolic flux towards 16-methoxytabersonine, it is crucial to enhance the activity of the initial steps of the desired pathway, namely T16H2 and 16OMT.

Q3: What are the most effective strategies to increase the efficiency of tabersonine methoxylation?

A3: Several strategies have proven effective:

  • Modulating Gene Copy Number: Increasing the gene copy numbers of both T16H2 and 16OMT can significantly improve the metabolic flux towards 16-methoxytabersonine.[1][2][3] This helps to overcome bottlenecks and outcompete side reactions.[2][3]

  • Stable Genomic Integration: Stably integrating the biosynthetic pathway genes into the yeast genome can prevent the negative effects of variable copy numbers associated with episomal plasmids, leading to more consistent enzyme populations and activity.[3]

  • Medium and Fermentation Optimization: Rational optimization of the culture medium, including pH and composition, as well as employing sequential feeding strategies for tabersonine, can enhance bioconversion rates.[5][6] For instance, using a fed-batch bioreactor with an optimized feeding strategy has achieved high vindoline titres.[5][6]

  • Enhancing Cofactor Supply: Ensuring an adequate supply of cofactors such as S-adenosylmethionine (SAM) for the methylation reaction and NADPH for the P450 enzymes (T16H2 and T3O) is crucial for optimal enzyme activity.[7]

Q4: What is a typical starting concentration of tabersonine for feeding experiments?

A4: In published studies, tabersonine concentrations ranging from 125 µM to 250 µM have been used for feeding experiments in yeast cultures.[2][6][8] The optimal concentration may vary depending on the specific yeast strain and culture conditions.

Troubleshooting Guides

Issue 1: Low Yield of 16-Methoxytabersonine

Possible Causes and Solutions:

CauseRecommended Action
Insufficient 16OMT Activity Increase the gene copy number of 16OMT. Consider using stronger promoters to drive its expression.[1][3]
Competition for Tabersonine Increase the gene copy number of T16H2 to favor the hydroxylation step over the epoxidation catalyzed by T3O.[2][3]
Suboptimal Culture Conditions Optimize medium pH and composition. Experiment with different feeding strategies for tabersonine, such as sequential feeding.[5][6]
Plasmid Instability Subclone the pathway genes into integrative vectors for stable expression in the yeast genome.[3]
Issue 2: Accumulation of Intermediates and Side-Products

Observed Metabolite Profile and Troubleshooting Steps:

Accumulated Metabolite(s)Potential BottleneckTroubleshooting Steps
16-hydroxytabersonine16OMT activityIncrease 16OMT gene expression. Ensure sufficient SAM cofactor availability.
Tabersonine EpoxideT16H2 is outcompeted by T3OIncrease the expression of T16H2 and 16OMT to pull the flux towards the desired pathway.[2][3]
16-methoxytabersonine epoxideT3R (Tabersonine 3-reductase) activityIf the goal is the full vindoline pathway, ensure efficient expression and activity of the downstream enzyme T3R.[1]

Experimental Protocols

Protocol 1: Yeast Biotransformation Assay

This protocol outlines the general steps for assessing tabersonine conversion in an engineered yeast strain.

  • Yeast Culture Preparation:

    • Inoculate a single colony of the engineered Saccharomyces cerevisiae strain into an appropriate liquid medium (e.g., YPD or synthetic complete medium).

    • Grow the culture overnight at 30°C with shaking.

  • Tabersonine Feeding:

    • Inoculate a fresh culture with the overnight starter culture to a specific OD600.

    • Grow the culture until it reaches the desired growth phase (e.g., mid-log phase).

    • Add tabersonine to the culture to a final concentration (e.g., 250 µM).[2]

  • Incubation and Sampling:

    • Continue to incubate the culture at 30°C with shaking.

    • Collect samples of the culture medium at different time points (e.g., 24h, 48h) post-feeding.[1]

  • Sample Preparation for Analysis:

    • Separate the yeast cells from the extracellular medium by centrifugation (e.g., 8000 x g for 10 min).[3]

    • Dilute the supernatant with methanol (e.g., 18-fold dilution).[3]

    • Perform a final centrifugation step (e.g., 16,000 x g for 15 min) to remove any remaining particulates.[3]

  • Metabolite Analysis:

    • Analyze the prepared samples by UPLC-MS to identify and quantify tabersonine and its derivatives.[2][3] The alkaloids can be identified in selected ion-monitoring mode.[3]

Data Presentation

Table 1: Effect of Gene Copy Number on Tabersonine Conversion

Yeast Strain ConfigurationTabersonine Consumed16-hydroxytabersonine16-methoxytabersonineTabersonine Epoxide
1x T16H2, 1x T3OAlmost fully consumedMajor product-Minor product
2x T16H2, 1x T3OAlmost fully consumedMinor product-Major product
2x T16H2, 1x 16OMT, 1x T3OAlmost fully consumedLow accumulationDetectedHigh accumulation of 16-methoxytabersonine epoxide
2x T16H2, 2x 16OMT, 1x T3OAlmost fully consumedVery low accumulation-Dominant accumulation of 16-methoxytabersonine epoxide

Note: This table is a qualitative summary based on findings from referenced literature.[1][3] The relative amounts of products can vary significantly based on specific experimental conditions.

Visualizations

Diagram 1: Tabersonine Methoxylation Pathway and Competing Reaction

Tabersonine_Pathway Tabersonine Tabersonine T16H2 T16H2 Tabersonine->T16H2 T3O T3O Tabersonine->T3O 16_hydroxytabersonine 16-hydroxytabersonine T16H2->16_hydroxytabersonine 16OMT 16OMT 16_hydroxytabersonine->16OMT 16_methoxytabersonine 16-methoxytabersonine 16OMT->16_methoxytabersonine Tab_epoxide Tabersonine Epoxide (Side-product) T3O->Tab_epoxide

Caption: Metabolic pathway of tabersonine methoxylation and the competing epoxidation reaction in yeast.

Diagram 2: Troubleshooting Workflow for Low 16-Methoxytabersonine Yield

Troubleshooting_Workflow Start Low 16-methoxytabersonine Yield Check_Intermediates Analyze intermediates by UPLC-MS Start->Check_Intermediates High_16OH_Tab High 16-hydroxytabersonine? Check_Intermediates->High_16OH_Tab Increase_16OMT Increase 16OMT expression/copy number High_16OH_Tab->Increase_16OMT Yes High_Tab_Epoxide High Tabersonine Epoxide? High_16OH_Tab->High_Tab_Epoxide No Optimize_Conditions Optimize culture conditions (pH, feeding strategy) Increase_16OMT->Optimize_Conditions Increase_T16H2 Increase T16H2 expression/copy number High_Tab_Epoxide->Increase_T16H2 Yes High_Tab_Epoxide->Optimize_Conditions No Increase_T16H2->Optimize_Conditions Stable_Integration Consider stable genomic integration of pathway genes Optimize_Conditions->Stable_Integration End Improved Yield Stable_Integration->End

Caption: A step-by-step guide to troubleshooting low yields of 16-methoxytabersonine.

References

Enhancing cofactor supply for improved Tabersonine metabolism in yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the metabolic conversion of tabersonine in yeast.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low final product titer (e.g., vindoline) despite successful pathway integration.

  • Question: My yeast strain contains all the necessary enzymes for the tabersonine to vindoline pathway, but the final product yield is very low. What are the common bottlenecks?

  • Answer: Low titers are often due to several factors:

    • Cofactor Limitation: The biosynthetic pathway for vindoline involves several enzymatic steps that are dependent on cofactors such as NADPH and S-adenosylmethionine (SAM). Insufficient supply of these cofactors can severely limit the rate of the overall pathway.

    • Sub-optimal Enzyme Expression Levels: The expression levels of the pathway enzymes may not be balanced. Some enzymes might be expressed at low levels, creating a bottleneck, while others might be overexpressed, leading to the accumulation of intermediate compounds.[1]

    • Competition for Substrate: Some enzymes in the pathway, like tabersonine 3-oxygenase (T3O), can act on multiple substrates, leading to the formation of undesired side-products and reducing the flux towards the desired product.[2][3][4]

    • Enzyme Activity and Pairing: The efficiency of cytochrome P450 enzymes (CYPs) in the pathway is highly dependent on their pairing with a suitable cytochrome P450 reductase (CPR).[1]

Issue 2: Accumulation of specific pathway intermediates.

  • Question: I am observing a significant accumulation of 16-hydroxytabersonine in my culture. What does this indicate and how can I resolve it?

  • Answer: The accumulation of 16-hydroxytabersonine suggests that the subsequent enzymatic step, catalyzed by 16-O-methyltransferase (16OMT), is a rate-limiting step in your engineered strain.[5] To address this, you can try the following:

    • Increase 16OMT Expression: Increase the copy number or use a stronger promoter for the gene encoding 16OMT to boost its expression level.

    • Enhance SAM Availability: The 16OMT enzyme requires S-adenosylmethionine (SAM) as a cofactor. Overexpressing SAM2, a key gene in SAM biosynthesis, can increase the intracellular pool of this essential cofactor.[6]

  • Question: My system produces a lot of tabersonine epoxide. How can I channel the flux towards vindoline instead?

  • Answer: Tabersonine epoxide is synthesized from tabersonine by the enzyme T3O, which can be a promiscuous enzyme.[2][3][4][7] The formation of this side-product indicates a metabolic branching point that needs to be controlled. To favor the main pathway towards vindoline, you can:

    • Optimize Enzyme Ratios: Modulate the relative expression levels of tabersonine 16-hydroxylase (T16H2) and T3O. Increasing the copy number of T16H2 can enhance the conversion of tabersonine to 16-hydroxytabersonine, thereby outcompeting the T3O-mediated conversion to the epoxide.[2][3][4]

    • Introduce Downstream Enzymes: Co-expression of the subsequent enzyme in the pathway, tabersonine 3-reductase (T3R), can help to pull the flux towards the desired product by consuming the product of T3O.[2][8]

Issue 3: General strategies for enhancing cofactor supply.

  • Question: What are the key strategies to enhance the supply of NADPH and Acetyl-CoA in my yeast strain?

  • Answer: Enhancing the pool of essential cofactors is a critical step in optimizing metabolic pathways.

    • For NADPH: Overexpression of key enzymes in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (ZWF1) and NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN), has been shown to successfully increase NADPH availability.[6]

    • For Acetyl-CoA: Acetyl-CoA is a crucial precursor for terpenoid biosynthesis.[9] Strategies to increase its availability include:

      • Overexpression of genes involved in the pyruvate dehydrogenase (PDH) bypass, such as ALD6 (aldehyde dehydrogenase) and an engineered acetyl-CoA synthetase (acsSE(L641P)).[10][11]

      • Engineering the coenzyme A (CoA) biosynthetic pathway by overexpressing a deregulated pantothenate kinase (CAB1 W331R).[12]

      • Dynamically regulating storage carbohydrate metabolism, for instance by overexpressing UGP1, to redirect carbon flux towards acetyl-CoA in later growth phases.[13]

Quantitative Data Summary

Table 1: Effect of Cofactor and Pathway Engineering on Vindoline Production

Strain DescriptionKey Genetic ModificationsVindoline Titer (mg/L)Fold IncreaseReference
Parent StrainInitial seven-gene pathway integration<0.00000431[1][14]
Optimized StrainIncreased gene copy numbers, CPR pairing, ER engineering, cofactor enhancement~16.5>3,800,000[1][14]
Strain VSY017 + ZWF1 & GAPN overexpressionEnhanced NADPH supply--[6]
Strain VSY017 + SAM2 overexpressionEnhanced SAM supply--[6]

Note: Direct quantitative comparison for cofactor modifications alone on the final vindoline titer from the same baseline strain is not fully detailed in the provided search results, but their positive impact is highlighted.

Table 2: Impact of Gene Copy Number on Tabersonine Metabolism Intermediates

Strain Configuration (T16H2_T3O)Tabersonine Remaining (Relative Peak Area)16-Hydroxytabersonine (Relative Peak Area)Tabersonine Epoxide (Relative Peak Area)Reference
1 copy T16H2, 1 copy T3O~1500~100~2500[2][3]
2 copies T16H2, 1 copy T3O~1000~2000~1000[2][3]

Experimental Protocols

1. Yeast Biotransformation Assay for Tabersonine Conversion

This protocol is for assessing the ability of an engineered yeast strain to convert exogenously supplied tabersonine into downstream products.

  • Materials:

    • Engineered Saccharomyces cerevisiae strain

    • Synthetic Complete (SC) medium with 2% galactose (or other appropriate induction medium)

    • Tabersonine stock solution (e.g., in methanol or DMSO)

    • Sterile culture tubes or flasks

    • Incubator shaker

    • Ethyl acetate

    • Methanol

    • Centrifuge

    • LC-MS system

  • Procedure:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate liquid medium and grow overnight at 30°C with shaking.

    • Inoculate a larger culture (e.g., 50 mL in a 250 mL flask) to an OD600 of ~0.2 and grow until it reaches the mid-log phase (OD600 ~1.0).

    • Induce protein expression by transferring the cells to an induction medium (e.g., SC with 2% galactose).

    • Add tabersonine to the culture to a final concentration of 50-250 µM.[2][3][6][8]

    • Incubate the culture at 30°C with shaking for 12-48 hours.

    • Harvest the culture by centrifugation. The supernatant (medium) can be analyzed separately from the cell pellet, as many intermediates and products are secreted.[8]

    • For analyzing the secreted products, take a known volume of the supernatant.

    • Extract the alkaloids from the supernatant by adding an equal volume of ethyl acetate. Vortex vigorously and then centrifuge to separate the phases.

    • Carefully collect the organic (upper) phase and evaporate it to dryness.

    • Re-dissolve the dried extract in a known volume of methanol for LC-MS analysis.[8]

    • Analyze the sample using a UPLC-MS system to identify and quantify tabersonine, intermediates, and final products.[2][3]

2. Quantification of Alkaloids by UPLC-MS

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (MS).

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Detection: Mass spectrometry is used for detection and quantification, often in positive ion mode. Specific mass-to-charge ratios (m/z) for tabersonine and its derivatives are monitored.

  • Quantification: Create a standard curve using authentic standards of the compounds of interest to determine their concentrations in the samples. If standards are unavailable, relative peak areas can be used for comparison between different strains or conditions.[3]

Visualizations

Tabersonine_to_Vindoline_Pathway Tabersonine Tabersonine H16_Tabersonine 16-Hydroxytabersonine Tabersonine->H16_Tabersonine T16H2 Tab_Epoxide Tabersonine Epoxide (Side-product) Tabersonine->Tab_Epoxide T3O M16_Tabersonine 16-Methoxytabersonine H16_Tabersonine->M16_Tabersonine 16OMT H3_M16_23_dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine M16_Tabersonine->H3_M16_23_dihydrotabersonine T3O + T3R N_desmethyl N-desmethyl intermediate H3_M16_23_dihydrotabersonine->N_desmethyl NMT Desacetoxyvindoline Desacetoxyvindoline N_desmethyl->Desacetoxyvindoline D4H Vindoline Vindoline Desacetoxyvindoline->Vindoline DAT NADPH_1 NADPH T16H2 T16H2 NADPH_1->T16H2 SAM_1 SAM 16 16 SAM_1->16 NADPH_2 NADPH T3O T3O NADPH_2->T3O SAM_2 SAM NMT NMT SAM_2->NMT AcetylCoA Acetyl-CoA DAT DAT AcetylCoA->DAT OMT OMT

Caption: Biosynthetic pathway from tabersonine to vindoline in yeast.

Cofactor_Supply_Enhancement cluster_pentose_phosphate Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_sam_cycle SAM Cycle G6P Glucose-6-Phosphate ZWF1 Overexpress ZWF1 (Glucose-6-phosphate dehydrogenase) G6P->ZWF1 NADPH Increased NADPH Pool ZWF1->NADPH GAP Glyceraldehyde-3-Phosphate GAPN Overexpress GAPN (NADP+-dependent G3P dehydrogenase) GAP->GAPN GAPN->NADPH Methionine Methionine SAM2 Overexpress SAM2 (SAM synthetase) Methionine->SAM2 SAM Increased SAM Pool SAM2->SAM Vindoline_Pathway Tabersonine -> Vindoline Pathway NADPH->Vindoline_Pathway SAM->Vindoline_Pathway

Caption: Strategy for enhancing NADPH and SAM cofactor supply.

Troubleshooting_Workflow Start Low Final Product Titer Analyze Analyze Intermediates by LC-MS Start->Analyze Check_Cofactors Is Intermediate Accumulation Observed? Analyze->Check_Cofactors Enhance_Downstream Increase Expression of Downstream Enzyme(s) Check_Cofactors->Enhance_Downstream Yes Enhance_Cofactors Enhance Cofactor Supply (NADPH, SAM, Acetyl-CoA) Check_Cofactors->Enhance_Cofactors No Re_analyze Re-analyze Titer and Intermediates Enhance_Downstream->Re_analyze Optimize_Expression Optimize Relative Expression of Pathway Genes Enhance_Cofactors->Optimize_Expression Optimize_Expression->Re_analyze End Improved Titer Re_analyze->End

Caption: Troubleshooting workflow for low product titers.

References

Validation & Comparative

A Comparative Analysis of Tabersonine's Efficacy Against Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of tabersonine versus other prominent indole alkaloids, supported by experimental data and mechanistic insights.

Tabersonine, a prominent indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a detailed comparative analysis of tabersonine's efficacy against other notable indole alkaloids, namely vincamine and catharanthine, in the key therapeutic areas of cancer, inflammation, and neuroprotection. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Comparative Efficacy: A Tabular Overview

To facilitate a clear and concise comparison, the following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and neuroprotective effects of tabersonine, vincamine, and catharanthine. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a synthesis of findings from various independent studies.

Table 1: Anticancer Efficacy (IC50 values in µM)
Cancer Cell LineTabersonineVincamineCatharanthine
Hepatocellular Carcinoma
HepG2[1][2]12.39 ± 0.7--
SMMC7721[1]7.89 ± 1.2--
Bel7402[1]5.07 ± 1.4--
Lung Cancer
A549[3]0.2 - 0.6309.7[4]-
Breast Cancer
MCF-7[3]0.2 - 0.6--
Glioblastoma
U87[3]---
T98G[3]---
Leukemia
HL-60[3]0.2 - 0.6--
Colon Cancer
SW480[3]0.2 - 0.6--
HCT-116-->200 µg/mL

Note: "-" indicates that data was not found in the searched literature. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anti-inflammatory and Neuroprotective Efficacy
ParameterTabersonineVincamineCatharanthine
Anti-inflammatory Markers
Inhibition of NF-κBYes[5][6][7]Yes[8]-
Reduction of TNF-αYes[9]Yes[10]-
Reduction of IL-6Yes[9]Yes[10]-
Reduction of IL-1βYesYes[10]-
Neuroprotective Markers
Antioxidant Activity (SOD, GPx)-Increased SOD activity[10]-
Dopamine Level Restoration-Yes-
Neurite Outgrowth--Yes[11]

Note: "Yes" indicates a demonstrated effect, while "-" indicates that data was not found. SOD: Superoxide Dismutase, GPx: Glutathione Peroxidase.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these indole alkaloids are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by tabersonine and vincamine.

Tabersonine's Anticancer Signaling Pathway

Tabersonine_Anticancer_Pathway Tabersonine Tabersonine PI3K PI3K Tabersonine->PI3K Inhibits p_Akt p-Akt (Inhibited) Tabersonine->p_Akt Inhibits phosphorylation Bax_Bcl2_ratio Increased Bax/Bcl-2 ratio Tabersonine->Bax_Bcl2_ratio FasL FasL Tabersonine->FasL Fas Fas Tabersonine->Fas Akt Akt PI3K->Akt Akt->p_Akt Bcl2 Bcl-2 (Anti-apoptotic) p_Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax_Bcl2_ratio->Mitochondrion FasL->Fas Binds Caspase8 Caspase-8 Fas->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid tBid->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Tabersonine's dual-action on cancer cells.

Vincamine's Neuroprotective Signaling Pathway

Vincamine_Neuroprotective_Pathway Vincamine Vincamine p_IKK p-IKK (Inhibited) Vincamine->p_IKK Inhibits phosphorylation Nrf2_nucleus Nrf2 (Nuclear Translocation) Vincamine->Nrf2_nucleus Promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IKK->p_IKK p_IkB p-IκBα (Inhibited) p_IKK->p_IkB Phosphorylates IkB IκBα NFkB NF-κB (p65) IkB->NFkB Inhibits p_IkB->IkB Degradation NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nucleus->Pro_inflammatory_genes Transcription Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Binds ARE ARE Nrf2_nucleus->ARE Binds HO1 HO-1 ARE->HO1 Transcription Antioxidant_enzymes Antioxidant Enzymes (SOD, GPx) ARE->Antioxidant_enzymes Transcription Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_enzymes->Neuroprotection

Caption: Vincamine's dual neuroprotective mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the indole alkaloids (e.g., tabersonine, vincamine, catharanthine) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of indole alkaloids for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein samples (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, NF-κB p65, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This comparative analysis highlights the significant therapeutic potential of tabersonine as an anticancer, anti-inflammatory, and neuroprotective agent. While it demonstrates potent efficacy, often comparable to or exceeding that of other studied indole alkaloids like vincamine, a clear need for direct, head-to-head comparative studies remains. Catharanthine, while known as a crucial precursor to powerful anticancer drugs, shows limited independent activity in the available literature, warranting further investigation into its standalone therapeutic properties. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to empower researchers to build upon the existing knowledge and further elucidate the therapeutic mechanisms of these fascinating natural compounds. Future research should focus on conducting comprehensive comparative studies to establish a more definitive hierarchy of efficacy among these indole alkaloids, ultimately paving the way for the development of novel and effective therapeutic strategies.

References

Cross-Validation of Analytical Methods for Tabersonine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Tabersonine, a key precursor in the biosynthesis of valuable anticancer alkaloids like vincristine and vinblastine, is of paramount importance. This guide provides an objective comparison of various analytical methods for Tabersonine quantification, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.

This document outlines and compares the performance of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison focuses on key validation parameters such as linearity, sensitivity (Limit of Detection and Limit of Quantification), precision, accuracy, and recovery.

Comparative Analysis of Quantitative Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative validation parameters for the different methods used for Tabersonine quantification.

MethodLinearity (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Precision (%RSD)Accuracy (% Recovery)
HPLC 10 - 100039< 2%98 - 102%
UPLC-MS 1.00 - 6250.00.10 - 0.700.46 - 0.701.25 - 7.81%88.0 - 111.8%[1]
LC-MS/MS 1 - 10000.005 - 0.0540.009 - 0.123< 15%64 - 127%[2]
GC-MS 10 - 500~0.5~1.5< 15%90 - 110%

Note: Data for HPLC and GC-MS are typical values based on general alkaloid analysis and may vary for Tabersonine-specific assays. The UPLC-MS data is for a range of indole alkaloids including Tabersonine.[1] The LC-MS/MS data is for a range of alkaloids and represents a highly sensitive method.[2]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to ensure reproducibility and aid in the implementation of these methods in a laboratory setting.

High-Performance Liquid Chromatography (HPLC)

A robust and widely used technique for the separation and quantification of various compounds.

  • Sample Preparation: Plant material is extracted with a suitable solvent such as methanol or ethanol. The extract is then filtered and diluted to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where Tabersonine shows maximum absorbance (e.g., 254 nm or 330 nm).

  • Quantification: A calibration curve is generated using standard solutions of Tabersonine of known concentrations. The concentration of Tabersonine in the sample is determined by comparing its peak area to the calibration curve.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This technique offers higher resolution, sensitivity, and speed compared to conventional HPLC.

  • Sample Preparation: Samples are extracted with 1% acetic acid, basified to pH 10 with ammonia, and then extracted with ethyl acetate. The dried extract is reconstituted in a methanol-1% acetic acid water solution (1:1, v/v).[1]

  • UPLC Conditions:

    • Column: A sub-2 µm particle size column (e.g., Acquity UPLC HSS C18).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used.[1]

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[1]

    • Detection: Selective Ion Monitoring (SIM) is used for quantification.[1]

  • Quantification: Quantification is performed using a calibration curve generated from Tabersonine standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides very high selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.

  • Sample Preparation: Yeast extracellular media can be separated by centrifugation, followed by an 18-fold dilution of the supernatant in 100% methanol. The diluted samples are then centrifuged before analysis.[3]

  • LC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like 10 mM ammonium formate in water with 0.1% formic acid (A) and 0.1% formic acid in acetonitrile (B).[4]

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for Tabersonine (e.g., 337.5 → 168.3).[5]

  • Quantification: An external calibration curve is constructed using Tabersonine standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.

  • Sample Preparation: The alkaloid mixture is extracted and dissolved in a volatile solvent like dichloromethane.

  • GC Conditions:

    • Column: A capillary column such as HP-5MS (30 m × 0.25 mm; film thickness 0.25 µm) is commonly used.[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure separation of all components.[6]

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.[6]

    • Mass Range: A suitable mass range is scanned to detect Tabersonine and its fragments.[6]

  • Quantification: Quantification is performed using a calibration curve prepared from Tabersonine standards.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the different analytical methods described.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_selection Method Selection HPLC HPLC Linearity Linearity HPLC->Linearity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy Recovery Recovery HPLC->Recovery ProtocolReview Protocol Review HPLC->ProtocolReview UPLC_MS UPLC-MS UPLC_MS->Linearity UPLC_MS->Sensitivity UPLC_MS->Precision UPLC_MS->Accuracy UPLC_MS->Recovery UPLC_MS->ProtocolReview LC_MS LC-MS/MS LC_MS->Linearity LC_MS->Sensitivity LC_MS->Precision LC_MS->Accuracy LC_MS->Recovery LC_MS->ProtocolReview GC_MS GC-MS GC_MS->Linearity GC_MS->Sensitivity GC_MS->Precision GC_MS->Accuracy GC_MS->Recovery GC_MS->ProtocolReview DataTable Data Comparison Table Linearity->DataTable Sensitivity->DataTable Precision->DataTable Accuracy->DataTable Recovery->DataTable OptimalMethod Optimal Method Selection DataTable->OptimalMethod ProtocolReview->OptimalMethod Sample Tabersonine Sample Sample->HPLC Quantification Sample->UPLC_MS Quantification Sample->LC_MS Quantification Sample->GC_MS Quantification

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of the optimal analytical method for Tabersonine quantification depends on the specific requirements of the study.

  • HPLC offers a cost-effective and robust solution for routine analysis where high sensitivity is not the primary concern.

  • UPLC-MS provides a significant improvement in speed and resolution, making it suitable for high-throughput screening.[1]

  • LC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, particularly for complex sample matrices or when analyzing trace amounts of Tabersonine.[2]

  • GC-MS can be a viable option, especially if the laboratory is already equipped for this technique and the sample preparation is straightforward, although it may not be as widely applicable as LC-based methods for this class of compounds.

By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision on the most appropriate analytical method to achieve reliable and accurate quantification of Tabersonine in their samples.

References

A Comparative Analysis of the Neuroprotective Effects of Tabersonine and Vincamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two indole alkaloids, Tabersonine and Vincamine. By presenting available experimental data, outlining methodologies, and illustrating key signaling pathways, this document aims to offer an objective resource for evaluating their therapeutic potential in neurodegenerative diseases.

Summary of Neuroprotective Effects: A Quantitative Comparison

Direct comparative studies evaluating the neuroprotective effects of Tabersonine and Vincamine under identical experimental conditions are limited in the current scientific literature. However, by examining data from independent studies, we can draw inferences about their respective potencies and mechanisms of action. The following table summarizes key quantitative findings from various in vitro and in vivo models.

ParameterTabersonineVincamineVincamine Derivative (Vinpocetine)Source
Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) ProductionSignificant inhibition in LPS-stimulated BV2 microgliaNot explicitly quantified in the provided resultsNot explicitly quantified in the provided results[1][2]
Inhibition of TNF-αSignificant reduction in LPS-stimulated BV2 microgliaDecreased mRNA and protein levels in a mouse model of Parkinson's DiseaseNot explicitly quantified in the provided results[1][2][3]
Inhibition of IL-1βSignificant reduction in LPS-stimulated BV2 microgliaDecreased mRNA and protein levels in a mouse model of Parkinson's DiseaseNot explicitly quantified in the provided results[1][2][3]
Inhibition of IL-6Significant reduction in LPS-stimulated BV2 microgliaDecreased mRNA and protein levels in a mouse model of Parkinson's DiseaseNot explicitly quantified in the provided results[1][2][3]
Antioxidant Activity
Reduction of Reactive Oxygen Species (ROS)Significant inhibition in LPS-stimulated BV2 microgliaDecreased ROS production in a mouse model of Parkinson's DiseaseScavenges free radicals and reduces lipid peroxidation[1][3][4]
Increase in Superoxide Dismutase (SOD) activityNot explicitly quantified in the provided resultsIncreased SOD activity in a mouse model of Parkinson's DiseaseNot explicitly quantified in the provided results[3]
Increase in Glutathione (GSH) levelNot explicitly quantified in the provided resultsIncreased GSH level in a mouse model of Parkinson's DiseaseNot explicitly quantified in the provided results[3]
Cell Viability/Neuroprotection
Protection against neurotoxicityShowed some ability to improve motor function in a Drosophila model of Alzheimer's DiseaseExerted neuroprotective effects in a range of 2.5–20 μM in a human cell model of Parkinson's Disease (most effective at 10 μM)Neuroprotective in a 1–50 µM concentration range against glutamate toxicity in primary cortical neuronal cultures[5][6][7][8]
Mechanism of Action
IC50 Values7.89 ± 1.2 µM (SMMC7721), 5.07 ± 1.4 µM (Bel7402), 12.39 ± 0.7 µM (HepG2) for cell viability inhibition in liver cancer cellsNot explicitly quantified in the provided resultsNot explicitly quantified in the provided results[9]

Key Experimental Protocols

Tabersonine: Anti-Neuroinflammatory Effects in BV2 Microglia
  • Cell Line: BV2 microglial cells.

  • Treatment: Cells were pre-treated with various concentrations of Tabersonine (1-10 µM) for a specified duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2]

  • Assays:

    • Cell Viability: Assessed using the MTT assay to determine non-toxic concentrations of Tabersonine.[2]

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.[1]

    • Pro-inflammatory Cytokine Measurement (TNF-α, IL-1β, IL-6): Quantified using ELISA kits or RT-qPCR for mRNA expression levels.[1][2]

    • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using fluorescent probes like DCFH-DA.[1]

    • Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules in the NF-κB pathway (e.g., p-p65, p-IκBα).[1]

Vincamine: Neuroprotection in a Parkinson's Disease Model
  • Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

  • Treatment: Mice were administered Vincamine at a dose of 20 mg/kg/day orally.[10] Another study used a haloperidol-induced rat model.[10]

  • Behavioral and Neurological Assessment: Motor performance was evaluated using tests like the stepping test. Cognitive function was assessed using the Y-maze and olfactory preference tests.[10]

  • Biochemical Analysis:

    • Striatal Dopamine Levels: Measured using HPLC.[10]

    • Oxidative Stress Markers: Malondialdehyde (MDA), nitrite/nitrate, reduced glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD) were assayed in striatal tissue homogenates.[10]

    • Inflammatory Markers: TNF-α and IL-1β levels in the striatum were measured.[10]

  • Histopathological Examination: The substantia nigra was examined for neurodegeneration and neuroinflammation.[10]

Signaling Pathways and Mechanisms of Action

Tabersonine's Anti-Neuroinflammatory Pathway

Tabersonine exerts its neuroprotective effects primarily by inhibiting the pro-inflammatory response in microglial cells. This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

Tabersonine_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NFkB_nucleus->Inflammation induces transcription Tabersonine Tabersonine Tabersonine->TRAF6 inhibits ubiquitination Tabersonine->IKK inhibits

Caption: Tabersonine inhibits the LPS-induced NF-κB signaling pathway.

Vincamine's Multifaceted Neuroprotective Pathways

Vincamine's neuroprotective effects are more diverse, involving vasodilation, antioxidant activity, and modulation of multiple signaling pathways.[3][11][12] It has been shown to suppress the NF-κB pathway and activate the Nrf2/HO-1 antioxidant response pathway.[3]

Vincamine_Pathway cluster_NFkB Anti-inflammatory Pathway cluster_Nrf2 Antioxidant Pathway cluster_other Other Mechanisms Vincamine Vincamine p_IKK p-IKKβ Vincamine->p_IKK inhibits Nrf2 Nrf2 Vincamine->Nrf2 activates Vasodilation Cerebral Vasodilation Vincamine->Vasodilation Neurotransmitter Neurotransmitter Modulation Vincamine->Neurotransmitter p_IkBa p-IκBα p_p65 p-p65 Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) p_p65->Inflammation HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response (↑SOD, ↑GSH) HO1->Antioxidant

Caption: Vincamine exhibits neuroprotection via multiple pathways.

Conclusion

Both Tabersonine and Vincamine demonstrate significant neuroprotective potential through distinct yet sometimes overlapping mechanisms. Tabersonine appears to be a potent anti-neuroinflammatory agent, primarily by targeting the NF-κB pathway in microglia. Vincamine, on the other hand, exhibits a broader spectrum of activity, including anti-inflammatory and antioxidant effects through modulation of both the NF-κB and Nrf2/HO-1 pathways, in addition to its effects on cerebral blood flow.

The choice between these two compounds for further research and development would depend on the specific pathological context of the neurodegenerative disease being targeted. For conditions primarily driven by microglial activation and neuroinflammation, Tabersonine may be a more focused candidate. Conversely, for diseases with a multifactorial etiology involving oxidative stress, inflammation, and vascular components, Vincamine's diverse mechanisms of action could be advantageous.

It is crucial to note that this comparison is based on data from separate studies. Head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of Tabersonine and Vincamine in various models of neurodegeneration. Such studies would provide the robust data necessary to guide future drug development efforts in this critical therapeutic area.

References

A Comparative Analysis of Tabersonine Hydrochloride and Vinpocetine in Preclinical Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Tabersonine hydrochloride and vinpocetine in preclinical models of cerebral ischemia. While direct comparative studies are currently unavailable, this document synthesizes existing preclinical data to offer insights into their respective mechanisms of action and neuroprotective potential.

Executive Summary

Vinpocetine is a well-researched compound with demonstrated efficacy in reducing infarct volume and improving neurological outcomes in various animal models of cerebral ischemia. Its neuroprotective effects are attributed to a multi-target mechanism involving anti-inflammatory, antioxidant, and direct neuronal protective actions.

This compound, on the other hand, is an emerging contender with demonstrated anti-inflammatory properties. Preclinical evidence suggests its potential in mitigating neuroinflammation, a key pathological process in cerebral ischemia. However, in vivo data on its efficacy in stroke models, such as measurements of infarct volume and neurological deficits, are not yet available in the public domain.

This guide presents the available experimental data for both compounds, details their known mechanisms of action through signaling pathway diagrams, and outlines the experimental protocols used in key studies.

Data Presentation: A Head-to-Head Look at the Evidence

Due to the nascent stage of research into this compound for cerebral ischemia, a direct quantitative comparison with the extensively studied vinpocetine is not feasible. The following tables summarize the available quantitative data for vinpocetine's efficacy in preclinical models.

Table 1: Efficacy of Vinpocetine on Infarct Volume in Animal Models of Cerebral Ischemia
Animal ModelDrug AdministrationInfarct Volume Reduction (%)Reference
Rat (Permanent MCAO)3 mg/kg i.p., 30 min post-ischemia42% (p < 0.05) vs. control[1]
Mouse (MCAO/R)5 mg/kg and 10 mg/kg i.p., 1 hour post-reperfusionDose-dependent decrease[2]

MCAO: Middle Cerebral Artery Occlusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; i.p.: intraperitoneal

Table 2: Efficacy of Vinpocetine on Neurological Deficit Scores in Animal Models of Cerebral Ischemia
Animal ModelDrug AdministrationNeurological Outcome ImprovementReference
Mouse (MCAO/R)5 mg/kg and 10 mg/kg i.p., 1 hour post-reperfusionSignificant improvement in neurological behavior[2]

MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; i.p.: intraperitoneal

Mechanisms of Action: A Tale of Two Molecules

Vinpocetine: A Multi-Pronged Neuroprotective Strategy

Vinpocetine's neuroprotective effects are attributed to its ability to modulate multiple pathological pathways initiated by cerebral ischemia.[2][3][4] Its key mechanisms include:

  • Anti-inflammatory Effects: Vinpocetine inhibits the activation of the NF-κB signaling pathway and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines.[2][3]

  • Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, vinpocetine increases cyclic GMP (cGMP) levels, leading to vasodilation and improved cerebral blood flow.

  • Voltage-Gated Sodium Channel Blockade: Vinpocetine blocks voltage-gated Na+ channels, which can reduce excitotoxicity caused by excessive glutamate release during ischemia.[3]

vinpocetine_pathway cluster_ischemia Cerebral Ischemia cluster_vinpocetine Vinpocetine Ischemia Ischemia Inflammation Inflammation Ischemia->Inflammation induces Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity induces Reduced CBF Reduced CBF Ischemia->Reduced CBF causes Vinpocetine Vinpocetine NF-kB Inhibition NF-kB Inhibition Vinpocetine->NF-kB Inhibition inhibits NLRP3 Inhibition NLRP3 Inhibition Vinpocetine->NLRP3 Inhibition inhibits PDE1 Inhibition PDE1 Inhibition Vinpocetine->PDE1 Inhibition inhibits Na+ Channel Blockade Na+ Channel Blockade Vinpocetine->Na+ Channel Blockade blocks Neuronal Damage Neuronal Damage Inflammation->Neuronal Damage causes Excitotoxicity->Neuronal Damage causes Reduced CBF->Neuronal Damage causes NF-kB Inhibition->Inflammation reduces NLRP3 Inhibition->Inflammation reduces Increased cGMP Increased cGMP PDE1 Inhibition->Increased cGMP leads to Na+ Channel Blockade->Excitotoxicity reduces Vasodilation Vasodilation Increased cGMP->Vasodilation promotes Improved CBF Improved CBF Vasodilation->Improved CBF improves Neuroprotection Neuroprotection Improved CBF->Neuroprotection contributes to

This compound: Targeting Neuroinflammation

The neuroprotective potential of this compound in cerebral ischemia is primarily linked to its anti-inflammatory properties. In vitro studies have shown that it can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells. The key mechanism identified is the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.

tabersonine_pathway cluster_stimulus Inflammatory Stimulus (e.g., Ischemia) cluster_tabersonine Tabersonine HCl Stimulus Stimulus NF-kB Activation NF-kB Activation Stimulus->NF-kB Activation activates Tabersonine Tabersonine Tabersonine->NF-kB Activation inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression induces Neuroinflammation Neuroinflammation Pro-inflammatory Gene Expression->Neuroinflammation leads to Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage causes

Experimental Protocols

Vinpocetine: In Vivo Cerebral Ischemia Model
  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Ischemia Induction: Middle cerebral artery occlusion (MCAO) is induced, followed by reperfusion (MCAO/R). This is a standard model to mimic focal cerebral ischemia.

  • Drug Administration: Vinpocetine (e.g., 5 or 10 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) at a specific time point after reperfusion (e.g., 1 hour).[2]

  • Outcome Measures:

    • Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory function at various time points post-ischemia.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.

    • Biochemical Analysis: Brain tissue is analyzed for markers of inflammation (e.g., cytokines via ELISA), oxidative stress, and apoptosis. Western blotting and real-time PCR are used to measure the expression of key proteins and genes in relevant signaling pathways.[2]

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal Model Animal Model MCAO/R Surgery MCAO/R Surgery Animal Model->MCAO/R Surgery Drug Administration Drug Administration MCAO/R Surgery->Drug Administration Neurological Scoring Neurological Scoring Drug Administration->Neurological Scoring Infarct Volume Infarct Volume Drug Administration->Infarct Volume Biochemical Analysis Biochemical Analysis Drug Administration->Biochemical Analysis

Conclusion

Vinpocetine has a substantial body of preclinical evidence supporting its efficacy in experimental models of cerebral ischemia, with a well-defined multi-target mechanism of action. This compound shows promise as a potential neuroprotective agent, primarily through its anti-inflammatory effects demonstrated in vitro.

Future research should focus on evaluating the efficacy of this compound in in vivo models of cerebral ischemia to determine its effect on infarct volume and neurological outcomes. Direct, head-to-head comparative studies between this compound and vinpocetine are warranted to definitively assess their relative therapeutic potential in the context of ischemic stroke. Such studies will be crucial for guiding the further development of these compounds as potential therapies for this debilitating condition.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced Tabersonine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of a starting material is a critical determinant of experimental success and therapeutic safety. Tabersonine, an indole alkaloid, serves as a vital precursor in the synthesis of powerful anticancer agents like vincamine and vinpocetine. It is commercially available from two primary origins: extracted from the seeds of plants like Voacanga africana or produced through chemical synthesis. This guide provides an objective comparison of the purity profiles of Tabersonine hydrochloride from both sources, supported by common analytical methodologies.

Data Presentation: Purity Profile Comparison

The purity of a chemical compound is not solely defined by the percentage of the active pharmaceutical ingredient (API) but also by the profile of its impurities. The following table summarizes typical purity data that might be expected from synthetic and naturally sourced this compound, based on general knowledge of pharmaceutical production and natural product extraction.

ParameterSynthetic Tabersonine HClNaturally Sourced Tabersonine HClTypical Method of Analysis
Assay (Purity) ≥ 99.0%95% - 98%qNMR, HPLC
Major Identified Impurity Process-related intermediate (e.g., < 0.5%)Related alkaloids (e.g., Voacangine)LC-MS, GC-MS
Total Organic Impurities < 1.0%1.0% - 5.0%HPLC, GC
Residual Solvents Conforms to ICH Q3C limits (e.g., < 500 ppm)May vary (e.g., Acetone, Chloroform)Headspace GC-MS
Appearance White to off-white crystalline solidLight yellow to beige powderVisual Inspection

Experimental Protocols for Purity Assessment

The determination of purity and the identification of impurities are performed using a combination of chromatographic and spectroscopic techniques.[1][2] These methods are essential for quality control in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound.[1] It separates the main compound from its impurities, allowing for quantification.

Protocol:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile or methanol.[3][4][5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where Tabersonine shows maximum absorbance (e.g., 239 nm).[3][4]

  • Sample Preparation: The this compound sample is accurately weighed, dissolved in a suitable solvent (like a methanol/water mixture), and filtered before injection.

  • Quantification: The purity is calculated by the area percentage method, where the peak area of Tabersonine is compared to the total area of all detected peaks.

Mass Spectrometry (MS) for Impurity Identification

Coupled with chromatography (LC-MS or GC-MS), mass spectrometry is a powerful tool for identifying the chemical structure of unknown impurities.[2][6]

Protocol:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for compounds like Tabersonine.[1][7]

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules, generating protonated molecules that can be analyzed by the mass spectrometer.[7][8]

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion of an impurity provides its molecular weight. Further fragmentation of the ion (MS/MS) can yield structural information, allowing for its identification by comparing the fragmentation pattern with known compounds or databases.[6][7]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the same compound.[9]

Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., Methanol-d4) along with a precisely weighed amount of an internal standard of known purity.[9] The internal standard must have a signal that does not overlap with the analyte signals.

  • Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative accuracy (e.g., long relaxation delay).

  • Quantification: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the known amount of the internal standard.[9]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in a clear, concise manner.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation start Tabersonine HCl Sample (Synthetic or Natural) weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve hplc HPLC-UV (Purity Assay, Quantification) dissolve->hplc lcms LC-MS/MS (Impurity Identification) dissolve->lcms qnmr qNMR (Absolute Purity Assay) dissolve->qnmr gcms Headspace GC-MS (Residual Solvents) dissolve->gcms data Data Acquisition & Processing hplc->data lcms->data qnmr->data gcms->data report Purity Profile Report data->report compare Compare vs. Specification report->compare

Caption: Workflow for the comprehensive purity analysis of Tabersonine HCl.

Vindoline_Biosynthesis cluster_enzymes tab Tabersonine t16h T16H (Hydrolase) moxytab 16-Methoxytabersonine tab->moxytab Step 1 t3o T3O (Oxygenase) hydroxytab 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine moxytab->hydroxytab Steps 2 & 3 t3r T3R (Reductase) nmt NMT (N-methyltransferase) desacetyl Desacetoxyvindoline hydroxytab->desacetyl Step 4 d4h D4H (Hydroxylase) vindoline Vindoline desacetyl->vindoline Steps 5 & 6 dat DAT (Acetyltransferase)

Caption: Simplified biosynthetic pathway from Tabersonine to Vindoline.

Discussion and Conclusion

Synthetic this compound: The primary advantage of synthetic Tabersonine is the high degree of control over the manufacturing process. This typically results in a higher purity product (≥99%) with a well-defined and consistent impurity profile. Impurities are generally predictable process-related intermediates or by-products that can be monitored and controlled. This consistency is highly valuable for applications in drug development and clinical trials, where batch-to-batch reproducibility is paramount.

Naturally Sourced this compound: Extraction from natural sources like Voacanga africana seeds is a well-established method.[10][11][12] However, the resulting product is often a complex mixture containing other structurally related alkaloids. While purification techniques like recrystallization can improve purity, achieving levels comparable to synthetic routes can be challenging and costly.[10] The purity typically ranges from 95% to 98%, and the impurity profile can vary depending on the plant's origin, harvest time, and the specific extraction and purification methods employed.[11][12][13] The presence of various related alkaloids may be acceptable for some research purposes but could be problematic for pharmaceutical applications requiring a single, highly pure entity.

References

Comparative Transcriptomics of Catharanthus roseus Strains with High and Low Tabersonine Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic landscapes of Catharanthus roseus cell lines exhibiting high and low production of the critical terpenoid indole alkaloid (TIA), tabersonine. Tabersonine is a key precursor to valuable anticancer compounds such as vindoline, vinblastine, and vincristine. Understanding the genetic underpinnings of its differential accumulation is crucial for metabolic engineering and enhancing the production of these pharmaceuticals.

This comparison is primarily based on studies of C. roseus cambial meristematic cells (CMCs), which are high-producers of TIAs, and dedifferentiated cells (DDCs), which exhibit significantly lower production. This provides a robust model for understanding the transcriptional regulation of tabersonine synthesis.

Data Presentation: Alkaloid Content and Gene Expression

The following tables summarize the quantitative differences in alkaloid content and the expression of key genes in the TIA pathway between high-producing (CMCs) and low-producing (DDCs) cell lines.

Table 1: Comparative Alkaloid Content

AlkaloidHigh-Producing Cell Line (CMCs) (mg/g DW)Low-Producing Cell Line (DDCs) (mg/g DW)Fold Difference (CMCs vs. DDCs)
Catharanthine~0.24~0.013~18.5x
Ajmalicine~1.78~0.009~182.6x
VindolineDetectedNot Detected-
VinblastineDetectedNot Detected-

Data adapted from studies on CMCs and DDCs, where catharanthine is a closely related TIA and its high level is indicative of a productive pathway leading to tabersonine and its derivatives.

Table 2: Differential Expression of Key TIA Pathway Genes

GeneEnzyme/Protein FunctionExpression in High-Producing Cells (CMCs) vs. Low-Producing (DDCs)
Upstream Pathway
TDCTryptophan DecarboxylaseUpregulated
STRStrictosidine SynthaseUpregulated
SGDStrictosidine β-D-GlucosidaseUpregulated
Tabersonine Biosynthesis & Modification
T16H2Tabersonine 16-HydroxylaseUpregulated
16OMT16-Hydroxytabersonine-O-methyltransferaseUpregulated
T3OTabersonine 3-OxygenaseUpregulated
T3RTabersonine 3-ReductaseUpregulated
NMTN-methyltransferaseUpregulated
D4HDesacetoxyvindoline 4-HydroxylaseUpregulated
DATDeacetylvindoline 4-O-AcetyltransferaseUpregulated
Root-Specific Tabersonine Pathway
TEX1/TEX2Tabersonine 6,7-EpoxidaseOrgan-specific expression (roots/aerial)
T19HTabersonine 19-HydroxylasePrimarily expressed in roots
Regulatory Factors
ORCA3AP2/ERF Transcription FactorUpregulated

This table represents a summary of findings from multiple transcriptomic studies. Upregulation in CMCs correlates with higher TIA production.

Experimental Protocols

The methodologies outlined below are standard for comparative transcriptomic and metabolomic analyses of C. roseus.

Plant Material and Cell Culture
  • High-Producing Strain: Cambial meristematic cells (CMCs) are induced from the cambium of C. roseus.

  • Low-Producing Strain: Dedifferentiated cells (DDCs) are typically derived from callus cultures.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., Gamborg’s B5) supplemented with plant hormones. For transcriptomic and metabolomic analysis, cells are harvested during the exponential growth phase, flash-frozen in liquid nitrogen, and stored at -80°C.

Metabolite Extraction and Analysis (HPLC)
  • Extraction: Freeze-dried cell samples are ground to a fine powder. Metabolites are extracted using an appropriate solvent, typically methanol, often with sonication to improve efficiency.

  • Quantification: The extracts are filtered and analyzed using High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a gradient elution of acetonitrile and water (often with a modifier like trifluoroacetic acid).

  • Detection: Metabolites are detected using a UV detector or a mass spectrometer. Quantification is performed by comparing peak areas to those of authentic standards for tabersonine and other TIAs.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation: Total RNA is extracted from frozen cell samples using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: mRNA is purified from total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as the Illumina HiSeq.

Transcriptomic Data Analysis
  • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Read Mapping: The high-quality reads are mapped to a C. roseus reference genome or a de novo assembled transcriptome.

  • Differential Gene Expression: Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Statistical packages (e.g., DESeq2, edgeR) are used to identify differentially expressed genes (DEGs) between the high and low-producing strains.

  • Functional Annotation: DEGs are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.

Gene Expression Validation (qRT-PCR)
  • cDNA Synthesis: First-strand cDNA is synthesized from the same RNA samples used for RNA-Seq.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers for selected TIA pathway genes and a reference gene (e.g., 40S ribosomal protein S9) for normalization.

  • Analysis: The relative expression levels are calculated using the 2-ΔΔCt method to validate the RNA-Seq results.

Mandatory Visualization

Terpenoid Indole Alkaloid Pathway (Tabersonine Focus)

TIA_Pathway GPP GPP Secologanin Secologanin GPP->Secologanin Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine->Strictosidine STR Tabersonine Tabersonine Strictosidine->Tabersonine SGD, ... H16_Tabersonine 16-OH-Tabersonine Tabersonine->H16_Tabersonine T16H2 Lochnericine Lochnericine Tabersonine->Lochnericine TEX1/2 H19_Tabersonine 19-OH-Tabersonine Tabersonine->H19_Tabersonine T19H Vindoline_Pathway Vindoline Pathway (Leaves) Vindoline_Pathway->H16_Tabersonine Root_Pathway Root-Specific Pathways M16_Tabersonine 16-MeO-Tabersonine H16_Tabersonine->M16_Tabersonine 16OMT Vindoline Vindoline M16_Tabersonine->Vindoline T3O, T3R, NMT, D4H, DAT Root_Pathway->Lochnericine Root_Pathway->H19_Tabersonine Horhammericine Hörhammericine H19_Tabersonine->Horhammericine

Caption: Tabersonine as a key branch-point in the TIA pathway.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow strains High (CMCs) & Low (DDCs) C. roseus Cell Lines harvest Harvest Cells strains->harvest met_extraction Metabolite Extraction harvest->met_extraction rna_extraction Total RNA Extraction harvest->rna_extraction hplc HPLC Analysis met_extraction->hplc met_data Tabersonine Content Data hplc->met_data comparison Comparative Analysis met_data->comparison rnaseq RNA-Seq Library Prep & Sequencing rna_extraction->rnaseq data_processing Data Processing & QC rnaseq->data_processing mapping Read Mapping data_processing->mapping deg_analysis Differential Expression Analysis mapping->deg_analysis deg_analysis->comparison

A Comparative Guide to Tabersonine Biosynthetic Pathways Across Different Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthetic pathways of tabersonine, a crucial precursor to many valuable monoterpenoid indole alkaloids (MIAs), across different plant species. By presenting supporting experimental data, detailed methodologies, and clear visual representations, this document aims to facilitate a deeper understanding of the metabolic diversity and potential for metabolic engineering of this important natural product.

Introduction to Tabersonine Biosynthesis

Tabersonine is a key branch-point intermediate in the biosynthesis of a wide array of complex indole alkaloids, including the anticancer agents vinblastine and vincristine. The elucidation of its biosynthetic pathway is of significant interest for the pharmaceutical industry, enabling efforts to improve the production of these valuable compounds through metabolic engineering. This guide focuses on a comparative analysis of the tabersonine biosynthetic pathways in the model plant Catharanthus roseus, the high-tabersonine accumulator Voacanga africana, and various species of the genus Tabernaemontana, which are known for their diverse tabersonine-derived alkaloids.

Interspecies Comparison of Tabersonine Biosynthetic Pathways

The biosynthesis of tabersonine and its subsequent conversion into various alkaloids have been most extensively studied in Catharanthus roseus. In this species, a multi-step enzymatic pathway transforms tabersonine into vindoline, a critical precursor for the synthesis of vinblastine.[1][2][3][4] While Voacanga africana is a significant natural source of tabersonine, the detailed enzymatic steps of its biosynthesis and downstream modifications in this species are less characterized.[5][6] Tabernaemontana species are known to produce a variety of MIAs derived from tabersonine, suggesting the presence of alternative and diverse enzymatic machinery.[7]

The Tabersonine to Vindoline Pathway in Catharanthus roseus

In C. roseus, the conversion of tabersonine to vindoline involves a series of seven enzymatic reactions, which are localized in different cell types within the leaf.[1][3][4][8][9] The pathway is initiated by the hydroxylation of tabersonine and proceeds through several intermediates to yield vindoline.[1][2][3][4]

Key Enzymes in the C. roseus Vindoline Pathway:

EnzymeAbbreviationFunctionCellular Localization (Leaf)
Tabersonine 16-hydroxylaseT16HHydroxylates tabersonine at the C-16 position.[1][9]Epidermal cells
16-hydroxytabersonine-O-methyltransferase16OMTMethylates 16-hydroxytabersonine.[4][10]Epidermal cells
Tabersonine 3-oxygenaseT3OOxidizes 16-methoxytabersonine.[3][4]Epidermal cells
Tabersonine 3-reductaseT3RReduces the product of T3O.[3][4][11]Epidermal cells
N-methyltransferaseNMTMethylates the nitrogen atom of the indole ring.[3]Epidermal cells
Desacetoxyvindoline-4-hydroxylaseD4HHydroxylates desacetoxyvindoline.[3][4][8]Idioblasts and Laticifers
Deacetylvindoline-4-O-acetyltransferaseDATAcetylates deacetylvindoline to form vindoline.[3][4][8]Idioblasts and Laticifers
Tabersonine Accumulation in Voacanga africana

The seeds of Voacanga africana are a rich source of tabersonine, with concentrations reported to be as high as 25 to 30 grams per kilogram of seed.[5] This high level of accumulation suggests a highly active biosynthetic pathway leading to tabersonine. However, the specific enzymes and regulatory mechanisms governing this high-yield production in V. africana have not been fully elucidated. The plant is also a source of other alkaloids, and methods for extracting tabersonine from its seeds have been developed.[6][12][13]

Diversification of Tabersonine Metabolism in Tabernaemontana Species

The genus Tabernaemontana is characterized by a vast diversity of monoterpene indole alkaloids, with over 1800 different structures identified.[7] Many of these are derived from tabersonine, indicating the presence of a diverse set of tailoring enzymes that modify the tabersonine scaffold. These modifications include hydroxylations, epoxidations, and rearrangements, leading to a wide range of bioactive compounds.[7][14] The specific enzymes responsible for these transformations in Tabernaemontana species are an active area of research.

Quantitative Data on Tabersonine Biosynthesis

Quantitative data on enzyme kinetics and product yields provide valuable insights for metabolic engineering and synthetic biology applications. The majority of available data pertains to Catharanthus roseus and heterologous expression systems like Saccharomyces cerevisiae (yeast).

Table of Quantitative Data on Tabersonine Biosynthesis

Species/SystemEnzymeSubstrateKm (µM)kcat (s-1)Product Yield/TiterReference
Catharanthus roseusT16H2 (CYP71D351)Tabersonine1.6 ± 0.30.25 ± 0.01-Besseau et al., 2013
S. cerevisiae (engineered)T16H2/16OMTTabersonine--1.1 mg·L-1 12 h-1 vindoline[5]
S. cerevisiae (engineered)Full vindoline pathwayTabersonine--~5.8 mg/L vindoline[12]

Note: Data for Voacanga africana and Tabernaemontana species are currently limited in the scientific literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used in the study of tabersonine biosynthetic pathways.

Enzyme Assay: Cytochrome P450-Mediated Hydroxylation

This protocol is adapted for the assay of cytochrome P450 enzymes like Tabersonine 16-hydroxylase (T16H).

Objective: To determine the catalytic activity of a recombinant or purified P450 enzyme.

Materials:

  • Microsomal fraction containing the recombinant P450 and a cytochrome P450 reductase (CPR).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate (e.g., tabersonine) dissolved in a suitable solvent (e.g., DMSO).

  • Quenching solution (e.g., ethyl acetate).

  • LC-MS system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and the microsomal preparation.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the substrate (tabersonine).

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of quenching solution (ethyl acetate).

  • Vortex vigorously to extract the products into the organic phase.

  • Centrifuge to separate the phases.

  • Collect the organic phase, evaporate to dryness, and resuspend in a suitable solvent for LC-MS analysis.

  • Quantify the product formation by comparing the peak area to a standard curve.

Gene Expression Analysis: RT-qPCR

This protocol outlines the steps for quantifying the expression levels of genes involved in the tabersonine biosynthetic pathway.[15][16]

Objective: To measure the relative transcript abundance of target genes in different tissues or under various conditions.

Materials:

  • Plant tissue samples.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and corresponding reagents for cDNA synthesis.

  • qPCR instrument and reagents (e.g., SYBR Green master mix).

  • Gene-specific primers for target and reference genes.

Procedure:

  • RNA Extraction: Isolate total RNA from plant tissues using a suitable extraction kit, followed by DNase I treatment to remove genomic DNA contamination.

  • RNA Quality Control: Assess the integrity and purity of the extracted RNA using gel electrophoresis and spectrophotometry (A260/A280 and A260/A230 ratios).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using a suitable method, such as the 2-ΔΔCt method, normalized to one or more stable reference genes.

Metabolite Profiling: LC-MS Analysis of Indole Alkaloids

This protocol describes a general method for the analysis of tabersonine and its derivatives in plant extracts.[17][18][19]

Objective: To identify and quantify indole alkaloids in plant samples.

Materials:

  • Plant tissue samples (lyophilized and ground).

  • Extraction solvent (e.g., methanol or ethanol).

  • LC-MS system equipped with a suitable column (e.g., C18).

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Alkaloid standards for identification and quantification.

Procedure:

  • Extraction: Extract the ground plant material with the chosen solvent, often with sonication or shaking.

  • Filtration and Preparation: Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system. Separate the compounds using a suitable gradient elution program.

  • Detection and Identification: Detect the compounds using mass spectrometry in both full scan and tandem MS (MS/MS) modes. Identify the alkaloids by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification: Quantify the identified alkaloids by constructing a standard curve using known concentrations of the standards.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key biosynthetic pathways and experimental workflows discussed in this guide.

Tabersonine_to_Vindoline_Pathway Tabersonine Tabersonine H16_Tabersonine 16-hydroxytabersonine Tabersonine->H16_Tabersonine T16H M16_Tabersonine 16-methoxytabersonine H16_Tabersonine->M16_Tabersonine 16OMT Intermediate1 3-hydroxy-16-methoxy- 2,3-dihydrotabersonine M16_Tabersonine->Intermediate1 T3O, T3R Desacetoxyvindoline Desacetoxyvindoline Intermediate1->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: The enzymatic conversion of tabersonine to vindoline in Catharanthus roseus.

Experimental_Workflow cluster_Discovery Gene Discovery & Cloning cluster_Characterization Enzyme Characterization cluster_Validation In Planta Validation Bioinformatics Bioinformatics Gene_Cloning Gene Cloning Bioinformatics->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_Cloning->Heterologous_Expression Gene_Silencing Gene Silencing (e.g., VIGS) Gene_Cloning->Gene_Silencing Enzyme_Assay Enzyme Assay Heterologous_Expression->Enzyme_Assay Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis Metabolite_Profiling Metabolite Profiling Gene_Silencing->Metabolite_Profiling

Caption: A typical workflow for the identification and characterization of enzymes in a biosynthetic pathway.

Tabersonine_Derivatives cluster_CR Catharanthus roseus cluster_VA Voacanga africana cluster_TS Tabernaemontana spp. Tabersonine Tabersonine Vindoline Vindoline Tabersonine->Vindoline Lochnericine Lochnericine Tabersonine->Lochnericine Horhammericine Horhammericine Tabersonine->Horhammericine Tabersonine_Accumulation High Accumulation Tabersonine->Tabersonine_Accumulation Diverse_MIAs Diverse Tabersonine-derived Monoterpenoid Indole Alkaloids Tabersonine->Diverse_MIAs

Caption: Tabersonine as a central precursor for diverse alkaloids across different plant genera.

Conclusion

The comparative analysis of tabersonine biosynthetic pathways reveals a fascinating interplay of conserved and divergent enzymatic machinery across different plant species. While the pathway leading to vindoline in Catharanthus roseus is well-elucidated, significant knowledge gaps remain for high-yielding species like Voacanga africana and the metabolically diverse Tabernaemontana genus. Future research should focus on the discovery and characterization of novel enzymes from these species, which could provide new tools for the metabolic engineering of high-value alkaloids. The integration of multi-omics approaches with synthetic biology will be instrumental in harnessing the full potential of these complex biosynthetic pathways for pharmaceutical and industrial applications.

References

Evaluating the Synergistic Effects of Tabersonine with Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Tabersonine, a naturally occurring indole alkaloid, with two distinct chemotherapeutic agents: cisplatin, a standard chemotherapy drug, and LY294002, a PI3K inhibitor. The data presented herein, compiled from recent preclinical studies, highlights the potential of Tabersonine as a combination therapy agent in triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC).

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic potential of Tabersonine in combination with cisplatin has been quantitatively evaluated in TNBC cell lines. In HCC, the synergy with the PI3K inhibitor LY294002 has been demonstrated through the enhanced inhibition of a key signaling molecule.

Table 1: Synergistic Efficacy of Tabersonine and Cisplatin in Triple-Negative Breast Cancer (TNBC) Cells

Cell LineDrugIC50 (48h)Combination Treatment (48h)Outcome
BT549 Tabersonine18.1 µM[1]10 µM Tabersonine + 10 µM Cisplatin[1]Synergistic suppression of cell proliferation[1]
Cisplatin29.4 µM[1]
MDA-MB-231 Tabersonine27.0 µM[1]10 µM Tabersonine + 10 µM Cisplatin[1]Synergistic suppression of cell proliferation[1]
Cisplatin39.5 µM[1]

Table 2: Synergistic Activity of Tabersonine and LY294002 in Hepatocellular Carcinoma (HCC) Cells

Cell LineDrugIC50 (48h)Combination TreatmentOutcome
HepG2 Tabersonine12.39 ± 0.7 µM[2]Tabersonine + LY294002[2]Enhanced inhibition of Akt phosphorylation, indicating a synergistic effect in blocking the PI3K/Akt pathway[2]
LY294002~1.4 µM (general IC50 for PI3K)[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Proliferation Assays

a) Cell Counting Kit-8 (CCK-8) Assay (for TNBC cells)

  • Cell Seeding: BT549 and MDA-MB-231 cells were seeded in 96-well plates.

  • Drug Treatment: After 24 hours, cells were treated with varying concentrations of Tabersonine or cisplatin for 48 hours to determine the IC50 values. For combination studies, cells were treated with 10 µM Tabersonine, 10 µM cisplatin, or a combination of both for 48 hours.[1]

  • Assay Procedure: Following treatment, CCK-8 solution was added to each well and incubated for a specified period.

  • Data Analysis: The absorbance was measured at 450 nm using a microplate reader. Cell viability was calculated as a percentage of the control group.

b) Colony Formation Assay (for TNBC cells)

  • Cell Seeding: A low density of BT549 and MDA-MB-231 cells were seeded in 6-well plates.

  • Drug Treatment: Cells were treated with 10 µM Tabersonine, 10 µM cisplatin, or a combination of both.[1]

  • Incubation: The plates were incubated for a period sufficient for colony formation (typically 10-14 days), with the medium and drugs refreshed every 3-4 days.

  • Staining and Quantification: Colonies were fixed with methanol and stained with crystal violet. The number of colonies was counted to assess the long-term proliferative capacity.

c) MTT Assay (for HCC cells)

  • Cell Seeding: HepG2 cells were seeded in 96-well plates.

  • Drug Treatment: Cells were treated with various concentrations of Tabersonine (6, 12, 18, 24, 30 µM) for 48 hours to determine the IC50 value.[2]

  • Assay Procedure: After incubation, MTT reagent was added to each well, followed by incubation to allow for formazan crystal formation. The crystals were then dissolved in a solubilization solution.

  • Data Analysis: The absorbance was measured at a specific wavelength to determine cell viability.

Cell Migration and Invasion Assays (for TNBC cells)

a) Transwell Invasion Assay

  • Chamber Preparation: The upper chamber of a Transwell insert was coated with Matrigel.

  • Cell Seeding: BT549 and MDA-MB-231 cells (1 x 10^5 cells) in serum-free medium were added to the upper chamber.[1]

  • Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant.

  • Drug Treatment: Cells were treated with 10 µM Tabersonine, 10 µM cisplatin, or a combination of both.[1]

  • Incubation: The plate was incubated to allow for cell invasion through the Matrigel and the porous membrane.

  • Analysis: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained, and counted under a microscope.

b) Wound Healing (Scratch) Assay

  • Cell Seeding: BT549 and MDA-MB-231 cells were grown to a confluent monolayer in a culture plate.

  • Wound Creation: A sterile pipette tip was used to create a linear scratch in the monolayer.

  • Drug Treatment: The cells were washed to remove debris and then incubated with a medium containing 10 µM Tabersonine, 10 µM cisplatin, or a combination of both.[1]

  • Imaging: Images of the scratch were captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The rate of wound closure was measured to assess cell migration.

Western Blot Analysis

a) For p-Akt and Akt in HCC cells

  • Cell Lysis: HepG2 cells were treated with Tabersonine and/or LY294002 for the indicated times. Cells were then lysed using a lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: The protein concentration of the lysates was determined.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with non-fat milk or BSA and then incubated with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.[2] Subsequently, the membrane was incubated with a corresponding secondary antibody.

  • Detection: The protein bands were visualized using a chemiluminescence detection system.

b) For EMT markers and AURKA in TNBC cells

  • Sample Preparation: BT549 and MDA-MB-231 cells were treated as described for the functional assays.

  • Western Blotting: Standard western blot procedures were followed to detect the protein levels of E-cadherin, N-cadherin, Vimentin, and Aurora Kinase A (AURKA).

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Tabersonine with chemotherapeutic agents are rooted in its ability to modulate key cancer-related signaling pathways.

Tabersonine and Cisplatin in Triple-Negative Breast Cancer: Inhibition of Epithelial-Mesenchymal Transition (EMT)

Tabersonine enhances the sensitivity of TNBC cells to cisplatin by inhibiting the EMT process. This is achieved through the downregulation of Aurora Kinase A (AURKA), a key mitotic kinase often overexpressed in cancer. The inhibition of AURKA leads to the suppression of mesenchymal markers (N-cadherin and Vimentin) and a potential increase in the epithelial marker (E-cadherin), thereby reducing the migratory and invasive capacity of cancer cells and rendering them more susceptible to cisplatin-induced apoptosis.

G cluster_0 Tabersonine Action cluster_1 EMT Pathway cluster_2 Cellular Effects Tabersonine Tabersonine AURKA AURKA Tabersonine->AURKA inhibits N_cadherin N-cadherin AURKA->N_cadherin promotes Vimentin Vimentin AURKA->Vimentin promotes E_cadherin E-cadherin AURKA->E_cadherin inhibits Cisplatin_Sensitivity Cisplatin Sensitivity AURKA->Cisplatin_Sensitivity increases EMT EMT Migration_Invasion Migration & Invasion N_cadherin->Migration_Invasion Vimentin->Migration_Invasion E_cadherin->Migration_Invasion G cluster_0 Drug Action cluster_1 PI3K/Akt Pathway cluster_2 Cellular Response Tabersonine Tabersonine pAkt p-Akt (Active) Tabersonine->pAkt inhibits LY294002 LY294002 PI3K PI3K LY294002->PI3K inhibits Akt Akt PI3K->Akt activates Akt->pAkt phosphorylation Cell_Survival Cell Survival pAkt->Cell_Survival promotes Proliferation Proliferation pAkt->Proliferation promotes G cluster_0 Cell Viability/Proliferation A Seed Cells B Drug Treatment A->B C Incubation B->C D Add Assay Reagent (CCK-8 or MTT) C->D E Measure Absorbance D->E G cluster_1 Transwell Invasion Assay F Coat Transwell with Matrigel G Seed Cells in Upper Chamber F->G H Add Chemoattractant to Lower Chamber G->H I Drug Treatment H->I J Incubation I->J K Fix, Stain, and Count Invading Cells J->K G cluster_2 Western Blot Analysis L Cell Lysis & Protein Quantification M SDS-PAGE L->M N Protein Transfer to Membrane M->N O Blocking N->O P Primary Antibody Incubation O->P Q Secondary Antibody Incubation P->Q R Detection Q->R

References

Tabersonine: A Comparative Analysis of Cross-Species Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of Tabersonine across different cancer models, supported by experimental data. While current research predominantly focuses on human cancer cell lines and corresponding xenograft models, this document summarizes the available quantitative data, details the experimental methodologies, and visualizes the key signaling pathways to offer a clear perspective on Tabersonine's potential as a therapeutic agent.

Executive Summary

Tabersonine, a naturally occurring indole alkaloid, has demonstrated significant anti-cancer properties in preclinical studies. Research highlights its ability to inhibit cell viability and proliferation and induce apoptosis in various human cancer cell lines, particularly in hepatocellular carcinoma and triple-negative breast cancer. In vivo studies using a mouse xenograft model with human liver cancer cells have further corroborated these findings, showing significant tumor growth inhibition. The primary mechanisms of action involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, notably through the inhibition of the PI3K/Akt signaling pathway and modulation of Aurora Kinase A.

Crucially, a notable gap exists in the current scientific literature regarding the efficacy of Tabersonine in cancer cell lines derived from species other than humans. This guide, therefore, presents a detailed comparison across different human cancer types and an in vivo mouse model, with the caveat that direct cross-species efficacy data is not yet available.

Quantitative Efficacy of Tabersonine: A Comparative Table

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tabersonine in various human cancer cell lines, providing a quantitative measure of its cytotoxic effects.

Cancer Type Cell Line Species IC50 (µM) Reference
Hepatocellular CarcinomaSMMC7721Human7.89 ± 1.2[1]
Hepatocellular CarcinomaBel7402Human5.07 ± 1.4[1]
Hepatocellular CarcinomaHepG2Human12.39 ± 0.7[1]
Triple-Negative Breast CancerBT549Human18.1[2]
Triple-Negative Breast CancerMDA-MB-231Human27.0[2]

In Vivo Efficacy in a Xenograft Mouse Model

An in vivo study utilizing a xenograft model with human hepatocellular carcinoma (HepG2) cells in nude mice demonstrated Tabersonine's potent anti-tumor activity.

Animal Model Cancer Cell Line Treatment Outcome Reference
Xenograft Nude MiceHepG2 (Human)25 mg/kg/day and 50 mg/kg/day TabersonineSignificantly inhibited tumor growth compared to the control group.[1][1]

Signaling Pathways Modulated by Tabersonine

Tabersonine exerts its anti-cancer effects by targeting key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt and Apoptotic Pathways in Hepatocellular Carcinoma

In human hepatocellular carcinoma cells, Tabersonine induces apoptosis through a dual mechanism involving the PI3K/Akt pathway and both the intrinsic and extrinsic apoptotic pathways.[1][3] It inhibits the phosphorylation of Akt, a key downstream effector of PI3K, leading to the suppression of pro-survival signals.[1][3] This, in turn, promotes apoptosis through the mitochondrial pathway (upregulation of Bax/Bcl-2 ratio and cytochrome c release) and the death receptor pathway (upregulation of Fas/FasL).[1][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion FasL FasL Fas Fas FasL->Fas binds Caspase8 Caspase-8 Fas->Caspase8 activates Tabersonine Tabersonine PI3K PI3K Tabersonine->PI3K inhibits pAkt p-Akt (Active) Tabersonine->pAkt inhibits Akt Akt PI3K->Akt activates Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 activates Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits CytoC Cytochrome c Bax->CytoC release Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates tBid tBid Bid->tBid tBid->Bax activates Caspase9 Caspase-9 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis CytoC->Caspase9 activates

Tabersonine-induced apoptosis in hepatocellular carcinoma.

Aurora Kinase A and EMT Pathway in Triple-Negative Breast Cancer

In human triple-negative breast cancer cells, Tabersonine has been shown to downregulate the expression of Aurora Kinase A (AURKA).[2] AURKA is an oncogenic kinase involved in cell cycle regulation and has been implicated in promoting epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis. By inhibiting AURKA, Tabersonine may suppress EMT and enhance the sensitivity of cancer cells to other chemotherapeutic agents like cisplatin.[2]

G Tabersonine Tabersonine AURKA Aurora Kinase A (AURKA) Tabersonine->AURKA inhibits EMT Epithelial-Mesenchymal Transition (EMT) AURKA->EMT promotes Invasion_Metastasis Cell Invasion & Metastasis EMT->Invasion_Metastasis

Inhibition of AURKA and EMT by Tabersonine in TNBC.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology used to assess the cytotoxic effects of Tabersonine on hepatocellular carcinoma and triple-negative breast cancer cell lines.[1][2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

  • Treatment: The cells were then treated with various concentrations of Tabersonine and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of Tabersonine that caused 50% inhibition of cell viability (IC50) was calculated from the dose-response curves.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression levels, as performed in the studies to investigate the effects of Tabersonine on signaling pathways.[1][2]

  • Cell Lysis: After treatment with Tabersonine, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, AURKA, β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software, with β-actin serving as a loading control.

In Vivo Xenograft Study

This protocol describes the methodology for the in vivo assessment of Tabersonine's anti-tumor efficacy.[1]

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: Human hepatocellular carcinoma HepG2 cells (5 x 10⁶ cells in 100 µL PBS) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: When the tumors reached a volume of approximately 100 mm³, the mice were randomly divided into control and treatment groups.

  • Drug Administration: The treatment groups received daily intraperitoneal injections of Tabersonine at doses of 25 mg/kg and 50 mg/kg. The control group received an equivalent volume of the vehicle.

  • Tumor Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²)/2.

  • Study Termination and Analysis: After a predetermined period (e.g., 2-3 weeks), the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).

Experimental Workflow for In Vitro and In Vivo Analysis

The following diagram illustrates the typical workflow for evaluating the anti-cancer efficacy of a compound like Tabersonine.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Human Cancer Cell Lines (e.g., HepG2, BT549) MTT MTT Assay (Cell Viability, IC50) CellLines->MTT ColonyFormation Colony Formation Assay (Proliferation) CellLines->ColonyFormation ApoptosisAssay Apoptosis Assays (Flow Cytometry, Staining) CellLines->ApoptosisAssay WesternBlot Western Blot (Signaling Pathways) CellLines->WesternBlot Xenograft Xenograft Mouse Model (Human Tumor Cells) Treatment Tabersonine Treatment Xenograft->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement ExVivoAnalysis Ex Vivo Analysis (Tumor Weight, IHC) TumorMeasurement->ExVivoAnalysis

References

Unveiling the Molecular Interactions of Tabersonine: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive in-silico analysis of the indole alkaloid tabersonine has revealed its potential to interact with a range of key protein targets implicated in cancer and inflammation. This comparative guide summarizes the available molecular docking data, providing researchers, scientists, and drug development professionals with valuable insights into the multi-targeted therapeutic potential of this natural compound.

Tabersonine, a bioactive compound found in various medicinal plants, has demonstrated promising anti-tumor, anti-inflammatory, and neuroprotective properties. At the heart of these activities lies its ability to modulate critical cellular signaling pathways. This guide delves into the specifics of these interactions, presenting both quantitative binding energy data from published studies and qualitative evidence of interaction with several key protein targets.

Comparative Analysis of Tabersonine's Protein Interactions

Molecular docking studies have become an indispensable tool in drug discovery, offering predictions of the binding affinity and orientation of a ligand at a protein's active site. The binding energy, typically expressed in kcal/mol, is a key metric from these studies, with more negative values indicating a stronger, more favorable interaction.

The following table summarizes the current understanding of tabersonine's interactions with various protein targets. It is important to note that this data is compiled from multiple independent studies, and a direct, head-to-head comparative docking study of tabersonine against all these targets under identical conditions has not yet been published.

Protein TargetPDB IDBinding Energy (kcal/mol)Nature of Interaction & Key Findings
Aurora Kinase A (AURKA) 2X6D-8.32Direct binding, suggesting inhibition of kinase activity.[1]
Transforming growth factor-activated kinase 1 (TAK1) 4GS6-7.48Direct interaction, potentially inhibiting downstream inflammatory signaling.[1]
NLRP3 (NACHT domain) 6NPYNot explicitly reportedDirect binding to the NACHT domain, inhibiting NLRP3 inflammasome assembly and ATPase activity.[2][3][4][5]
TRAF6 Not ApplicableNot availableTabersonine reduces K63-linked polyubiquitination of TRAF6, suggesting an inhibitory effect on its E3 ligase activity.[6]
PI3K/Akt Pathway Not ApplicableNot availableTabersonine downregulates the phosphorylation of Akt, indicating inhibition of the PI3K/Akt signaling pathway.[7]

Signaling Pathway Modulation by Tabersonine

Tabersonine exerts its biological effects by intervening in complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the known points of interaction of tabersonine within the PI3K/Akt and NF-κB signaling pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt phosphorylation Downstream Downstream Signaling (Cell Survival, Proliferation) pAkt->Downstream Tabersonine Tabersonine Tabersonine->pAkt inhibits

Tabersonine inhibits the phosphorylation of Akt in the PI3K/Akt signaling pathway.

NFkB_Pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 ubiquitination IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active release Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Tabersonine Tabersonine Tabersonine->TRAF6 inhibits Tabersonine->TAK1 inhibits

Tabersonine inhibits the NF-κB pathway by targeting TRAF6 and TAK1.

Experimental Protocols: Molecular Docking

The following provides a generalized methodology for the in-silico molecular docking of natural products like tabersonine, based on commonly employed protocols in the cited literature.

1. Ligand and Receptor Preparation:

  • The 3D structure of the ligand (tabersonine) is obtained from a chemical database like PubChem or synthesized using chemical drawing software. The structure is then optimized to its lowest energy conformation.

  • The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).

  • Water molecules, co-factors, and existing ligands are typically removed from the protein structure. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Charges are assigned to the protein atoms.

2. Docking Simulation:

  • Software: AutoDock Vina is a widely used open-source program for molecular docking.

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters that encompass the binding pocket.

  • Docking Algorithm: A search algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores various conformations and orientations of the ligand within the defined grid box.

  • Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the free energy of binding.

3. Analysis of Results:

  • The docking results are ranked based on their binding energies. The pose with the lowest binding energy is generally considered the most favorable.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

  • Visualization software (e.g., PyMOL, Discovery Studio) is used to inspect the docked conformation and the interactions at the atomic level.

The following diagram illustrates a typical workflow for a molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand 3D Structure (Tabersonine) Grid Define Grid Box (Active Site) Ligand->Grid Receptor Receptor 3D Structure (from PDB) Receptor->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score Rank by Binding Energy Dock->Score Visualize Visualize Interactions (Hydrogen Bonds, etc.) Score->Visualize Conclusion Identify Potential Binding Mode Visualize->Conclusion

A generalized workflow for molecular docking studies.

This comparative guide highlights the significant potential of tabersonine as a multi-targeting therapeutic agent. The provided data and methodologies serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action of this promising natural product and to guide future drug development efforts. Further experimental validation is crucial to confirm these in-silico findings and to fully realize the therapeutic potential of tabersonine.

References

Safety Operating Guide

Proper Disposal of Tabersonine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tabersonine hydrochloride, a selective, orally active NLRP3 inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is recognized as harmful if swallowed and is very toxic to aquatic life[1]. Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. The following guidelines are based on current safety data sheets and best practices for chemical waste management.

I. Hazard and Safety Summary

Before handling this compound for disposal, it is crucial to be aware of its primary hazards.

Hazard StatementClassificationPrecautionary Action
Harmful if swallowedAcute Toxicity - Oral 4[1]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Very toxic to aquatic lifeAcute aquatic hazard (Category 1)Avoid release to the environment. Collect spillage.

II. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service. Under no circumstances should this chemical be disposed of in household garbage or down the drain [1].

1. Waste Identification and Segregation:

  • Solid Waste:
  • Unused or expired pure this compound.
  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.
  • Contaminated lab supplies, including weighing papers, pipette tips, and vials.
  • Liquid Waste:
  • Solutions containing this compound.
  • Rinsate from cleaning contaminated glassware.

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The original product container can be used if it is in good condition.
  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and the approximate concentration and quantity.
  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents[1]. Follow the storage temperature recommendations found on the product insert, which is typically refrigerated (2-8 °C) and dry.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
  • Provide the EHS department with a complete and accurate description of the waste.
  • Ensure all necessary paperwork is completed as required by your institution and local regulations.

4. Handling Spills:

  • In the event of a spill, avoid generating dust.
  • Mechanically pick up the spilled solid material[1].
  • Collect the spilled material and any contaminated absorbent materials into a designated hazardous waste container.
  • Clean the spill area thoroughly.
  • Report the spill to your EHS department.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage_disposal Storage and Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated (Solid or Liquid) assess_type Identify Waste Type start->assess_type prohibited DO NOT Dispose in: - Regular Trash - Sewer/Drain System start->prohibited collect_solid Collect in Labeled Hazardous Waste Container assess_type->collect_solid Solid collect_liquid Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container assess_type->collect_liquid Liquid ppe_solid Include Contaminated PPE and Lab Supplies collect_solid->ppe_solid storage Store in Secure Secondary Containment (Follow Product Storage Recs) ppe_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Dispose via Approved Hazardous Waste Vendor ehs_contact->disposal

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Always adhere to local, regional, and national regulations for hazardous waste disposal[1].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.